Fenhexamid
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGAVXLJYLFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032549 | |
| Record name | Fenhexamid | |
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Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Beige powder; [MSDSonline] | |
| Record name | Fenhexamid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
320 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 150 °C (> 302 °F) | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C) | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 at 20 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-9 mm Hg at 20 °C /Extrapolated/ | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Solid | |
CAS No. |
126833-17-8 | |
| Record name | Fenhexamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126833-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fenhexamid [ISO:BSI] | |
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| Record name | Fenhexamid | |
| Source | EPA DSSTox | |
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| Record name | Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl | |
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| Record name | FENHEXAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q68C3C9P1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153 °C | |
| Record name | FENHEXAMID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fenhexamid Against Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class, highly effective against Botrytis cinerea, the causal agent of gray mold. Its unique mode of action targets a specific enzyme in the ergosterol biosynthesis pathway, differentiating it from many other sterol biosynthesis inhibitors (SBIs). This guide provides a detailed technical overview of fenhexamid's mechanism of action, the molecular basis of resistance in B. cinerea, quantitative efficacy data, and detailed experimental protocols for studying its effects.
Core Mechanism of Action: Inhibition of 3-Ketoreductase
Fenhexamid's primary mode of action is the inhibition of the sterol 3-ketoreductase enzyme, encoded by the erg27 gene.[1][2][3][4][5][6] This enzyme plays a crucial role in the C4-demethylation step of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structural integrity and fluidity.[2]
By inhibiting 3-ketoreductase, fenhexamid disrupts the conversion of 3-keto sterol precursors to their hydroxylated forms. This leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of functional 3-ketoreductase activity results in a significant reduction in the overall ergosterol content within the fungal cell.
-
Accumulation of Toxic Intermediates: The blockage of the pathway causes the accumulation of 3-keto sterol compounds, such as 4α-methylfecosterone, fecosterone, and episterone.
The combination of ergosterol depletion and the buildup of toxic intermediates compromises the integrity of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death. Fenhexamid is primarily a preventative fungicide, inhibiting spore germination and mycelial growth.[7]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway in Botrytis cinerea and highlights the specific step inhibited by fenhexamid.
Molecular Basis of Resistance
Resistance to fenhexamid in Botrytis cinerea is primarily attributed to point mutations within the erg27 gene, which result in amino acid substitutions in the 3-ketoreductase enzyme. These mutations reduce the binding affinity of fenhexamid to its target, thereby diminishing its inhibitory effect.
The most frequently reported and significant mutations conferring high-level resistance are located at codon 412 of the erg27 gene, leading to the following amino acid changes:
-
F412S (Phenylalanine to Serine)
-
F412I (Phenylalanine to Isoleucine)
-
F412V (Phenylalanine to Valine)
Other mutations associated with varying levels of resistance have also been identified at other positions within the erg27 gene, including T63I and F412C.[1][3][4][5]
Quantitative Data on Fenhexamid Efficacy
The efficacy of fenhexamid against B. cinerea is typically quantified by determining the half-maximal effective concentration (EC50) or through the use of discriminatory doses in resistance monitoring studies.
Table 1: EC50 Values of Fenhexamid against Botrytis cinerea
| Isolate Type | EC50 Range (ppm or mg/L) | Reference |
| Sensitive | 0.02 - < 1 | [2] |
| Low Resistance | 1 - 5 | [2] |
| Weak Resistance | 5 - 10 | [2] |
| Moderate Resistance | 10 - 50 | [2] |
| High Resistance | > 50 | [2] |
Table 2: Discriminatory Doses for Resistance Phenotyping
| Assay Type | Discriminatory Dose (mg/L) | Purpose | Reference |
| Conidial Germination | 1 | Distinguish sensitive from resistant isolates | |
| Conidial Germination | 50 | Identify highly resistant isolates | [1] |
| Mycelial Growth | 50 | Phenotyping resistance in mycelial stage | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and resistance to fenhexamid in B. cinerea.
Conidial Germination Assay
This assay is used to determine the effect of fenhexamid on the germination of B. cinerea conidia.
Protocol:
-
Isolate Preparation: Culture B. cinerea isolates on potato dextrose agar (PDA) for 10-14 days under fluorescent light to induce sporulation.
-
Spore Suspension: Flood the culture plates with sterile distilled water and gently scrape the surface with a sterile loop to release conidia. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 4 x 10^5 spores/mL using a hemocytometer.
-
Fungicide Plates: Prepare 1% malt extract agar (MEA) amended with discriminatory doses of fenhexamid (e.g., 1 mg/L and 50 mg/L). A control plate without fungicide should also be prepared.
-
Inoculation: Streak a 40 µL drop of the spore suspension across the surface of the MEA plates.
-
Incubation: Incubate the plates in the dark at 20-22°C for 16-24 hours.
-
Assessment: Using a light microscope, observe at least 100 conidia per plate and determine the percentage of germination. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.
Experimental Workflow: Conidial Germination Assay
Mycelial Growth Inhibition Assay
This assay assesses the impact of fenhexamid on the vegetative growth of the fungus.
Protocol:
-
Isolate Culture: Grow B. cinerea isolates on PDA plates for 3-5 days at 20-22°C.
-
Fungicide Media: Prepare PDA or a defined medium like Sisler medium, amended with a range of fenhexamid concentrations (e.g., 0.03, 0.1, 3, 10, 25 ppm).[2] A control medium without fungicide is essential.
-
Inoculation: Using a sterile 5.5 mm cork borer, take a mycelial plug from the edge of an actively growing culture and place it in the center of the fungicide-amended and control plates.
-
Incubation: Incubate the plates in the dark at 22-25°C for 3 days.[2]
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value can then be determined using Probit analysis.[2]
Molecular Analysis of the erg27 Gene
This protocol is for identifying mutations in the erg27 gene associated with fenhexamid resistance.
Protocol:
-
DNA Extraction:
-
Grow the B. cinerea isolate in a liquid medium (e.g., potato dextrose broth) for 3-5 days.
-
Harvest the mycelium by filtration and freeze-dry or use fresh.
-
Grind the mycelium in liquid nitrogen and extract genomic DNA using a suitable kit or a standard CTAB protocol.[8]
-
-
PCR Amplification:
-
Amplify the erg27 gene using primers designed to flank the entire coding sequence.
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: 95°C for 3 min, followed by 35-40 cycles of 95°C for 30s, 60°C for 30s, and 68-72°C for 1.5 min, with a final extension at 68-72°C for 5-10 min.[1]
-
-
Sequencing:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with a wild-type (sensitive) erg27 gene sequence to identify any point mutations leading to amino acid substitutions.
-
Logical Relationship: Resistance Analysis
Detached Fruit Assay
This in vivo assay evaluates the efficacy of fenhexamid in controlling gray mold on fruit.
Protocol:
-
Fruit Preparation: Select healthy, unwounded fruit (e.g., strawberries, grapes). Surface-sterilize the fruit by rinsing with a dilute bleach solution followed by sterile water, and allow them to air dry.
-
Fungicide Application: Spray the fruit with a formulated fenhexamid product at the recommended field rate.[1] A control group should be sprayed with water. Allow the fruit to dry completely.
-
Inoculation: Place a mycelial plug or a drop of a conidial suspension of a known B. cinerea isolate (sensitive or resistant) onto the surface of each fruit.
-
Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed container with moist paper towels) and incubate at room temperature (20-22°C).
-
Assessment: After 3-5 days, assess the fruit for disease development by measuring the lesion diameter and observing the extent of sporulation.
Conclusion
Fenhexamid's specific inhibition of the 3-ketoreductase in the ergosterol biosynthesis pathway provides an effective and targeted mechanism for the control of Botrytis cinerea. Understanding this mechanism, along with the molecular basis of resistance, is critical for the development of sustainable disease management strategies and for guiding future research into novel fungicides. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the interactions between fenhexamid and B. cinerea.
References
- 1. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 2. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 5. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comprehensive Technical Guide to the Chemical and Physical Properties of Fenhexamid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenhexamid is a locally systemic foliar fungicide belonging to the chemical class of hydroxyanilides. It is primarily used to control a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot), in a variety of agricultural and horticultural crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the chemical and physical properties of fenhexamid, its mechanism of action, synthesis, and analytical methods, presented with the precision required for research and development professionals.
Chemical and Physical Properties
The chemical and physical properties of fenhexamid are fundamental to understanding its environmental fate, biological activity, and formulation development. These properties have been determined using internationally recognized protocols, including those established by the Organisation for Economic Co-operation and Development (OECD).
Table 1: Chemical Identity of Fenhexamid
| Property | Value |
| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[1][2] |
| CAS Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2] |
| CAS Number | 126833-17-8[1][2] |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂[1] |
| Molecular Weight | 302.2 g/mol [1] |
| Chemical Class | Hydroxyanilide[3] |
Table 2: Physical and Chemical Properties of Fenhexamid
| Property | Value | Method Reference |
| Physical State | White to off-white crystalline powder[4][5] | Visual Inspection |
| Melting Point | 153 °C[1] | EU Method A.1 / OECD Guideline 102 |
| Boiling Point | 320 °C[1] | OECD Guideline 103 |
| Vapor Pressure | 3 x 10⁻⁹ mm Hg (4.0 x 10⁻⁷ Pa) at 20 °C[1] | Gas Saturation Method (OECD Guideline 104) |
| Water Solubility | 20 mg/L at 20 °C (pH 5-7) | Flask Method (OECD Guideline 105) |
| Solubility in Organic Solvents (g/L at 20°C) | Dichloromethane: 31, Isopropanol: 91, Acetonitrile: 15, Toluene: 5.7, n-Hexane: <0.1 | Flask Method (OECD Guideline 105) |
| Partition Coefficient (n-octanol/water) | log Kow = 3.51[1] | HPLC Method (OECD Guideline 117) |
| Dissociation Constant (pKa) | 7.3[1] | Spectrophotometric Method |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles of the experimental protocols used to determine the key physical and chemical properties of fenhexamid.
Melting Point Determination (OECD Guideline 102)
The melting point of fenhexamid is determined using the capillary method. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a heated block apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (disappearance of the last solid particle) is recorded as the melting range. For a pure substance like fenhexamid, this range is typically narrow.
Vapor Pressure Measurement (OECD Guideline 104)
The low vapor pressure of fenhexamid necessitates a sensitive method for its determination. The gas saturation method is commonly employed. A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by trapping and subsequent analysis (e.g., by gas chromatography). From this, the vapor pressure can be calculated.
Water Solubility (OECD Guideline 105)
The flask method is a standard procedure for determining the water solubility of chemical substances. An excess amount of fenhexamid is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is filtered to remove undissolved solid, and the concentration of fenhexamid in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Partition Coefficient (OECD Guideline 117)
The n-octanol/water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. The HPLC method provides a rapid and reliable means of estimating this value. The retention time of fenhexamid on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve of log (retention time) versus log Kow for the standards allows for the determination of the log Kow of fenhexamid.
Mechanism of Action: Inhibition of Sterol Biosynthesis
Fenhexamid's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits the 3-keto reductase enzyme (also known as Erg27), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[6][7] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, inhibiting germ tube elongation and mycelial growth.[6]
Synthesis of Fenhexamid
The commercial synthesis of fenhexamid is a multi-step process that involves the formation of an amide bond between 1-methylcyclohexanecarboxylic acid chloride and 4-amino-2,3-dichlorophenol.[8]
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 5. carlroth.com [carlroth.com]
- 6. imtrade.com.au [imtrade.com.au]
- 7. researchgate.net [researchgate.net]
- 8. FENHEXAMID synthesis - chemicalbook [chemicalbook.com]
The Synthetic Pathway and Mechanism of Action of Fenhexamid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway of the fungicide fenhexamid, detailing the necessary starting materials and experimental protocols. Additionally, it elucidates its mechanism of action through a detailed examination of the ergosterol biosynthesis pathway, the target of this potent antifungal agent.
Introduction to Fenhexamid
Fenhexamid, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide effective against a range of plant pathogenic fungi, most notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of 3-keto reductase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the cell membrane structure and function. Understanding the synthesis and mechanism of this compound is crucial for the development of new and more effective antifungal agents.
The Synthetic Pathway of Fenhexamid
The commercial synthesis of fenhexamid is a multi-step process that begins with the preparation of two key intermediates: 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride. These intermediates are then coupled to form the final fenhexamid molecule.
Synthesis of Starting Material: 2,3-Dichloro-4-hydroxyaniline
A common route for the synthesis of 2,3-dichloro-4-hydroxyaniline involves the reduction of 2,3-dichloro-4-phenylazo phenol.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 2,3-dichloro-4-phenylazo phenol is dissolved in an ethanol solution.
-
Reduction: A reducing agent, such as sodium borohydride, is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 0-25°C, for a duration of 2-6 hours.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the pH is adjusted to 7. The product is then extracted using an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then recrystallized from a suitable solvent, such as toluene, and dried to yield 2,3-dichloro-4-hydroxyaniline.
This method has been reported to achieve a yield of 90% or higher.[1][2]
Synthesis of Starting Material: 1-Methylcyclohexanoyl Chloride
The synthesis of 1-methylcyclohexanoyl chloride starts from 1-methylcyclohexanecarboxylic acid, which can be prepared from 2-methylcyclohexanol. The resulting carboxylic acid is then converted to the acid chloride.
2.2.1. Synthesis of 1-Methylcyclohexanecarboxylic Acid
Experimental Protocol:
-
Reaction Setup: A solution of 2-methylcyclohexanol in formic acid is added dropwise to a vigorously stirred mixture of sulfuric acid and formic acid, maintained at 15-20°C.
-
Reaction: The mixture is stirred for an additional hour at the same temperature.
-
Work-up: The reaction mixture is poured onto crushed ice, and the resulting carboxylic acid is extracted with hexane. The combined hexane extracts are then treated with a potassium hydroxide solution.
-
Isolation: The alkaline aqueous layer is separated, washed with hexane, and then acidified with hydrochloric acid. The liberated 1-methylcyclohexanecarboxylic acid is extracted with hexane.
-
Purification: The hexane is evaporated to yield 1-methylcyclohexanecarboxylic acid.
2.2.2. Conversion to 1-Methylcyclohexanoyl Chloride
Experimental Protocol:
-
Reaction Setup: 1-methylcyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent like dichloromethane (DCM) at room temperature, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[3]
-
Reaction: The reaction mixture is typically stirred for several hours. When using thionyl chloride, the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[4]
-
Purification: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-methylcyclohexanoyl chloride, which can be purified by distillation.
Final Synthesis of Fenhexamid
The final step in the synthesis of fenhexamid is the amide coupling of 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride.[5][6]
Experimental Protocol (based on Patent CN108689875A):
-
Reaction Setup: 2,3-dichloro-4-hydroxyaniline, 1-methylcyclohexanoyl chloride, and ethyl acetate are charged into a reaction vessel.
-
Reaction: The mixture is heated to reflux (approximately 78°C). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The reflux is maintained for about 2 hours after the addition of triethylamine is complete.
-
Work-up: The reaction mixture is cooled to 25°C and filtered to remove the triethylamine hydrochloride salt.
-
Purification: The filtrate is treated with activated carbon for decolorization, filtered again, and then water is added. The ethyl acetate is removed by distillation. The resulting suspension is centrifuged, and the solid is dried to obtain the crude fenhexamid.
-
Final Product: The crude product is further purified to achieve the desired purity.
Quantitative Data from Patent CN108689875A:
| Reactant/Product | Quantity | Molar Mass ( g/mol ) | Moles (approx.) |
| 2,3-dichloro-4-hydroxyaniline | 120 kg | 178.01 | 674.1 |
| 1-methylcyclohexanoyl chloride | 113 kg | 160.64 | 703.4 |
| Triethylamine | 72 kg | 101.19 | 711.5 |
| Ethyl Acetate | 800 kg | 88.11 | - |
| Fenhexamid (Product) | 185-188 kg | 302.20 | 612.2 - 622.1 |
| Parameter | Value |
| Yield | > 90% |
| Purity | 98% |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fenhexamid's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Specifically, it targets the enzyme 3-keto reductase (ERG27) , which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[8][9]
The ergosterol biosynthesis pathway is a complex, multi-step process that starts from acetyl-CoA. The inhibition of 3-keto reductase by fenhexamid leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol. This disruption of sterol composition severely impacts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.
Visualizing the Synthesis and Mechanism
Fenhexamid Synthesis Pathway
Caption: Overall synthesis pathway of fenhexamid from starting materials.
Ergosterol Biosynthesis Inhibition by Fenhexamid
Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibition of 3-keto reductase by fenhexamid.
Conclusion
This guide has provided a detailed technical overview of the synthesis of fenhexamid, including experimental protocols and quantitative data for its production. Furthermore, the mechanism of action, centered on the inhibition of the ergosterol biosynthesis pathway, has been clearly illustrated. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding of existing antifungal agents and providing a foundation for the design of novel, more effective compounds.
References
- 1. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
comprehensive literature review on fenhexamid fungicide
Fenhexamid is a broad-spectrum, protective fungicide belonging to the chemical class of hydroxyanilides.[1] It is primarily used to control gray mold (Botrytis cinerea) and other fungal pathogens on a variety of crops, including grapes, berries, and ornamental plants.[2][3] This technical guide provides a comprehensive overview of fenhexamid, including its mechanism of action, chemical properties, synthesis, metabolic pathways, toxicology, and resistance mechanisms.
Chemical Properties and Synthesis
Fenhexamid is chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide.[4] Its chemical structure is characterized by a dichlorinated hydroxyphenyl group linked to a methylcyclohexanecarboxamide moiety.[4] The key physicochemical properties of fenhexamid are summarized in Table 1.
Table 1: Physicochemical Properties of Fenhexamid
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇Cl₂NO₂ | [5] |
| Molecular Weight | 302.2 g/mol | [2][5] |
| CAS Number | 126833-17-8 | [4][5] |
| Melting Point | 153 °C | [2][5] |
| Boiling Point | 320 °C | [2] |
| Vapor Pressure | 3 x 10⁻⁹ mm Hg at 20 °C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.51 | [2] |
| Water Solubility | Moderately soluble | [3] |
| Stability | Stable to hydrolysis at pH 5, 7, and 9 (25 °C) for 30 days. Stable at room temperature for 52 weeks. | [2] |
Synthesis:
The commercial synthesis of fenhexamid involves a multi-step chemical process.[3] The key reaction is the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride in ethyl acetate.[3] Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.[3] The mixture is heated to reflux for approximately two hours, after which the product is isolated by cooling and filtration.[3]
Mechanism of Action
Fenhexamid is a sterol biosynthesis inhibitor (SBI) that belongs to the Group 17 fungicides as classified by the Fungicide Resistance Action Committee (FRAC).[6] Its mode of action is unique among SBI fungicides.[6] Fenhexamid specifically inhibits the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, inhibiting fungal growth and development.[7] This inhibition prevents the elongation of germ tubes and mycelial growth of susceptible fungi.[2][6]
Caption: Mechanism of action of fenhexamid in the ergosterol biosynthesis pathway.
Metabolism
The metabolic fate of fenhexamid has been studied in both plants and animals. Generally, the parent compound is the major component of the residue.
Animal Metabolism:
In rats and lactating goats, fenhexamid is rapidly absorbed and excreted, primarily in the feces. The metabolism is not extensive, and the parent compound is the main component found in excreta and tissues. The primary metabolic pathway involves hydroxylation of the cyclohexyl ring at the 2-, 3-, and 4-positions, followed by conjugation with glucuronic acid. The major metabolites identified are 4-OH-fenhexamid, fenhexamid glucuronide, and 4-OH-fenhexamid glucuronide. There is no evidence of accumulation in tissues upon repeated administration.
Plant Metabolism:
In plants, the degradation of fenhexamid is also limited. The parent compound constitutes over 80% of the total residue. The metabolic pathways are similar to those in animals and involve hydroxylation of the cyclohexyl ring (at the 2- and 4-positions) followed by conjugation with glucose, or direct glucosylation of the phenolic hydroxyl group of the parent molecule. Fenhexamid is not significantly translocated from leaves to fruit.
Caption: Metabolic pathways of fenhexamid in animals and plants.
Toxicology
The toxicological profile of fenhexamid has been extensively evaluated. It exhibits low acute toxicity.
Table 2: Toxicological Data for Fenhexamid
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | > 2500 mg/kg bw | Rat | |
| Acute Dermal LD₅₀ | > 4000 mg/kg bw | Rat | |
| Skin Irritation | Not an irritant | Rabbit | |
| Eye Irritation | Not an irritant | Rabbit | |
| Skin Sensitization | Not a sensitizer | Guinea pig | |
| Genotoxicity | Not genotoxic in a range of in vitro and in vivo assays | - | [2] |
| Neurotoxicity | No evidence of acute neurotoxicity | Rat | |
| Developmental Toxicity | Not teratogenic up to 1000 mg/kg/day | Rabbit | [2] |
| Acceptable Daily Intake (ADI) | 0.2 mg/kg bw/day | - |
Fenhexamid is not considered to be genotoxic, neurotoxic, or a developmental toxicant at doses that are not maternally toxic.[2] The Acceptable Daily Intake (ADI) for humans is established at 0.2 mg/kg body weight per day, based on a No-Observable-Effect-Level (NOEL) from a one-year chronic dog study and a 100-fold safety factor.
Resistance Mechanisms
Resistance to fenhexamid in Botrytis cinerea has been reported and is a concern for its long-term efficacy.[9] Several resistance phenotypes have been identified, with the most significant being those with modifications to the target site.
-
Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, are the primary mechanism of resistance.[9][10] These mutations lead to a reduced affinity of fenhexamid for its target enzyme.[10][11] Different amino acid substitutions at various codons of the erg27 gene have been associated with varying levels of resistance.[9]
-
Detoxification: Some resistant phenotypes may involve P450-mediated detoxification of fenhexamid.[8]
-
Efflux Pumps: Over-production of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance, which may include reduced sensitivity to fenhexamid.[8]
References
- 1. TELDOR(R) (FENHEXAMID) - A NEW SPECIFIC FUNGICIDE FOR THE CONTROL OF BOTRYTIS CINEREA AND RELATED PATHOGENS ON RUBUS, RIBES AND OTHER CROPS | International Society for Horticultural Science [ishs.org]
- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 4. fao.org [fao.org]
- 5. Fenhexamid | 126833-17-8 | FF23250 | Biosynth [biosynth.com]
- 6. imtrade.com.au [imtrade.com.au]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. Mechanisms of resistance to fungicides in field strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Fenhexamid's Mode of Action: A Technical Guide to its Role as a Sterol Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mode of action of fenhexamid, a hydroxyanilide fungicide. It is specifically designed for researchers, scientists, and professionals involved in drug development who require a detailed understanding of its biochemical mechanism, experimental validation, and the molecular basis of resistance.
Executive Summary
Fenhexamid is a potent and specific inhibitor of fungal sterol biosynthesis. Its primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component of the C4-demethylation step in the ergosterol biosynthesis pathway. This targeted inhibition leads to the depletion of ergosterol, an essential component of fungal cell membranes, and the concomitant accumulation of toxic 3-keto sterol intermediates. The disruption of cell membrane integrity and function ultimately results in the inhibition of fungal growth and development. Fenhexamid is classified by the Fungicide Resistance Action Committee (FRAC) under Group 17, highlighting its unique target site among sterol biosynthesis inhibitors (SBIs).
Mechanism of Action: Inhibition of 3-Keto Reductase
Fenhexamid's fungicidal activity stems from its specific interaction with the 3-keto reductase enzyme, which is encoded by the erg27 gene. This enzyme catalyzes the reduction of a 3-keto group to a 3-hydroxyl group during the C4-demethylation of sterol precursors. By inhibiting this crucial step, fenhexamid effectively blocks the ergosterol biosynthesis pathway.
The inhibition of 3-keto reductase by fenhexamid leads to two primary consequences for the fungal cell:
-
Ergosterol Depletion: Ergosterol is vital for maintaining the fluidity, permeability, and integrity of fungal cell membranes. Its depletion compromises these functions, leading to impaired cell growth and proliferation.
-
Accumulation of 3-Keto Sterols: The blockage of the pathway causes the accumulation of upstream 3-keto sterol intermediates, such as 4-alpha-methylfecosterone, fecosterone, and episterone.[1][2][3] These compounds are toxic to the fungal cell and further contribute to the disruption of cellular processes.
Ergosterol Biosynthesis Pathway and Fenhexamid's Target
The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the specific step inhibited by fenhexamid.
Quantitative Data on Fenhexamid Efficacy
The efficacy of fenhexamid has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for fungal growth inhibition and the half-maximal inhibitory concentration (IC50) for its target enzyme.
| Organism | Parameter | Value | Reference |
| Botrytis cinerea | EC50 (Mycelial Growth) | 0.02 - 4.21 µg/mL | [4][5] |
| Botrytis cinerea | IC50 (3-keto reductase) | 3 µM | [6] |
Table 1: In Vitro Efficacy of Fenhexamid against Botrytis cinerea
| Isolate Type | Mutation in erg27 Gene | Resistance Level | EC50 (µg/mL) | Reference |
| Sensitive | Wild-type | Sensitive | < 1 | [5] |
| Low Resistance | - | Low | 1 - 5 | [5] |
| High Resistance | F412S, F412I, F412C, T63I | High | > 50 | [7][8] |
Table 2: Fenhexamid Resistance in Botrytis cinerea Isolates
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of fenhexamid.
Determination of EC50 for Mycelial Growth Inhibition
This protocol outlines the procedure for determining the concentration of fenhexamid that inhibits the mycelial growth of Botrytis cinerea by 50%.
Materials:
-
Botrytis cinerea isolates (sensitive and resistant strains)
-
Potato Dextrose Agar (PDA)
-
Fenhexamid stock solution (in acetone or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (20-25°C)
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C in a water bath.
-
Prepare a serial dilution of the fenhexamid stock solution.
-
Add the appropriate volume of each fenhexamid dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Culture the Botrytis cinerea isolates on PDA plates for 5-7 days.
-
Using a sterile cork borer, take mycelial plugs from the actively growing edge of the fungal colony.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at 20-25°C in the dark for 3-5 days.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the average colony diameter for each treatment.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fenhexamid concentration relative to the control (no fungicide).
-
Plot the percentage of inhibition against the log-transformed fungicide concentration.
-
Use probit analysis or a similar statistical method to determine the EC50 value.[4][5]
-
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of sterols from fungal mycelium to observe the effects of fenhexamid treatment.[9][10][11]
Materials:
-
Fungal mycelium (treated with fenhexamid and control)
-
Saponification solution (e.g., 60% (w/v) KOH in water and ethanol)
-
Hexane
-
Internal standard (e.g., cholesterol or epicoprostanol)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Harvest fungal mycelium by filtration and freeze-dry.
-
Weigh a known amount of dried mycelium.
-
-
Saponification and Extraction:
-
Add the saponification solution and the internal standard to the mycelium.
-
Heat the mixture at 80°C for 1-2 hours to saponify the lipids.
-
After cooling, extract the non-saponifiable lipids (containing sterols) with hexane.
-
Repeat the extraction step three times and pool the hexane fractions.
-
Evaporate the hexane under a stream of nitrogen.
-
-
Derivatization:
-
Add the derivatization agent to the dried lipid extract to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
-
Incubate at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program that allows for the separation of different sterol compounds.
-
Identify the sterols based on their retention times and mass spectra by comparison with known standards and library data.
-
Quantify the amount of each sterol relative to the internal standard.
-
Microsomal 3-Keto Reductase Assay
This protocol provides a general framework for assaying the activity of the 3-keto reductase enzyme in fungal microsomes and its inhibition by fenhexamid. A specific protocol for B. cinerea would need further optimization.
Materials:
-
Fungal mycelium
-
Microsome extraction buffer (e.g., phosphate buffer with sucrose, EDTA, and DTT)
-
NADPH (cofactor)
-
Substrate (a suitable 3-keto sterol)
-
Fenhexamid solutions of varying concentrations
-
Spectrophotometer or HPLC system for product detection
Procedure:
-
Microsome Preparation:
-
Grind frozen fungal mycelium to a fine powder in liquid nitrogen.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal preparation, buffer, and NADPH.
-
Add different concentrations of fenhexamid to the reaction mixtures (and a solvent control).
-
Pre-incubate the mixtures for a short period.
-
Initiate the reaction by adding the 3-keto sterol substrate.
-
Incubate at an optimal temperature for a defined period.
-
-
Detection and Analysis:
-
Stop the reaction (e.g., by adding a solvent).
-
Measure the formation of the 3-hydroxyl product. This can be done by monitoring the decrease in NADPH absorbance at 340 nm or by quantifying the product using HPLC.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each fenhexamid concentration and calculate the IC50 value.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway and a general experimental workflow for studying fenhexamid's mode of action.
Signaling Pathway of Fenhexamid Action
Experimental Workflow for Mode of Action Study
Resistance to Fenhexamid
Resistance to fenhexamid in fungal populations, particularly in Botrytis cinerea, is primarily associated with mutations in the erg27 gene, which encodes the target 3-keto reductase enzyme. These mutations lead to amino acid substitutions that reduce the binding affinity of fenhexamid to the enzyme, thereby diminishing its inhibitory effect.
Several key mutations have been identified in resistant field isolates, with the most common ones affecting the phenylalanine residue at position 412 (F412S, F412I, F412V) and the threonine residue at position 63 (T63I).[7][8] The presence of these mutations is strongly correlated with high levels of resistance to fenhexamid. Monitoring for these specific mutations can be a valuable tool in resistance management strategies.
Conclusion
Fenhexamid's mode of action as a specific inhibitor of the 3-keto reductase in the ergosterol biosynthesis pathway provides a targeted and effective means of controlling fungal pathogens like Botrytis cinerea. A thorough understanding of its biochemical mechanism, coupled with robust experimental validation and knowledge of resistance mechanisms, is crucial for its sustainable use in agriculture and for the development of new antifungal agents with similar modes of action. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.
References
- 1. Microsomal reductase for aromatic aldehydes and ketones in guinea pig liver. Purification, characterization, and functional relationship to hexose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsnet.org [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. graphviz.org [graphviz.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fenhexamid's Fungicidal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenhexamid is a locally systemic, protectant fungicide belonging to the chemical class of hydroxyanilides. It is highly effective against a specific spectrum of plant-pathogenic fungi, primarily targeting grey mold (Botrytis cinerea), brown rot (Monilinia spp.), and Sclerotinia stem rot (Sclerotinia sclerotiorum) in a variety of crops.[1][2][3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, a key component in the C-4 demethylation step of the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of sterol production leads to impaired fungal cell membrane integrity and ultimately inhibits mycelial growth and germ tube elongation.[1] This technical guide provides a comprehensive overview of the fungicidal spectrum of fenhexamid, presenting quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Fungicidal Spectrum of Activity: Quantitative Data
The efficacy of fenhexamid against a range of fungal pathogens has been determined through various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of fenhexamid's fungicidal activity.
| Fungal Species | EC50 (µg/mL) | Resistance Level | Reference(s) |
| Botrytis cinerea | 0.02 - 4.21 | Sensitive to Low Resistance | [5][6] |
| Botrytis cinerea | 0.36 (mean) | Baseline Sensitivity | [7] |
| Botrytis cinerea | <0.01 - 3 | - | [8] |
| Botrytis cinerea | 0.0024 - 0.051 (µM) | Germ-tube elongation | [9] |
| Botrytis cinerea | 0.009 - 4.98 (µM) | Mycelial growth | [9] |
| Fungal Species | Mycelial Growth Inhibition (%) at various concentrations (µg/mL) | Reference(s) |
| Sclerotinia minor | 1 - 16% at 0.01 µg/mL | [10] |
| Sclerotinia sclerotiorum | 0 - 12% at 0.01 µg/mL | [10] |
| Sclerotinia sclerotiorum | 77 - 100% at 1.0 µg/mL | [10][11] |
| Fungal Species | MIC (µg/mL) | Reference(s) |
| Monilinia fructicola | - | [12][13][14] |
| Monilinia laxa | - | [1][14] |
| Monilinia fructigena | - | [1][14] |
Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and methodologies used. The provided ranges reflect the observed variability in sensitivity to fenhexamid. Data for Monilinia spp. was less quantitatively specific in the provided search results.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fenhexamid's primary mode of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, it inhibits the 3-keto reductase enzyme (encoded by the ERG27 gene), which is involved in the C-4 demethylation of sterols.[4] This inhibition leads to an accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 4. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 7. Sensitivity of Botrytis cinerea from greenhouse vegetables to DMIs and fenhexamid [cab.zju.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Control of Brown Rot Produced by Monilinia fructicola in Peaches Using a Full-Spectrum Extract of Zuccagnia punctata Cav. | MDPI [mdpi.com]
- 14. Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa - PMC [pmc.ncbi.nlm.nih.gov]
Fenhexamid Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the fungicide fenhexamid in soil and aqueous environments. It synthesizes key findings on the biotic and abiotic mechanisms that govern its environmental fate, presents quantitative data on degradation rates, and outlines typical experimental protocols for its study.
Introduction
Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide widely used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of crops.[1] Understanding its degradation pathways in soil and water is crucial for assessing its environmental persistence, potential for off-site transport, and overall ecological risk. This document details the primary degradation mechanisms, identifies major metabolites, and provides a summary of degradation kinetics.
Degradation in Soil
The primary route of fenhexamid degradation in soil is through microbial metabolism. In the absence of microbial activity, fenhexamid is notably stable.[2] The rate and extent of degradation are significantly influenced by soil properties and microbial community composition.
Biotic Degradation Pathway
Microbial activity is the key driver of fenhexamid dissipation in soil.[2] Studies have shown that with a healthy microbial population, the half-life (DT50) of fenhexamid can be as short as one day.[2][3] One identified bacterial species capable of metabolizing fenhexamid is Bacillus megaterium, which hydroxylates the cyclohexane ring.[2] Repeated applications of fenhexamid can lead to an adaptation of the soil microbial community, resulting in accelerated degradation of the fungicide.[4][5] The application of fenhexamid has been observed to increase the copy numbers of genes encoding for dioxygenases, which are involved in the degradation of aromatic compounds.[4][5]
Influence of Soil Properties
Soil organic matter plays a significant role in the degradation of fenhexamid. Higher organic matter content generally promotes microbial activity, which in turn enhances the breakdown of the fungicide.[6][7] Fenhexamid exhibits a high affinity for humic acids.[2] Soil moisture also impacts degradation rates, with studies showing that humidities of 25% and 50% of the water holding capacity (WHC) have a similar influence on the degradation rate.[2]
Quantitative Degradation Data in Soil
The following table summarizes the degradation half-life (DT50) of fenhexamid in soil under various conditions.
| Condition | DT50 (days) | Reference |
| Aerobic, laboratory, with microbial activity | ~1 | [2][3] |
| Aerobic, laboratory, sterile conditions | Stable | [2][5] |
| Aerobic, various soils (FOMC model) | 0.16 - 5.6 | [8] |
Degradation in Water
In aquatic environments, fenhexamid degradation is primarily governed by abiotic processes, particularly photolysis. While the compound is stable to hydrolysis across a range of environmental pH values, it is susceptible to breakdown by sunlight.[3][9] Biodegradation also contributes to its dissipation in water, albeit typically at a slower rate than in soil.
Abiotic Degradation: Photolysis and Hydrolysis
Fenhexamid is stable to hydrolysis at pH 5, 7, and 9 for at least 30 days at 25°C.[3][9] Therefore, hydrolytic processes are not considered a significant degradation pathway in the environment.[9]
Photolysis, however, is a major route of degradation in water. The rate of photolytic degradation is highly dependent on the pH of the water, with degradation occurring more rapidly in alkaline conditions.[10] The experimental photolytic half-life in a sterile aqueous buffered solution has been reported to be as short as 1.0 hour.[9]
Biotic Degradation in Aquatic Systems
Biodegradation of fenhexamid also occurs in aquatic environments, with reported half-lives ranging from 14 to 24 days in laboratory aerobic aquatic systems.[3] In water-sediment systems, dissipation half-lives in the water phase have been observed to be between 31.3 and 75.9 days under various aerobic and anaerobic conditions.[2][10]
Degradation Products in Water
The primary transformation products of fenhexamid in water result from photolytic degradation and include:
-
Hydroxyl and keto-derivatives: Formed through the non-selective attack of hydroxyl radicals.[11]
-
Cleavage products: Resulting from the breaking of the amide and NH-dichlorophenol bonds.[11]
-
Benzoxazole intermediates: Formed via intramolecular photocyclization and cleavage of a halogen-carbon bond.[9][11]
-
Dechlorinated and hydroxylated forms: These are major photolytic degradation products, with eventual mineralization to CO2.[3]
Quantitative Degradation Data in Water
The following tables summarize quantitative data on fenhexamid degradation in aqueous systems.
Table 1: Degradation of Fenhexamid in Sterile Buffer Solutions after 101 Days
| pH | % Degraded | Reference |
| 4 | 4 | [2] |
| 7 | 12 | [2] |
| 9 | 23 | [2] |
Table 2: Photodegradation Rate Constants of Fenhexamid at Different pH Values
| pH | Rate Constant (k) (h⁻¹) | Reference |
| 5.0 | 2.11 x 10⁻² | [10] |
| 6.6 | 4.47 x 10⁻² | [10] |
| 7.3 | 6.11 x 10⁻¹ | [10] |
| 9.0 | 1.69 | [10] |
Table 3: Dissipation Half-Lives (DT50) of Fenhexamid in Water-Sediment Systems
| Microcosm Condition | DT50 in Water (days) | Reference |
| High-sediment, aerobic | 43.8 | [2][10] |
| High-sediment, anaerobic | 75.9 | [2][10] |
| Low-sediment, aerobic | 31.3 | [2][10] |
| Low-sediment, anaerobic | 37.2 | [2][10] |
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of fenhexamid in soil and water.
References
- 1. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bayer.com [bayer.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Profile of Fenhexamid and its Metabolites: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the toxicological profile of fenhexamid, a hydroxyanilide fungicide. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The document summarizes key quantitative data in tabular format, outlines experimental methodologies for pivotal studies, and includes visualizations of metabolic and signaling pathways.
Introduction
Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a locally systemic, protectant fungicide used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It belongs to the chemical class of hydroxyanilides.[2] The primary mechanism of fungicidal action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4][5] This guide details the toxicological evaluation of fenhexamid and its metabolites in various non-target organisms.
Chemical Identity:
-
Common Name: Fenhexamid[6]
-
CAS Number: 126833-17-8[6]
-
Molecular Formula: C₁₄H₁₇Cl₂NO₂[6]
-
Molecular Weight: 302.2 g/mol [6]
-
Synonyms: KBR 2738, Elevate, Teldor, Decree[1]
Toxicokinetics and Metabolism
Studies in animal models, primarily rats, indicate that fenhexamid is rapidly absorbed and excreted.
2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following oral administration in rats, fenhexamid is rapidly and extensively absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7] Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]
-
Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal tract, with minimal distribution to other tissues.[7]
-
Metabolism: Fenhexamid is metabolized in animals, with major metabolites including 4-hydroxyfenhexamid and its glucuronide conjugate.[7] In goats, the primary residues found in tissues and milk were the parent compound, 4-OH fenhexamid, fenhexamid glucuronide, and 4-OH fenhexamid glucuronide.[7] Plant metabolism studies also show hydroxylation followed by conjugation.[8]
-
Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within 48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated administration.[7]
Table 1: Summary of Toxicokinetic Properties of Fenhexamid in Rats
| Parameter | Finding | Reference |
|---|---|---|
| Absorption | >97% of oral dose absorbed | [7] |
| Time to Peak Plasma | 5-90 minutes | [7] |
| Excretion | >96% excreted within 48 hours | [7] |
| Primary Route | Feces (mostly unchanged) | [1][7] |
| Secondary Route | Urine (mostly as glucuronide) | [1][7] |
| Accumulation | No evidence of accumulation |[7] |
Caption: General workflow of fenhexamid toxicokinetics in mammals.
Toxicological Profile
Fenhexamid exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed after repeated dosing are related to hematological changes in dogs and effects on the kidney and liver in rodents.
3.1 Acute Toxicity Fenhexamid has a low order of acute toxicity. It is not a skin or eye irritant and is not a dermal sensitizer.[9][10]
Table 2: Acute Toxicity of Fenhexamid
| Study Type | Species | Result | Reference |
|---|---|---|---|
| Oral LD₅₀ | Rat | >5,000 mg/kg bw | [9] |
| Dermal LD₅₀ | Rat | >5,000 mg/kg bw | [9] |
| Inhalation LC₅₀ (4-hr) | Rat | >5.06 mg/L | [9] |
| Skin Irritation | Rabbit | Not an irritant | [7][9] |
| Eye Irritation | Rabbit | Not an irritant | [7][9] |
| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |
3.2 Subchronic and Chronic Toxicity Repeated oral administration of fenhexamid has been evaluated in multiple species.
Table 3: Summary of Repeated Dose Toxicity Studies
| Species | Duration | NOAEL | Key Findings at LOAEL | Reference |
|---|---|---|---|---|
| Rat | 2-year | 500 ppm (~28 mg/kg/day) | Decreased body weights, effects on kidney weights. | [9] |
| Mouse | 2-year | 800 ppm (~247 mg/kg/day) | Decreased body weights, increased food consumption. | [9] |
| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and hematocrit; increased Heinz bodies. |[7][9] |
3.3 Genotoxicity Fenhexamid has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays, all of which were negative.[7]
Table 4: Genotoxicity Profile of Fenhexamid
| Assay | System | Result | Reference |
|---|---|---|---|
| Ames Test | S. typhimurium & E. coli | Negative | [7] |
| Unscheduled DNA Synthesis | Rat Hepatocytes (in vitro) | Negative | [7] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [7] |
| Gene Mutation | Chinese Hamster V79 cells (in vitro) | Negative | [7] |
| Micronucleus Test | Mouse (in vivo) | Negative |[7] |
3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in both rats and mice and the negative genotoxicity profile, fenhexamid is classified as "not likely to be a human carcinogen".[9][10][11]
Table 5: Carcinogenicity Studies of Fenhexamid
| Species | Duration | Doses Tested | Result | Reference |
|---|---|---|---|---|
| Rat | 2 years | Up to 20,000 ppm (~1,280 mg/kg/day) | No evidence of carcinogenicity | [7][9] |
| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity |[7][9] |
3.5 Reproductive and Developmental Toxicity Fenhexamid is not considered a reproductive or developmental toxicant. No teratogenic effects were observed, and developmental effects were only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased susceptibility in offspring.[10][11]
Table 6: Reproductive and Developmental Toxicity of Fenhexamid
| Study Type | Species | NOAEL | Key Findings | Reference |
|---|---|---|---|---|
| 2-Generation Reproduction | Rat | Reproductive: 20,000 ppmPup: 25 mg/kg/day | Decreased pup body weights observed in the presence of parental toxicity. | [7][9] |
| Developmental | Rat | 1,000 mg/kg/day | No malformations or teratogenicity. | [7][9] |
| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. |[1][7][9] |
3.6 Neurotoxicity The neurotoxic potential of fenhexamid is low. An acute neurotoxicity study in rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body temperature was observed in males at a very high dose (2,000 mg/kg), but this was not considered biologically significant.[9][10]
Table 7: Neurotoxicity Study of Fenhexamid
| Study Type | Species | NOAEL | Key Findings | Reference |
|---|
| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |
Mechanistic Toxicology and Signaling Pathways
While fenhexamid's primary mechanism of action is specific to fungal ergosterol biosynthesis, some in vitro studies have suggested potential interactions with mammalian signaling pathways, particularly endocrine pathways.
4.1 Endocrine Disruption Potential Several in vitro studies have investigated the potential for fenhexamid to interact with hormone receptors:
-
Anti-androgenic Activity: Fenhexamid has been shown to act as an anti-androgen in an androgen receptor reporter assay in human breast cancer cells.[1][12]
-
Estrogenic Activity: It has demonstrated estrogen receptor α (ERα) agonist activity in a yeast reporter assay.[12] Subsequent studies in human breast and ovarian cancer cell lines suggest that fenhexamid can promote cell proliferation and migration through an estrogen receptor-dependent pathway.[12][13]
-
Gene Expression: In breast cancer cells, fenhexamid was found to increase the expression of miR-21, which has downstream antiestrogenic activity.[1]
It is important to note that these are in vitro findings, and their relevance to in vivo effects in whole organisms has not been established. The comprehensive in vivo toxicology database does not indicate that endocrine disruption is a primary mode of toxicity.
Caption: Proposed pathway of fenhexamid in ER+ breast cancer cells (in vitro).[13]
Experimental Methodologies
The toxicological database for fenhexamid is extensive.[7] The methodologies summarized below are representative of the key studies used for risk assessment.
5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)
-
Test System: Sprague-Dawley rats (50/sex/dose).
-
Route of Administration: Dietary admixture.
-
Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]
-
Duration: 24 months.[9]
-
Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-neoplastic and neoplastic lesions.
5.2 Developmental Toxicity Study (Rabbit)
-
Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption, caesarean-section observations) and Fetal (number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal examinations for malformations and variations).
Caption: Generalized experimental workflow for a 2-generation study.[9]
Conclusion
The toxicological profile of fenhexamid is well-characterized. It demonstrates low acute toxicity and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly higher than potential human exposure levels. Fenhexamid is not a reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While some in vitro data suggest a potential for endocrine interaction, this has not been substantiated by in vivo studies. Overall, when used according to regulatory guidelines, fenhexamid presents a low toxicological risk to human health.
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TELDOR(R) (FENHEXAMID) - A NEW SPECIFIC FUNGICIDE FOR THE CONTROL OF BOTRYTIS CINEREA AND RELATED PATHOGENS ON RUBUS, RIBES AND OTHER CROPS | International Society for Horticultural Science [ishs.org]
- 3. Fenhexamid | 126833-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Genetic Analysis of Fenhexamid-Resistant Field Isolates of the Phytopathogenic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenhexamid - MedChem Express [bioscience.co.uk]
- 6. fao.org [fao.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Federal Register :: Fenhexamid; Pesticide Tolerances [federalregister.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Federal Register :: Fenhexamid; Pesticide Tolerances [federalregister.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. A fungicide, fenhexamid, is involved in the migration and angiogenesis in breast cancer cells expressing estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fenhexamid on Fungal Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class, primarily utilized for the control of Botrytis cinerea, the causal agent of gray mold, on a variety of crops.[1] Its mode of action is the specific inhibition of the 3-keto reductase enzyme, a critical component of the fungal ergosterol biosynthesis pathway.[2] This inhibition leads to a depletion of ergosterol, an essential molecule for fungal cell membrane integrity and function, and a concomitant accumulation of toxic 3-keto sterol precursors.[3][4] This technical guide provides an in-depth analysis of fenhexamid's mechanism of action, presents quantitative data on its efficacy and the development of resistance, details experimental protocols for its study, and visualizes the key pathways and workflows involved.
Mechanism of Action: Inhibition of 3-Keto Reductase
Fenhexamid's primary antifungal activity stems from its targeted disruption of ergosterol biosynthesis.[2] Unlike other sterol biosynthesis inhibitors (SBIs) that target enzymes such as 14α-demethylase or squalene epoxidase, fenhexamid specifically inhibits the 3-keto reductase enzyme.[5] This enzyme, encoded by the erg27 gene, is responsible for the reduction of a 3-keto group to a 3-hydroxyl group at the C-4 demethylation stage of the ergosterol pathway.[6][7]
The inhibition of 3-keto reductase by fenhexamid leads to two significant downstream consequences for the fungal cell:
-
Ergosterol Depletion: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]
-
Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of upstream 3-keto sterol intermediates, such as 4α-methylfecosterone, fecosterone, and episterone.[3][8] These precursors are unable to be further metabolized and their buildup within the cell is believed to contribute to the overall fungitoxic effect.
This specific mode of action makes fenhexamid a valuable tool in fungicide resistance management, as it does not exhibit cross-resistance with other classes of SBIs.
Quantitative Data
The efficacy of fenhexamid and the impact of resistance can be quantified through various experimental measures. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of Fenhexamid against Botrytis cinerea
| Isolate Type | Parameter | Value | Reference |
| Wild-Type (Sensitive) | Mycelial Growth MIC | 2.5 µg/mL | [9] |
| Wild-Type (Sensitive) | EC50 (Mycelial Growth) | < 1 ppm | [10] |
| Low Resistance | EC50 (Mycelial Growth) | 1 to 5 ppm | [10] |
| High Resistance (F412S mutation) | EC50 (Mycelial Growth) | > 50 ppm | [10] |
Table 2: Impact of Fenhexamid on Sterol Composition in Botryotinia fuckeliana
| Treatment | Compound | Effect | Reference |
| Fenhexamid | Ergosterol | Reduced | [3] |
| Fenhexamid | 4α-methylfecosterone | Accumulated | [3] |
| Fenhexamid | Fecosterone | Accumulated | [3] |
| Fenhexamid | Episterone | Accumulated | [3] |
Table 3: Fenhexamid Resistance in Botrytis cinerea Field Isolates
| Region | Year(s) | Total Isolates | Resistant Isolates (%) | Predominant Mutation | Reference |
| Carolinas (USA) | Not Specified | 214 | 16.8 | F412S | [11] |
| Michigan (USA) | 2014 & 2018 | 240 | Increased from 2014 to 2018 | F412S, F412I, F412V | [12] |
| Chile | 2015-2016 | Not Specified | 92 | F412I, F412S | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of fenhexamid on fungal ergosterol biosynthesis.
Fungal Isolate Culturing and Fenhexamid Treatment
Objective: To prepare fungal cultures for subsequent analysis of fenhexamid's effects on growth and sterol composition.
Materials:
-
Botrytis cinerea isolates (sensitive and resistant strains)
-
Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates[12]
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Fenhexamid stock solution (dissolved in a suitable solvent like acetone or DMSO)
-
Sterile water
-
Incubator
Procedure:
-
Culture Maintenance: Maintain B. cinerea isolates on PDA or MEA plates at 20-25°C. Subculture regularly to ensure viability.
-
Spore Suspension Preparation: For liquid culture experiments, flood a 7-10 day old culture plate with sterile water and gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Spore Concentration Adjustment: Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^5 spores/mL) with sterile water.
-
Liquid Culture Inoculation: Inoculate flasks containing liquid culture medium with the spore suspension.
-
Fenhexamid Treatment: Add fenhexamid stock solution to the liquid cultures to achieve the desired final concentrations (e.g., a range of concentrations to determine EC50 values). Include a solvent control (medium with the same amount of solvent used to dissolve fenhexamid but without the fungicide).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 20-25°C, shaking at 150 rpm) for a specified period (e.g., 48-72 hours) to allow for mycelial growth.
-
Mycelium Harvesting: Harvest the mycelium by filtration through a Büchner funnel, wash with sterile water, and then freeze-dry for subsequent sterol analysis.
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and quantify ergosterol and its precursors from fungal mycelium.
Materials:
-
Freeze-dried fungal mycelium
-
Methanolic potassium hydroxide (e.g., 6% w/v)
-
n-Heptane or cyclohexane
-
Sterile water
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Internal standard (e.g., cholesterol or brassicasterol)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Saponification: Weigh a known amount of freeze-dried mycelium (e.g., 50 mg) into a glass tube. Add a known amount of the internal standard. Add methanolic potassium hydroxide and heat at 80°C for 1-2 hours to saponify the lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane (or cyclohexane). Vortex vigorously to extract the non-saponifiable lipids (containing the sterols) into the organic phase. Centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen gas.
-
Derivatization: Add the silylation reagent to the dried extract to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 30-60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set up a temperature program to separate the different sterols (e.g., initial temperature of 150°C, ramp to 280°C).
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.
-
-
Data Analysis: Identify the different sterols based on their retention times and mass spectra by comparing them to authentic standards and library data. Quantify the amount of each sterol by comparing its peak area to that of the internal standard.
Visualizations
Ergosterol Biosynthesis Pathway and Fenhexamid's Site of Action
Caption: Ergosterol biosynthesis pathway highlighting fenhexamid's inhibition of 3-keto reductase (Erg27).
Experimental Workflow for Assessing Fenhexamid's Impact
Caption: Workflow for evaluating fenhexamid's effect on fungal growth and sterol composition.
Fenhexamid Resistance Mechanism in Botrytis cinerea
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydroxyanilide fenhexamid, a new sterol biosynthesis inhibitor fungicide efficient against the plant pathogenic fungus Botryotinia fuckeliana (Botrytis cinerea) [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. oajournals.fupress.net [oajournals.fupress.net]
An In-depth Technical Guide to Fenhexamid Resistance Mechanisms in Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenhexamid is a hydroxyanilide fungicide widely used to control diseases caused by pathogenic fungi, particularly Botrytis cinerea, the causal agent of gray mold. It acts as a sterol biosynthesis inhibitor (SBI), but with a mode of action distinct from other SBIs like azoles. Fenhexamid specifically targets the 3-ketoreductase enzyme (encoded by the erg27 gene), which is involved in the C4-demethylation step of ergosterol biosynthesis.[1][2][3][4][5][6][7][8] The emergence of fenhexamid resistance in fungal populations poses a significant threat to its efficacy and necessitates a thorough understanding of the underlying molecular mechanisms. This guide provides a comprehensive overview of the known resistance mechanisms, presents quantitative data on resistance levels, details key experimental protocols for studying resistance, and visualizes the critical pathways and workflows involved.
Core Resistance Mechanisms
The primary mechanisms of fenhexamid resistance in pathogenic fungi can be categorized into two main types: target site modification and non-target site mechanisms.
Target Site Modification: Mutations in the erg27 Gene
The most prevalent and significant mechanism of fenhexamid resistance involves alterations in the target enzyme, 3-ketoreductase, due to mutations in the erg27 gene.[2][3][4][5][8][9][10][11][12] These mutations reduce the binding affinity of fenhexamid to the enzyme, thereby diminishing its inhibitory effect. Several distinct resistance phenotypes in B. cinerea have been characterized based on the level of resistance and the specific erg27 mutations.
-
High Resistance (HydR3+): This phenotype is associated with strong resistance to fenhexamid and is primarily caused by amino acid substitutions at codon 412 of the Erg27 protein. The most frequently observed mutations are F412S (phenylalanine to serine), F412I (phenylalanine to isoleucine), and F412V (phenylalanine to valine).[2][9][12][13] Other mutations, such as T63I and F412C, have also been linked to high-level resistance.[3][7][8]
-
Moderate to Low Resistance (HydR3-): Isolates with this phenotype exhibit weaker resistance and harbor a more diverse range of mutations in the erg27 gene, often at positions other than codon 412.[5][9][14][12] Examples include mutations at codons L195F and L400F.[5][14]
Non-Target Site Resistance Mechanisms
While erg27 mutations are the principal driver of high-level resistance, other mechanisms can contribute to reduced sensitivity to fenhexamid.
-
Increased Efflux (Multidrug Resistance - MDR): Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can lead to the active removal of fenhexamid from the fungal cell.[1][4][11][15][16][17][18] This mechanism often confers resistance to a broader range of fungicides and is referred to as multidrug resistance (MDR).[1][4][14] The MDR2 phenotype in B. cinerea has been associated with weak to moderate resistance to fenhexamid.[1][14]
-
Metabolic Degradation: Some fungal species, like Botrytis pseudocinerea, exhibit natural resistance to fenhexamid. This has been linked to the metabolic detoxification of the fungicide, a process potentially mediated by cytochrome P450 monooxygenases.[11]
Quantitative Data on Fenhexamid Resistance
The following tables summarize quantitative data on fenhexamid resistance in Botrytis cinerea, focusing on the impact of erg27 mutations on fungicide sensitivity (EC50 values) and the prevalence of these mutations in field populations.
Table 1: Fenhexamid EC50 Values for Botrytis cinerea Isolates with Different erg27 Genotypes
| Resistance Phenotype | erg27 Genotype (Amino Acid Substitution) | EC50 Range (mg/L) | Reference(s) |
| Sensitive (HydS) | Wild Type | 0.02 - 0.19 | [14][18] |
| Low Resistance | L195F | 0.2 - 4.21 | [14] |
| High Resistance (HydR3+) | F412S | > 2 | [19][20] |
| High Resistance (HydR3+) | F412I | > 2 | [19][20] |
| High Resistance (HydR3+) | F412V | > 2 | [19][20] |
| Highly Resistant | Mutant (unspecified) | 460 - 570 (Resistance Factor) | [18] |
| Moderately Resistant | Mutant (unspecified) | 10 - 15 (Resistance Factor) | [18] |
EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the fungal growth or spore germination.
Table 2: Frequency of erg27 Mutations in Botrytis cinerea Field Populations
| Geographic Region | Host | F412S Frequency (%) | F412I Frequency (%) | F412V Frequency (%) | Other Mutations (%) | Reference(s) |
| Michigan, USA | Grapes | 59.2 | 24.5 | 4.0 | - | [4] |
| Carolinas, USA | Strawberry | Predominant | Present | - | T63I, F412C | [3][7][8] |
| Florida, USA | Strawberry | 87 isolates | 27 isolates | 14 isolates | G170R, A210G | [9][21][22] |
| Chile | Table Grapes | 29 - 48 | 22 - 58 | 6 | - | [19][20] |
| Colombia | Cut Roses | Present in 1 isolate | - | - | L195F (58%), L400F | [14] |
| Northern Hungary | Grapes | Identified in all isolates | - | - | V309G, L327S, V367A, N369D, Y408N | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of fenhexamid resistance.
Fungicide Sensitivity Assays
These assays are fundamental for determining the level of resistance in fungal isolates.
a) Mycelial Growth Inhibition Assay
This method assesses the effect of a fungicide on the vegetative growth of the fungus.
-
Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable medium. After autoclaving and cooling to approximately 50-60°C, amend the medium with the desired concentrations of fenhexamid. A stock solution of fenhexamid is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. A control medium containing only the solvent should also be prepared.
-
Inoculation: From the edge of an actively growing fungal colony on a PDA plate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Incubation: Place the mycelial plug in the center of each fungicide-amended and control plate. Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a certain size (e.g., near the edge of the plate).
-
Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[6][23][24][25][26]
b) Conidial Germination Assay
This assay evaluates the impact of the fungicide on spore germination.
-
Spore Suspension Preparation: Harvest conidia from a sporulating fungal culture (e.g., 10-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired density (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.
-
Assay Setup: In the wells of a microtiter plate or on a microscope slide, mix the spore suspension with various concentrations of fenhexamid. Include a control with the solvent only.
-
Incubation: Incubate the plates or slides in a humid chamber at an appropriate temperature (e.g., 20-25°C) for a period sufficient for germination in the control (e.g., 18-24 hours).
-
Microscopic Examination: After incubation, stop germination (e.g., by adding a fixative like lactophenol cotton blue). Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube length is at least twice the diameter of the spore.
-
Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value as described for the mycelial growth assay.[17][27][28][29][30]
Molecular Techniques for Resistance Analysis
a) Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the erg27 gene to confirm their role in conferring resistance.
-
Primer Design: Design mutagenic primers that contain the desired mutation and are complementary to the target sequence in the erg27 gene. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type erg27 gene as a template. The PCR will generate copies of the plasmid containing the desired mutation.
-
Template Removal: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids intact.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.
-
Selection and Verification: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.[31][32][33][34]
b) Gene Replacement
This method is employed to replace the endogenous wild-type erg27 allele in a sensitive fungal strain with a mutated version to create isogenic strains for fitness studies.
-
Construct Preparation: Create a gene replacement cassette. This typically consists of the mutated erg27 allele flanked by homologous regions (5' and 3' untranslated regions) of the target gene and a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B).
-
Protoplast Preparation: Generate fungal protoplasts from a sensitive recipient strain by enzymatic digestion of the cell wall.
-
Transformation: Introduce the gene replacement cassette into the fungal protoplasts using a method like PEG-mediated transformation.
-
Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic. Only transformants that have integrated the cassette will grow.
-
Confirmation of Homologous Recombination: Screen the resulting transformants by PCR and Southern blot analysis to confirm that the wild-type erg27 allele has been replaced by the mutated allele through homologous recombination.[1][2][3]
c) TaqMan Real-Time PCR Assay for Mutation Detection
This is a rapid and high-throughput method for detecting specific mutations associated with resistance.
-
Primer and Probe Design: Design allele-specific TaqMan probes that are labeled with different fluorescent dyes for the wild-type and mutant alleles. Also, design PCR primers that flank the mutation site.
-
DNA Extraction: Extract genomic DNA from the fungal isolates to be tested.
-
Real-Time PCR: Perform a real-time PCR reaction with the primers, probes, and genomic DNA. The TaqMan probes will only bind and fluoresce if the corresponding allele is present in the sample.
-
Data Analysis: Analyze the fluorescence data to determine the genotype of each isolate (homozygous wild-type, homozygous mutant, or heterozygous).[4][7][35]
d) PCR-RFLP for Mutation Detection
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) can be used to detect mutations that create or abolish a restriction enzyme recognition site.
-
PCR Amplification: Amplify the region of the erg27 gene containing the mutation of interest using specific primers.
-
Restriction Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes a site present in either the wild-type or the mutant allele.
-
Gel Electrophoresis: Separate the digested DNA fragments by agarose gel electrophoresis.
-
Analysis: The presence or absence of the restriction site, and thus the mutation, is determined by the pattern of DNA fragments on the gel.[21][36]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes related to fenhexamid resistance.
Caption: Ergosterol biosynthesis pathway and the mechanism of fenhexamid action and resistance.
Caption: Experimental workflow for generating and characterizing fenhexamid-resistant mutants.
Caption: Logical relationship of fenhexamid resistance phenotypes and their genetic basis.
Conclusion
Fenhexamid resistance in pathogenic fungi, particularly Botrytis cinerea, is a complex issue primarily driven by mutations in the target gene, erg27. High-level resistance is strongly associated with specific mutations at codon 412. Non-target site mechanisms, such as increased efflux and metabolic degradation, also contribute to the overall resistance profile. A comprehensive understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for developing effective resistance management strategies. This includes monitoring the frequency of resistance alleles in field populations and designing novel fungicides that can overcome existing resistance mechanisms. The information and methodologies presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to combat the growing challenge of fungicide resistance.
References
- 1. A rapid method for efficient gene replacement in the filamentous fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid method for efficient gene replacement in the filamentous fungus Aspergillus nidulans. - Research - Institut Pasteur [research.pasteur.fr]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Analysis of Fenhexamid-Resistant Field Isolates of the Phytopathogenic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient genome editing in filamentous fungi via an improved CRISPR‐Cas9 ribonucleoprotein method facilitated by chemical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 15. Population Genetic Analyses of Botrytis cinerea Isolates From Michigan Vineyards Using a High-Throughput Marker System Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repositorio.usp.br [repositorio.usp.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. oajournals.fupress.net [oajournals.fupress.net]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. Diversity in the erg27 Gene of Botrytis cinerea Field Isolates from Strawberry Defines Different Levels of Resistance to the Hydroxyanilide Fenhexamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Biochemical and genetic characterization of Botrytis cinerea mutants resistant to the plant-derived pesticide trans-dehydromatricaria ester - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ars.usda.gov [ars.usda.gov]
- 28. A protocol for determination of conidial viability of the fungal entomopathogens Beauveria bassiana and Metarhizium anisopliae from commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 31. research.cbc.osu.edu [research.cbc.osu.edu]
- 32. Site-directed mutagenesis of the P225, N230 and H272 residues of succinate dehydrogenase subunit B from Botrytis cinerea highlights different roles in enzyme activity and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. assaygenie.com [assaygenie.com]
- 35. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 36. Genotypic mutation analysis by RFLP/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide (Fenhexamid)
CAS Registry Number: 126833-17-8
Synonym: Fenhexamid
This technical guide provides a comprehensive overview of N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, commonly known as Fenhexamid. It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, biological activity, and relevant experimental protocols.
Chemical and Physical Properties
Fenhexamid is a hydroxyanilide fungicide. Key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | |
| Molecular Weight | 302.20 g/mol | |
| Melting Point | 153 °C | |
| Boiling Point | 320 °C | |
| Density | 1.34 g/cm³ at 20 °C | |
| log Kow | 3.51 | |
| pKa | 7.3 |
Synthesis
A general method for the synthesis of Fenhexamid involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanoyl chloride.
Experimental Protocol: Synthesis of Fenhexamid
This protocol is based on a described commercial synthesis process.
Materials:
-
2,3-dichloro-4-hydroxyaniline
-
1-methylcyclohexanoyl chloride
-
Ethyl acetate
-
Triethylamine
-
Activated carbon
-
Water
Procedure:
-
To a reaction vessel, add 120 kg of 2,3-dichloro-4-hydroxyaniline, 113 kg of 1-methylcyclohexanoyl chloride, and 800 kg of ethyl acetate.
-
Heat the mixture to 78 °C to achieve reflux.
-
During the reflux, add 72 kg of triethylamine dropwise over approximately 0.7 hours to neutralize the hydrochloric acid formed.
-
Maintain the reflux at 78 °C for an additional 2 hours.
-
After the reaction is complete, cool the mixture to 25 °C.
-
Filter the mixture under negative pressure to separate the triethylamine hydrochloride and the mother liquor.
-
To the mother liquor, add 10 kg of activated carbon for decolorization and impurity removal.
-
Reflux the mixture at 78 °C for 1 hour.
-
Filter the mixture under vacuum.
-
Add 300 kg of water and recover the ethyl acetate via atmospheric distillation at 78 °C.
-
The resulting product will be suspended in water. Centrifuge the suspension to obtain the crude product.
-
Dry the crude product at 80 °C to yield Fenhexamid.
Biological Activity and Mechanism of Action
Antifungal Activity
Fenhexamid is a protective fungicide primarily used against Botrytis cinerea (gray mold) and related pathogens. Its mode of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene) in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi. This disruption of sterol biosynthesis inhibits germ tube elongation and mycelial growth.
Fungicidal Efficacy Data (EC₅₀ values for Botrytis cinerea)
| Isolate Type | EC₅₀ (ppm) | Reference |
| Sensitive | 0.02 - 4.21 | |
| Low Resistance | 0.02 - 4.21 |
Resistance to Fenhexamid in Botrytis cinerea is associated with mutations in the erg27 gene.
Activity in Breast Cancer Cells
Recent studies have shown that Fenhexamid can act as an endocrine-disrupting chemical and may promote the growth and migration of estrogen receptor (ER)-positive breast cancer cells.
Signaling Pathway in ER-Positive Breast Cancer Cells
Fenhexamid has been shown to induce cell migration and angiogenesis in ER-positive breast cancer cells (MCF-7) through the regulation of the estrogen receptor (ER) and phosphoinositide 3-kinase (PI3K) signaling pathways. This leads to increased expression of vascular endothelial growth factor (VEGF) and the transcription factor SOX2.
Experimental Protocols
Analysis of Fenhexamid Residues by LC-MS/MS
This protocol outlines a method for the quantification of Fenhexamid residues in various biological samples.
Workflow for Fenhexamid Residue Analysis
Materials:
-
Acetone
-
1.5 mol/L phosphoric acid
-
1 vol% formic acid in acetonitrile/water
-
Octadecylsilanized silica gel cartridge
-
Graphitized carbon black cartridge
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Extraction:
-
For muscle, liver, kidney, milk, egg, fish, shellfish, and honey: Homogenize 10.0 g of the sample with 30 mL of 1.5 mol/L phosphoric acid and 100 mL of acetone. Filter with suction. Re-extract the residue with 50 mL of acetone. Combine the filtrates and adjust the volume to 200 mL with acetone.
-
For fat: Homogenize 5.00 g of the sample with 30 mL of 1.5 mol/L phosphoric acid and 100 mL of acetone. Follow the same extraction procedure as above.
-
-
Clean-up:
-
Condition an octadecylsilanized silica gel cartridge and a graphitized carbon black cartridge with acetonitrile and water.
-
Load the extract onto the octadecylsilanized silica gel cartridge.
-
Connect the graphitized carbon black cartridge to the bottom of the first cartridge and elute with 1 vol% formic acid-acetonitrile.
-
-
Quantification:
-
Concentrate the eluate and dissolve the residue in acetonitrile/water (1:1, v/v).
-
Inject the solution into the LC-MS/MS system.
-
Prepare a calibration curve using Fenhexamid standard solutions.
-
Calculate the concentration of Fenhexamid in the sample from the calibration curve.
-
In Vitro Assay for Antifungal Activity (Botrytis cinerea)
This protocol is for determining the 50% effective concentration (EC₅₀) of Fenhexamid against Botrytis cinerea.
Materials:
-
Botrytis cinerea isolates
-
Potato Dextrose Agar (PDA) or similar growth medium
-
Fenhexamid stock solution
-
Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and amend with various concentrations of Fenhexamid (e.g., 0, 0.03, 0.1, 3, 10, and 25 ppm).
-
Inoculate the center of each petri dish with a 5.5 mm mycelial plug from a Botrytis cinerea culture.
-
Incubate the plates at 25°C in the dark for three days.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of growth inhibition for each concentration relative to the control (0 ppm).
-
Determine the EC₅₀ value by performing a Probit analysis of the percentage inhibition versus the log₁₀ of the fungicide concentration.
Breast Cancer Cell Viability and Proliferation Assays
The following are general protocols for assays used to assess the effect of Fenhexamid on breast cancer cell lines, such as MCF-7.
4.3.1. Cell Culture
-
Culture MCF-7 cells in an appropriate medium (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
4.3.2. WST Assay for Cell Viability
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of Fenhexamid (e.g., 10⁻⁵ M and 10⁻⁷ M) for a specified period (e.g., 48 hours).
-
Add a WST reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
4.3.3. Colony Formation Assay
-
Seed a low number of MCF-7 cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with Fenhexamid at the desired concentrations.
-
Allow the cells to grow for 1-2 weeks, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with a fixing solution (e.g., methanol), and stain them with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically containing >50 cells) in each well.
Toxicological Data
Toxicological studies have been conducted on Fenhexamid to assess its safety. The following table summarizes key findings from studies on laboratory animals.
| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |
| 90-Day Oral Toxicity | Dog | 1,000 ppm | 7,000 ppm | Increased Heinz bodies, increased liver weights | |
| 1-Year Feeding | Dog | 17 mg/kg/day | - | Basis for Reference Dose (RfD) | |
| Developmental Toxicity | Rabbit | 100 mg/kg/day | 300 mg/kg/day | Decreased maternal body weight gain and feed consumption | |
| 56-Day Oral Toxicity | Rat | - | - | Saturation of intestinal absorption observed at high doses |
Fenhexamid has been classified as "not likely" to be a human carcinogen based on a lack of evidence of carcinogenicity in mice and rats and a lack of genotoxicity in mutagenicity studies.
Methodological & Application
Application Note: Quantification of Fenhexamid using High-Performance Liquid Chromatography (HPLC)
Introduction
Fenhexamid is a locally systemic, protectant fungicide widely used to control Botrytis cinerea (gray mold) and Monilinia species on crops such as grapes, berries, and ornamental plants.[1][2] It works by inhibiting spore germination and mycelial growth.[1] Due to its widespread use, it is crucial to have a reliable and accurate analytical method for the quantification of fenhexamid residues in various matrices to ensure food safety and regulatory compliance.[3] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of fenhexamid.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[4] A homogenized sample is extracted with an organic solvent, and the extract is then cleaned up to remove interfering matrix components. The final extract is injected into the HPLC system. Fenhexamid is separated from other components on a C18 analytical column using an isocratic mobile phase of acetonitrile and water.[4][5][6] Quantification is achieved by comparing the peak area of fenhexamid in the sample to that of a certified reference standard, using a UV detector.[5]
Experimental
Instrumentation and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm PTFE)
-
ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent
-
Fenhexamid reference standard (purity >98%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (optional, for MS compatibility)[4]
Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[5] |
| Detection Wavelength | 220 nm[6] |
| Run Time | ~10 min |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of fenhexamid reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[5] This solution is stable when stored at 4 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation (General Procedure for Fruit Matrix)
-
Homogenization: Weigh 10 g of a representative sample (e.g., grapes, strawberries) into a blender and homogenize.
-
Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 20 mL of acetonitrile, cap, and shake vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean tube.
-
Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a graphitized carbon black cartridge or a QuEChERS method can be employed to remove interferences.[7][8][9]
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[10]
Method Validation Data
The developed method should be validated according to standard guidelines. Typical performance data are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 0.1 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg[9] |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 10% |
This HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of fenhexamid. The method demonstrates good linearity, precision, and accuracy. The simple extraction procedure and isocratic elution make it suitable for routine analysis in quality control laboratories. The retention time for fenhexamid under these conditions is approximately 5-7 minutes, allowing for a relatively short analysis time.
Detailed Protocol: HPLC Quantification of Fenhexamid
1. Objective
To quantify the concentration of fenhexamid in a given sample matrix using High-Performance Liquid Chromatography with UV detection.
2. Materials and Equipment
-
Chemicals: Fenhexamid standard (>98%), HPLC grade acetonitrile, HPLC grade water.
-
Equipment: HPLC system with UV detector, C18 column (4.6 x 150 mm, 5 µm), analytical balance, volumetric flasks (10, 25, 100 mL), pipettes, centrifuge, vortex mixer, sonicator, 0.45 µm PTFE syringe filters, HPLC vials.
3. Experimental Procedure
3.1. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume-to-volume ratio.
-
Degas the mobile phase for 15 minutes in a sonicator or using an online degasser before use.
3.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of fenhexamid standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of acetonitrile, sonicate to dissolve, and then fill to the mark with acetonitrile.
-
-
Intermediate Solution (100 µg/mL):
-
Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
-
Calibration Standards (0.1 - 10.0 µg/mL):
-
Prepare a calibration curve by making appropriate dilutions of the intermediate solution in the mobile phase.
-
3.3. Sample Preparation
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the collected supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with calibration standards for quality control.[6]
-
Record the peak area for fenhexamid in all chromatograms.
4. Data Analysis
-
Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Use the peak area of the fenhexamid peak in the sample chromatogram and the calibration curve equation to calculate the concentration of fenhexamid in the sample extract.
-
Final Concentration: Calculate the final concentration of fenhexamid in the original sample (in mg/kg) using the following formula:
Concentration (mg/kg) = (C * V) / M
Where:
-
C = Concentration in the extract (µg/mL) from the calibration curve
-
V = Final volume of the extract (mL)
-
M = Weight of the sample (g)
-
Visualizations
Caption: Experimental workflow for fenhexamid quantification.
Caption: Key components of the HPLC system.
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 3. testinglab.com [testinglab.com]
- 4. Separation of Fenhexamid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. cipac.org [cipac.org]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.usm.my [web.usm.my]
Application Note: Determination of Fenhexamid Residues in Grapes by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenhexamid is a widely used fungicide for the control of gray mold (Botrytis cinerea) on grapes and other fruits.[1] Its application necessitates robust analytical methods to monitor residue levels in harvested produce to ensure they comply with established Maximum Residue Limits (MRLs) and safeguard consumer health.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues in complex food matrices due to its high sensitivity and selectivity.[3][4]
This application note provides a detailed protocol for the analysis of fenhexamid residues in grapes using a method based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis. The described methodology is validated to ensure accuracy, precision, and reliability of the results.
Experimental Protocols
Materials and Reagents
-
Fenhexamid analytical standard (>97% purity)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented grapes)
-
Deionized water
-
Helium (carrier gas), 99.999% purity
Sample Preparation (QuEChERS Method)
The QuEChERS method provides an efficient extraction and cleanup of fenhexamid from the grape matrix.[5]
-
Homogenization: Weigh 10-15 g of a representative grape sample into a blender and homogenize for 2 minutes.
-
Extraction:
-
Transfer 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.[6]
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of fenhexamid into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For red or black grapes, 50 mg of GCB can be added to remove pigments, though this may affect the recovery of planar pesticides.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of fenhexamid. Instrument conditions may need to be optimized for specific equipment.
-
Gas Chromatograph: Agilent 6890N GC or equivalent
-
Mass Spectrometer: Agilent 5973i MS or equivalent[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280 °C[7]
-
Oven Temperature Program:
-
Initial temperature: 65 °C, hold for 2 minutes
-
Ramp 1: 5 °C/min to 185 °C
-
Ramp 2: 1 °C/min to 200 °C
-
Ramp 3: 15 °C/min to 280 °C, hold for 5 minutes[7]
-
-
MS Transfer Line Temperature: 280 °C[7]
-
Ion Source Temperature: 230 °C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 50-550) for confirmation.
-
SIM Ions for Fenhexamid: (Quantifier ion listed first, followed by qualifiers) m/z 341, 302, 91.
Data Presentation
The performance of the analytical method is summarized in the table below. These values are representative of typical method validation results for fenhexamid analysis in grapes.[4][5][9][10]
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/kg[9] |
| Recovery (at 0.1 and 0.5 mg/kg) | 85-105%[4][10] |
| Precision (RSDr, %) | <15% |
| Precision (RSDwR, %) | <20%[9] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of fenhexamid residues.
References
- 1. Fenhexamid residues in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agrinfo.eu [agrinfo.eu]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a microwave-assisted extraction gas chromatography detection method for the determination of fungicides in grapes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. Use of GC–MS based metabolic fingerprinting for fast exploration of fungicide modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenhexamid in Controlling Strawberry Gray Mold
Introduction
Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a significant disease affecting strawberry production worldwide, leading to substantial pre- and post-harvest yield losses. The fungus primarily infects strawberry blossoms, which can lead to latent infections that manifest as fruit rot as the berries ripen.[1][2][3][4] Effective management of gray mold is crucial, and chemical control with fungicides remains a primary strategy. Fenhexamid, a hydroxyanilide fungicide (FRAC Group 17), is a key tool in integrated pest management (IPM) programs for controlling Botrytis cinerea.[5][6][7] These notes provide detailed protocols and data for researchers and agricultural professionals on the effective application of fenhexamid.
Mechanism of Action
Fenhexamid offers a site-specific mode of action, distinguishing it from many other botryticides. It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting and inhibiting the 3-keto reductase enzyme (encoded by the Erg27 gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][5][6][7] Ergosterol is an essential component of fungal cell membranes. By disrupting its synthesis, fenhexamid impedes the growth of fungal germ tubes and mycelia, ultimately preventing infection and disease development.[1][5]
Caption: Fenhexamid's mode of action via inhibition of 3-keto reductase.
Application Notes
For optimal efficacy and sustainable use, the following application principles should be observed:
-
Preventative Application: Fenhexamid is primarily a preventative fungicide and should be applied before the onset of disease symptoms.[1][5] While it possesses some systemic activity, its greatest benefit is realized when used to protect vulnerable plant tissues from initial infection.[2][5]
-
Critical Timing: The most critical period for application is during bloom.[3][4] B. cinerea often establishes infections in flowers, which then remain latent until the fruit begins to ripen.[1] A protectant fungicide program should commence when 5-10% of plants are in bloom.[3][8]
-
Spray Intervals: Applications are typically recommended every 7 to 10 days, depending on disease pressure.[3][8] During periods of high humidity, frequent rain, or cool temperatures (65-72°F or 18-22°C), which are conducive to gray mold development, shorter intervals of 5-7 days may be necessary.[3][9]
-
Thorough Coverage: Achieving complete coverage of the strawberry plant, especially the flowers and developing fruit, is essential for effective control.[8] It is recommended to use a high spray volume of at least 100 gallons per acre with a nozzle configuration that ensures penetration into the plant canopy.[8]
-
Resistance Management: Due to its specific mode of action, fenhexamid is at high risk for resistance development in B. cinerea populations.[3][6][7] To mitigate this risk, it is crucial to rotate fenhexamid with fungicides from different FRAC groups.[8][10] Do not make more than two consecutive applications of fenhexamid before rotating to a different mode of action.[10] Tank-mixing with a multi-site protectant fungicide like captan can also be an effective resistance management strategy.[3]
Caption: Logical workflow for fungicide rotation to manage resistance.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the application and efficacy of fenhexamid.
Table 1: Efficacy of Fenhexamid Against Strawberry Gray Mold
| Treatment | Application Rate | Disease Incidence Reduction (%) | Reference |
| Elevate 50WG | 1.5 lb/acre | Good to Excellent Control | [11] |
| Fenhexamid | 560 g/ha | 51-90% (rate dependent) | [12] |
| Grower Standard (rotated) | Switch / Captan | Average 52% | [13] |
| Elevate (Fenhexamid) | Not specified | Rated as "+++" (good efficacy) | [13] |
Note: Efficacy can be highly variable depending on disease pressure, environmental conditions, and the presence of resistant pathogen populations.
Table 2: Documented Resistance to Fenhexamid in Botrytis cinerea
| Region / Study | Year(s) of Collection | Resistance Frequency (%) | Reference |
| Carolinas, USA | Not specified | 16.8% | [6][7] |
| Southern U.S. States | 2012 | 25% | [14] |
| Southern U.S. States | 2013 | 26% | [14] |
| California, USA | 2016 (Early Season) | 53% | [15] |
| California, USA | 2016 (Late Season) | 91% | [15] |
| Germany | 2010-2011 | 44.0 - 78.9% | [16] |
Note: The high frequency of resistance underscores the critical need for strict resistance management practices.[13][14][17]
Experimental Protocols
Protocol 1: Field Efficacy Trial for Gray Mold Control
This protocol outlines a method for evaluating the field performance of fenhexamid.
1. Experimental Design and Setup:
-
Design: Utilize a randomized complete block design with a minimum of four replications.[11][18][19]
-
Plots: Establish individual plots of a defined size (e.g., 10-15 feet of a single row).[11][19] Ensure an untreated guard row is left between each treatment row to minimize spray drift.[11]
-
Control: Include an untreated control group (sprayed with water only) in each block for baseline comparison.[18]
2. Fungicide Application:
-
Preparation: Prepare the fenhexamid spray solution according to the manufacturer's label rate (e.g., Elevate 50WG at 1.5 lb/acre).
-
Equipment: Use a calibrated CO2-pressurized backpack sprayer or similar equipment capable of delivering a consistent volume and pressure (e.g., 40 psi) to ensure uniform application.[11]
-
Timing: Initiate applications at 10-25% bloom and continue at 7-10 day intervals through the pre-harvest period.[8][11] Document the exact timing relative to the crop's phenological stage (e.g., full bloom, green fruit).[11]
3. Data Collection and Disease Assessment:
-
Harvest: Harvest all marketable ripe fruit from each plot at regular intervals (e.g., every 3-4 days).[11][19]
-
Pre-Harvest Assessment: At each harvest, count the number of healthy fruit and the number of fruit showing symptoms of gray mold.
-
Post-Harvest Assessment:
-
Take a random subsample of marketable, asymptomatic fruit from each plot.
-
Place the fruit in storage containers (e.g., paper bags or clamshells) and incubate under conditions favorable for disease development (e.g., room temperature, high humidity).[19]
-
Assess the fruit for gray mold incidence and severity at 3 and 5 days post-harvest.[19]
-
-
Disease Severity Rating: Use an empirical scale to score disease severity on individual fruits (e.g., 0 = healthy; 1 = 1-20% surface infected; 2 = 21-40%; 3 = 41-60%; 4 = 61-80%; 5 = >80% infected with sporulation).[18]
4. Data Analysis:
-
Calculate the percent disease incidence (percentage of infected fruit).
-
Calculate a disease severity index, such as the McKinney index, if applicable.[18]
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design to determine significant differences between treatments.
Caption: Experimental workflow for a strawberry gray mold field trial.
Protocol 2: In Vitro Fungicide Sensitivity Assay
This protocol is for determining the sensitivity of B. cinerea isolates to fenhexamid, often used to calculate the EC50 (Effective Concentration to inhibit 50% of growth).
1. Isolate Collection and Preparation:
-
Collect sporulating lesions of B. cinerea from untreated strawberry fields.
-
Perform single-spore isolation by suspending spores in sterile water, plating serial dilutions onto potato dextrose agar (PDA), and transferring a single germinated spore to a new PDA plate.
-
Grow pure cultures of each isolate on PDA for 7-10 days to produce conidia for the assay.
2. Media Preparation:
-
Prepare a stock solution of technical-grade fenhexamid in an appropriate solvent (e.g., acetone).
-
Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Add the fenhexamid stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). A discriminatory dose, such as 50 µg/mL, can also be used for rapid screening of resistance.[7][15]
-
Pour the amended media into petri plates.
3. Inoculation and Incubation:
-
Mycelial Growth Assay: Place a 5-mm mycelial plug from the edge of an actively growing culture onto the center of each fungicide-amended plate.
-
Conidial Germination Assay: Spread a conidial suspension (e.g., 1x10^5 conidia/mL) onto the surface of the amended agar.
-
Incubate plates in the dark at 20-22°C for 3-5 days (for mycelial growth) or 12-24 hours (for germination).
4. Data Collection and Analysis:
-
Mycelial Growth: Measure the colony diameter in two perpendicular directions for each plate and calculate the average.
-
Conidial Germination: Using a microscope, count the number of germinated and non-germinated spores out of a sample of 100 spores per plate. A spore is considered germinated if the germ tube is at least the length of the spore.
-
Calculate the percent inhibition of growth or germination relative to the control (0 µg/mL) for each concentration.
-
Use probit or log-logistic regression analysis to determine the EC50 value for each isolate. Isolates with EC50 values above a pre-determined threshold are classified as resistant.
References
- 1. imtrade.com.au [imtrade.com.au]
- 2. What fungicide do I choose for disease control in strawberries? - MSU Extension [canr.msu.edu]
- 3. Botrytis Fruit Rot (Gray Mold) and Crown Rot in Strawberries | Weekly Crop Update [sites.udel.edu]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. extension.psu.edu [extension.psu.edu]
- 10. strawberries.ces.ncsu.edu [strawberries.ces.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ucanr.edu [ucanr.edu]
- 14. researchgate.net [researchgate.net]
- 15. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 16. Gray Mold Populations in German Strawberry Fields Are Resistant to Multiple Fungicides and Dominated by a Novel Clade Closely Related to Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficacy of Biological Fungicides in Managing Gray Mold in Strawberry | Progressive Crop Consultant [progressivecrop.com]
Application Notes and Protocols for the Detection of Fenhexamid in Wine
These application notes provide detailed methodologies for the quantitative analysis of fenhexamid residues in wine samples. The protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and food safety.
Introduction
Fenhexamid is a locally systemic foliar fungicide used to control Botrytis cinerea (gray mold) in vineyards. Its potential presence in wine necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits. This document outlines two validated methods for the determination of fenhexamid in wine: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Both methods utilize a QuEChERS-based sample preparation, a technique known for its simplicity, speed, and effectiveness.
Data Presentation
The following table summarizes the quantitative performance data for the described analytical methods.
| Parameter | LC-MS/MS with QuEChERS | GC-NPD with Hexane Extraction | Reference |
| Linearity Range | 5 - 100 µg/L | 0.1 - 5.0 mg/kg | [1][2][3] |
| Correlation Coefficient (R²) | > 0.998 | 0.9993 | [1][2][3] |
| Limit of Detection (LOD) | 0.13 µg/L (Immunoassay) | Not explicitly stated | [4] |
| Limit of Quantification (LOQ) | ≤ 5 µg/L | 0.1 mg/kg | [1][2][3] |
| Recovery | > 76.7% | 82 - 111% | [1][2][3] |
| Relative Standard Deviation (RSD) | < 15.6% | < 9% | [1][2][3] |
Method 1: Analysis of Fenhexamid in Wine by LC-MS/MS with QuEChERS Sample Preparation
This method describes the determination of fenhexamid in wine using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation (Modified QuEChERS) [1][2][5][6]
-
Extraction:
-
Place a 10 mL aliquot of the wine sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Add a mixture of salts: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
Acidify the extract with 10 µL of a 5% formic acid solution in acetonitrile.
-
The sample is now ready for LC-MS/MS analysis.
-
-
Liquid Chromatograph: Agilent 1200 Infinity Series or equivalent.
-
Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
Start at 20% B.
-
Linearly increase to 100% B in 10 minutes.
-
Hold at 100% B for 6 minutes.
-
Return to initial conditions in 1 minute and re-equilibrate for 5 minutes.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Workflow Diagram
Caption: General workflow for fenhexamid analysis in wine.
Method 2: Analysis of Fenhexamid in Wine by GC-NPD
This method provides an alternative approach using gas chromatography with a nitrogen-phosphorus detector (GC-NPD), which is selective for nitrogen-containing compounds like fenhexamid.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
Extraction:
-
Take a 10 mL aliquot of the wine sample.
-
Add 5 mL of hexane to the sample in a screw-cap test tube.
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of hexane.
-
Combine the hexane extracts.
-
No cleanup step is typically required due to the selectivity of the NPD detector.[3]
-
-
Gas Chromatograph: Agilent 6890 or equivalent, equipped with an NPD.
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
Experimental Workflow Diagram
Caption: GC-NPD analysis workflow for fenhexamid.
References
- 1. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of pesticide residues in wine following extraction using the Quechers method (Type-II) | OIV [oiv.int]
- 6. researchgate.net [researchgate.net]
- 7. Fenhexamid residues in grapes and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Fenhexamid for Small-Scale Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and application of the fungicide fenhexamid for small-scale field trials. The information is intended to guide researchers in preparing appropriate formulations and conducting efficacy studies against fungal pathogens, particularly Botrytis cinerea.
Physicochemical Properties of Fenhexamid
A thorough understanding of fenhexamid's physicochemical properties is crucial for developing stable and effective formulations.
| Property | Value | Reference |
| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide | --INVALID-LINK-- |
| CAS Number | 126833-17-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | --INVALID-LINK-- |
| Molecular Weight | 302.2 g/mol | --INVALID-LINK-- |
| Physical Form | White to beige powder | --INVALID-LINK-- |
| Melting Point | 153 °C | --INVALID-LINK-- |
| Water Solubility | 20 mg/L (at 20 °C) | --INVALID-LINK-- |
| Vapor Pressure | 3 x 10⁻⁹ mm Hg (at 20 °C) | --INVALID-LINK-- |
| LogP (Kow) | 3.51 | --INVALID-LINK-- |
Mode of Action and Signaling Pathway
Fenhexamid is a locally systemic, protective fungicide belonging to the hydroxyanilide chemical class. Its primary mode of action is the inhibition of the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, ultimately inhibiting germ tube elongation and mycelial growth.
Caption: Fenhexamid's mode of action via inhibition of 3-keto reductase in the ergosterol biosynthesis pathway.
Formulation Protocols for Small-Scale Field Trials
For small-scale trials, formulations can be prepared from technical grade fenhexamid or by diluting commercially available products.
Preparation of a Suspension Concentrate (SC) from Technical Grade Fenhexamid
This protocol outlines the preparation of a 10% (w/v) fenhexamid suspension concentrate.
Materials:
-
Technical grade fenhexamid (10 g)
-
Wetting agent (e.g., sodium dodecyl sulfate, 0.5 g)
-
Dispersing agent (e.g., lignosulfonate, 1.0 g)
-
Antifreeze (e.g., propylene glycol, 5.0 g)
-
Thickener (e.g., xanthan gum, 0.2 g)
-
Antifoaming agent (e.g., silicone-based, a few drops)
-
Distilled water (qs to 100 mL)
-
Bead mill or high-shear mixer
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and a balance
Protocol:
-
Prepare the aqueous phase: In a beaker, dissolve the wetting and dispersing agents in approximately 70 mL of distilled water with gentle stirring.
-
Add antifreeze: Add the propylene glycol to the aqueous phase and continue stirring.
-
Prepare the thickener: In a separate small beaker, slowly add the xanthan gum to a small amount of the antifreeze, stirring vigorously to create a smooth slurry. This prevents clumping when added to the main mixture.
-
Combine: Add the thickener slurry to the aqueous phase and stir until fully hydrated and the solution thickens.
-
Add fenhexamid: Slowly add the technical grade fenhexamid to the mixture while stirring.
-
Milling: Transfer the mixture to a bead mill or use a high-shear mixer to reduce the particle size of the fenhexamid. The target particle size should be in the range of 1-5 µm for a stable suspension.
-
Defoaming: Add a few drops of the antifoaming agent to remove any foam generated during mixing.
-
Final volume: Transfer the milled suspension to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL. Mix thoroughly.
Caption: Workflow for preparing a fenhexamid suspension concentrate.
Dilution of Commercial Formulations
For small-scale trials, commercially available formulations such as Teldor® 500 SC (500 g/L fenhexamid) or Elevate® 50 WDG (50% fenhexamid) can be diluted.
Example Calculation for a 0.075% (w/v) Spray Solution:
To prepare 1 liter of a 0.075% (w/v) spray solution from Elevate® 50 WDG:
-
Required active ingredient (a.i.): 1000 mL * (0.075 g / 100 mL) = 0.75 g a.i.
-
Amount of Elevate® 50 WDG needed: 0.75 g a.i. / 0.50 (50%) = 1.5 g
Protocol:
-
Weigh 1.5 g of Elevate® 50 WDG.
-
In a beaker, create a slurry by mixing the powder with a small amount of water.
-
Transfer the slurry to a 1 L volumetric flask.
-
Rinse the beaker with water and add the rinsing to the flask.
-
Bring the final volume to 1 L with water and mix thoroughly.
Application Protocol for Small-Scale Field Trials
This protocol provides a general framework for applying fenhexamid in small-scale field trials.
Experimental Design
-
Plot size: Dependent on the crop, but typically small (e.g., 1-5 m²).
-
Replication: A minimum of 3-4 replicates per treatment.
-
Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.
-
Treatments: Include an untreated control, a positive control (standard fungicide), and various fenhexamid concentrations/application timings.
Application
-
Equipment: Calibrated backpack sprayers or small, handheld sprayers are suitable for small plots.
-
Spray volume: Apply to the point of runoff, ensuring thorough coverage of the target plant parts (e.g., flowers, fruit). This is typically in the range of 500-1000 L/ha, which translates to 50-100 mL/m².
-
Timing: Application timing is critical for efficacy. For Botrytis cinerea, applications are often targeted at key flowering stages.
Caption: General workflow for a small-scale fungicide field trial.
Disease Assessment
-
Disease Incidence: The percentage of plants or plant parts (e.g., fruit clusters) showing disease symptoms.
-
Disease Severity: The area of a plant or plant part that is affected by the disease, often rated on a scale (e.g., 0-100%).
-
Assessment Timing: Assessments should be conducted at regular intervals after application and at harvest.
Efficacy Data from Small-Scale Field Trials
The following tables summarize efficacy data for fenhexamid against Botrytis cinerea in different crops from various research trials.
Table 1: Efficacy of Fenhexamid against Botrytis cinerea in Grapes
| Application Rate (a.i.) | Application Timing | Disease Incidence (%) | Disease Severity (%) | Efficacy (%) | Reference |
| 560 g/ha | Full Season | 3-6% | 90% control | 90 | --INVALID-LINK-- |
| 280 g/ha | Full Season | Not specified | 63% control | 63 | --INVALID-LINK-- |
| 140 g/ha | Full Season | Not specified | 51% control | 51 | --INVALID-LINK-- |
| 750 g/ha | 2-4 applications | Not specified | Not specified | 87-89.6 | --INVALID-LINK-- |
Table 2: Efficacy of Fenhexamid against Botrytis cinerea in Strawberries
| Application Rate (a.i.) | Application Timing | Disease Incidence (%) | Efficacy (%) | Reference |
| 0.84 kg/ha | Bloom | Reduced | Not specified | --INVALID-LINK-- |
| Not specified | Late Season | Significantly lower than captan alone | Not specified | --INVALID-LINK-- |
Data Analysis
Efficacy data from field trials should be statistically analyzed to determine significant differences between treatments. Analysis of Variance (ANOVA) is a common method, followed by a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Disclaimer: These protocols are intended for research purposes only. All pesticide applications should be conducted in accordance with local regulations and safety guidelines. Appropriate personal protective equipment (PPE) should be worn when handling and applying fenhexamid.
Application Notes and Protocols for In Vitro Susceptibility Testing of Botrytis cinerea to Fenhexamid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Botrytis cinerea, the causative agent of gray mold, is a significant pathogen affecting a wide range of crops, leading to substantial economic losses. Fenhexamid is a hydroxyanilide fungicide widely used to control B. cinerea outbreaks. It operates by inhibiting the 3-ketoreductase (Erg27) enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3][4] The emergence of fungicide resistance is a persistent threat to effective disease management.[5][6] Therefore, routine in vitro susceptibility testing is crucial to monitor the sensitivity of B. cinerea populations to fenhexamid, enabling informed decisions for disease control strategies.
These application notes provide detailed protocols for determining the in vitro susceptibility of B. cinerea to fenhexamid, primarily through mycelial growth inhibition assays to calculate the Effective Concentration 50% (EC50).
Data Presentation
Table 1: Fenhexamid EC50 Values and Resistance Classification for Botrytis cinerea
| Classification | EC50 Range (ppm or µg/mL) | Reference |
| Sensitive | < 1 | [5][7] |
| Low Resistance | 1 to 5 | [5][7] |
| Weak Resistance | 5 to 10 | [5][7] |
| Moderate Resistance | 10 to 50 | [5][7] |
| High Resistance | > 50 | [5][7] |
Table 2: Reported Fenhexamid EC50 Values for Botrytis cinerea from Various Studies
| Host/Region | EC50 Range (ppm or µg/mL) | Comments | Reference |
| Greenhouse Vegetables | Mean: 0.36 ± 0.891 | Baseline sensitivity study | [8] |
| Cut Roses (Colombia) | 0.02 to 4.21 | 41% of isolates were sensitive, 59% showed low resistance | [5][7] |
| Small Fruits (Mid-Atlantic US) | - | 48% of isolates were resistant based on a discriminatory dose of 50 µg/ml | [9] |
| Various Crops | <0.01 to 3 | General sensitivity testing | [10] |
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination
This protocol details the determination of the fenhexamid concentration that inhibits 50% of the mycelial growth of B. cinerea.
1. Materials
-
Botrytis cinerea isolates
-
Fenhexamid (analytical grade, >98% purity)
-
Sisler medium:
-
Alternative media: Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) can also be used.[6][11][12][13]
-
Sterile petri dishes (90 mm diameter)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation
-
Micropipettes and sterile tips
-
Incubator
-
Ruler or calipers
2. Procedure
a. Preparation of Botrytis cinerea Cultures
-
Isolate B. cinerea from infected plant material onto PDA medium.[5]
-
Perform single-spore isolation to ensure pure cultures.[1]
-
Culture the isolates on PDA plates for 5-7 days at 20-25°C to obtain actively growing mycelium for the assay.
b. Preparation of Fungicide Stock and Amended Media
-
Prepare a stock solution of fenhexamid (e.g., 10,000 ppm) in a suitable solvent like acetone or DMSO.
-
Prepare the desired culture medium (e.g., Sisler medium) and autoclave.
-
Cool the autoclaved medium to approximately 50-55°C in a water bath.
-
Prepare a series of fenhexamid concentrations in the medium. For example, final concentrations of 0, 0.03, 0.1, 0.3, 1, 3, 10, and 25 ppm.[5][7]
-
Add the appropriate volume of the fenhexamid stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. For the control plates (0 ppm), add an equivalent volume of the solvent used for the stock solution.
-
Pour the amended and control media into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify.
c. Inoculation and Incubation
-
From the edge of an actively growing B. cinerea culture, take a 5.5 mm mycelial plug using a sterile cork borer.[7]
-
Place the mycelial plug, mycelium-side down, in the center of each petri dish containing the fenhexamid-amended and control media.
-
Seal the petri dishes with parafilm.
d. Data Collection and Analysis
-
After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.[5][7]
-
Calculate the average diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.
-
-
-
The EC50 value is the concentration of fenhexamid that causes a 50% inhibition of mycelial growth.
-
To determine the EC50 value, perform a Probit analysis or linear regression of the percentage inhibition against the log10 of the fungicide concentration.[5][7]
Protocol 2: Conidial Germination Assay
This method assesses the effect of fenhexamid on the germination of B. cinerea conidia.
1. Materials
-
Botrytis cinerea cultures producing conidia
-
Fenhexamid
-
Malt extract agar (1%)[1]
-
Sterile distilled water
-
Hemocytometer
-
Microscope slides and coverslips
-
Microscope
2. Procedure
-
Prepare B. cinerea cultures on a suitable medium to induce sporulation (e.g., PDA under fluorescent lights for 10-14 days).[14]
-
Harvest conidia by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore suspension concentration to 4 x 10^5 spores/mL using a hemocytometer.[1]
-
Prepare 1% malt extract agar plates amended with discriminatory doses of fenhexamid (e.g., 1 and 50 mg/liter) and a non-amended control.[1]
-
Streak a 40 µL drop of the spore suspension across the length of each agar plate.[1]
-
Incubate the plates at 22°C for 16 hours.
-
Assess conidial germination under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.
-
Calculate the percentage of germination inhibition compared to the control.
Visualizations
Caption: Fenhexamid's mode of action targeting the Erg27 enzyme.
Caption: Workflow for EC50 determination of fenhexamid against B. cinerea.
Caption: Classification of fenhexamid resistance in B. cinerea based on EC50 values.
References
- 1. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 2. imtrade.com.au [imtrade.com.au]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 8. Sensitivity of Botrytis cinerea from greenhouse vegetables to DMIs and fenhexamid [cab.zju.edu.cn]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the QuEChERS Extraction of Fenhexamid from Fruit Matrices
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including the fungicide fenhexamid, in a variety of food matrices.[1][2][3] Its simplicity, speed, and minimal solvent usage make it an efficient and cost-effective approach for laboratories. This document provides detailed application notes and a generalized protocol for the extraction of fenhexamid from fruit matrices using the QuEChERS method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The QuEChERS procedure involves two main stages: an extraction step using an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components such as sugars, organic acids, and pigments.[1]
Data Presentation
The following table summarizes the quantitative data for fenhexamid extraction from various fruit matrices using the QuEChERS method, as reported in the cited literature. This allows for a clear comparison of the method's performance.
| Fruit Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Grape | 5-100 µg/L | >73.2 | <17.13 | LC-MS/MS | [4][5][6] |
| Strawberry | 0.05 mg/kg | 70-125 | <10 | HPLC-MS/MS | [7] |
| Strawberry | 0.10 mg/kg | 70-125 | <10 | HPLC-MS/MS | [7] |
| Various Fruits | Not Specified | 70-120 | <5 | Not Specified |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the extraction of fenhexamid from fruit matrices using the QuEChERS method. This protocol is a synthesis of methodologies described in various studies.[2][3][4][7][8]
1. Sample Preparation and Homogenization
-
Weigh a representative sample of the fruit (e.g., 10-15 g).
-
For larger fruits, chop them into smaller pieces.
-
Homogenize the sample using a high-speed blender or homogenizer until a uniform puree is obtained. For dry fruits like raisins, rehydration with a specific volume of deionized water may be necessary before homogenization.[3]
2. Extraction
-
Transfer a 10 g or 15 g homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL or 15 mL of acetonitrile to the tube. If required, add an internal standard at this stage.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salt mixture. Common formulations include:
-
AOAC 2007.01 Method: 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g sodium acetate (NaOAc).
-
EN 15662 Method: 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.[3]
-
-
Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. This prevents the formation of salt agglomerates and ensures proper extraction.
-
Centrifuge the tube at ≥3000 g for 5 minutes. This will result in the separation of the upper organic (acetonitrile) layer from the aqueous and solid fruit matrix layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile extract) to a 2 mL or 15 mL d-SPE centrifuge tube.
-
The d-SPE tube contains a mixture of sorbents to remove specific matrix interferences. A common sorbent combination for fruits includes:
-
Anhydrous MgSO₄ (to remove residual water).
-
Primary Secondary Amine (PSA) (to remove sugars, fatty acids, organic acids, and anthocyanins).
-
C18 (to remove non-polar interferences like fats).
-
Graphitized Carbon Black (GCB) may be used for highly pigmented fruits, but it can also adsorb planar pesticides like fenhexamid, so its use should be carefully evaluated.[9][10]
-
-
Cap the d-SPE tube and vortex for 30 seconds to 1 minute.
-
Centrifuge the tube at a high speed (e.g., ≥3000 g) for 5 minutes.
-
The resulting supernatant is the cleaned extract.
4. Final Extract Preparation and Analysis
-
Carefully transfer the cleaned extract into an autosampler vial.
-
The extract may be analyzed directly by GC-MS or diluted with a suitable mobile phase for LC-MS/MS analysis. For some LC-MS/MS applications, the extract is acidified (e.g., with formic acid) to improve the stability of certain pesticides.[11]
Workflow Diagram
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. gcms.cz [gcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. Comparing Pesticide Residues in Amish and Commercially Grown Strawberries and Spinach Using QuEChERS, Various dSPE Sorbents, and GC-TOFMS [restek.com]
- 10. Pesticide residues in fruit samples: comparison of different QuEChERS methods using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oiv.int [oiv.int]
Determining Fenhexamid Concentrations in Environmental Water Samples: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the quantitative determination of fenhexamid, a widely used fungicide, in environmental water samples. The methodologies described are intended for researchers, scientists, and professionals in environmental monitoring and drug development. This note covers three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with micro-Electron Capture Detection (GC-μECD). Two robust sample preparation protocols, Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), are detailed to ensure high recovery and removal of matrix interferences. Quantitative data from various studies are summarized for easy comparison of the methods' performance.
Introduction
Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a hydroxyanilide fungicide used to control a range of fungal pathogens on various crops. Its presence in the environment, particularly in water bodies, through runoff and spray drift is a growing concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note provides a comprehensive guide to validated methods for analyzing fenhexamid in environmental water samples, ensuring data accuracy and reproducibility.
Overview of Analytical Methodologies
The choice of analytical method for fenhexamid determination depends on the required sensitivity, selectivity, and the complexity of the water matrix.
-
HPLC-UV: A cost-effective and straightforward method suitable for screening and for water samples with relatively high concentrations of fenhexamid. It offers good linearity but may be susceptible to matrix interferences.[1]
-
LC-MS/MS: The preferred method for trace-level quantification due to its high sensitivity, selectivity, and specificity. It is capable of detecting fenhexamid at sub-parts-per-billion (ppb) levels and is less prone to matrix effects compared to HPLC-UV.[2][3]
-
GC-μECD: A viable alternative, particularly for laboratories equipped with gas chromatography instrumentation. The electron capture detector is highly sensitive to the halogenated structure of fenhexamid.[4]
Quantitative Data Summary
The performance of different analytical methods for fenhexamid determination is summarized in the table below. These values are compiled from various studies and are intended for comparative purposes. Actual performance may vary based on specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-μECD |
| Limit of Detection (LOD) | ~10 µg/L | 0.02 - 0.2 µg/L[2][3] | ~10 µg/L[4] |
| Limit of Quantification (LOQ) | 10 µg/L[1] | 0.1 - 1.0 µg/L[2][3] | 10 µg/L[4] |
| Linearity Range | 0.01 - 10 mg/L[1] | 0.5 - 200 µg/L | 0.05 - 2.0 ng[4] |
| Recovery | Not specified | 70 - 120%[2][5] | 88 - 95%[4] |
| Precision (RSD) | Not specified | < 15%[3][5] | < 10% |
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation of fenhexamid.
-
If samples cannot be analyzed immediately, store them at 4°C and analyze within 48 hours. For longer storage, acidify the sample to pH < 2 with sulfuric acid and store at 4°C for up to 14 days.
-
Before extraction, allow samples to equilibrate to room temperature.
Sample Preparation Protocols
This protocol is suitable for concentrating fenhexamid from large water volumes and cleaning up the sample matrix, making it ideal for subsequent LC-MS/MS or GC-μECD analysis.
Materials:
-
SPE cartridges (e.g., Oasis HLB, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Acetonitrile, Methanol, Ethyl Acetate (HPLC grade)
-
Ultrapure water
-
0.7 µm glass fiber filters
Procedure:
-
Sample Filtration: Filter 500 mL of the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[6]
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water, ensuring the sorbent bed does not run dry.[6]
-
-
Sample Loading: Load the 500 mL filtered water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[6]
-
Cartridge Drying: After loading, dry the cartridge under vacuum for 30-60 minutes to remove residual water.
-
Elution: Elute the trapped fenhexamid from the cartridge with 8-10 mL of ethyl acetate into a collection tube.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., acetonitrile for LC-MS/MS, hexane for GC-μECD).[6]
-
This protocol is a rapid and high-throughput alternative to SPE, particularly suitable for LC-MS/MS analysis.
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate)
-
Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction and Partitioning:
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.[6]
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis Protocols
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size)[1]
Conditions:
-
Mobile Phase: Acetonitrile/Water (50:50, v/v) with 1 g/L NaH₂PO₄[1]
-
Flow Rate: 2 mL/min[1]
-
Injection Volume: 250 µL[1]
-
Column Temperature: 40°C[1]
-
UV Detection Wavelength: 210 nm[1]
-
Retention Time: Approximately 2.0 min[1]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[7]
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute fenhexamid, followed by re-equilibration.
-
Ionization Mode: ESI positive
-
MRM Transitions: Specific precursor and product ion transitions for fenhexamid should be optimized for the instrument used.
Instrumentation:
-
Gas chromatograph with a micro-Electron Capture Detector (μECD)
-
Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Conditions:
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Temperature Program: An optimized temperature program is required to separate fenhexamid from other potential contaminants. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Injection Mode: Splitless
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Fenhexamid Analysis.
Caption: QuEChERS Workflow for Fenhexamid Analysis in Water.
Conclusion
The methods described in this application note provide robust and reliable approaches for the determination of fenhexamid in environmental water samples. The choice of method will be dictated by the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For trace-level analysis, a combination of Solid-Phase Extraction and LC-MS/MS is recommended for its high sensitivity and selectivity. The QuEChERS method offers a high-throughput alternative for rapid screening. HPLC-UV provides a cost-effective option for less demanding applications. Proper validation of the chosen method in the user's laboratory is crucial to ensure accurate and defensible results.
References
Fenhexamid Spray Application: Detailed Notes and Protocols for Research Plots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of fenhexamid in research plots, focusing on techniques to ensure accurate and reproducible results for studies on gray mold (Botrytis cinerea). The information compiled is based on a comprehensive review of scholarly articles and research trials.
Introduction to Fenhexamid
Fenhexamid is a locally systemic foliar fungicide belonging to the hydroxyanilide class of chemicals. It is effective against various fungal pathogens, most notably Botrytis cinerea, the causal agent of gray mold in a variety of crops, including strawberries and grapes. Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi. This specific mode of action necessitates careful management to mitigate the risk of resistance development.[1][2][3][4]
Experimental Design for Small Plot Trials
For reliable and statistically sound results in small plot fungicide trials, a robust experimental design is crucial.
Key Considerations:
-
Randomized Complete Block Design (RCBD): This is a standard design for agricultural field trials to account for field variability. Treatments are randomly assigned within each block, and each block contains all treatments.
-
Replication: A minimum of four to six replications for each treatment is recommended to ensure statistical power.[5]
-
Plot Size: Plot dimensions can vary depending on the crop and available space. For instance, in soybean research, plots of four to six rows wide and 10.7 to 15.3 meters long have been used.[5] For grapevines, plots may consist of a designated number of vines in a row.
-
Untreated Control: An untreated control group is essential to determine the baseline level of disease and accurately gauge the efficacy of the fungicide treatments.[6]
-
Buffer Zones: To minimize spray drift between plots, it is advisable to have buffer zones or untreated rows separating the plots.
Quantitative Data from Fenhexamid Research Trials
The following tables summarize quantitative data from various research studies on fenhexamid application for the control of gray mold.
Table 1: Fenhexamid Application Rates and Efficacy in Strawberry
| Application Rate (Active Ingredient) | Formulation | Application Timing | Efficacy (Disease Reduction/Control) | Reference |
| Not specified | Elevate 50 WDG | During bloom and fruit maturation | Controlled sensitive isolates but not resistant ones in detached fruit studies.[1][2][3] | [Grabke et al., 2013] |
| Not specified | Fenhexamid | During second peak bloom | Did not show a significant reduction in Botrytis fruit rot compared to fenhexamid alone.[7] | [Mertely et al., 2002] |
| Not specified | Fenhexamid | Early and late bloom (split applications) | Ranked among the best treatments for yield and Botrytis fruit rot control.[7] | [Mertely et al., 2002] |
Table 2: Fenhexamid Application Rates and Efficacy in Grapes
| Application Rate (Active Ingredient) | Formulation | Application Timing | Efficacy (Disease Reduction/Control) | Reference |
| Single application | Fenhexamid | 0, 2, 4, 6, 8, 10, or 12 weeks after BBCH 68 | Efficacy varied with timing, with treatments before bunch closure and shortly after veraison being most effective in Riesling.[8] | [Molitor et al., 2018] |
| Not specified | Fenhexamid | Flowering (BBCH 68), bunch closure (BBCH 77), and veraison (BBCH 81) | Earlier applications were generally more effective.[9] | [Petit et al., 2011] |
Experimental Protocols
Protocol for Sprayer Calibration (CO2 Pressurized Backpack Sprayer)
Accurate application of fungicides in research plots is critical and begins with precise sprayer calibration. The 1/128th of an acre method is a commonly used and straightforward technique for backpack sprayers.[10][11]
Materials:
-
CO2 pressurized backpack sprayer with a pressure regulator and gauge
-
Nozzles appropriate for fungicide application (e.g., flat fan nozzles)
-
Measuring tape
-
Stakes or flags for marking the calibration plot
-
Stopwatch
-
Graduated cylinder or measuring cup (in ounces)
-
Water
Procedure:
-
Establish a Calibration Plot: On a surface similar to the research plot, measure and mark an area of 1/128th of an acre (approximately 340 square feet or an 18.5 ft x 18.5 ft square).[10][11]
-
Fill the Sprayer: Fill the sprayer tank halfway with clean water.
-
Set the Pressure: While spraying with water, set the desired pressure on the regulator. Ensure the pressure remains constant during operation.[12]
-
Time the Application: Spray the calibration plot with water using a consistent walking speed and spray pattern (e.g., holding the wand at a constant height and angle). Record the time it takes to thoroughly and uniformly cover the entire plot. Repeat this step at least three times and calculate the average time.[10][11]
-
Measure the Output: Spray into the graduated cylinder for the average time recorded in the previous step, maintaining the same pressure.[10][11]
-
Calculate Gallons Per Acre (GPA): The number of ounces collected in the measuring container is directly equal to the sprayer's output in gallons per acre (GPA).[10][11] For example, if you collect 30 ounces, your application rate is 30 GPA.
-
Calculate the Amount of Fenhexamid: Use the calculated GPA and the recommended product rate from the fungicide label to determine the amount of fenhexamid to add to the spray tank.
Protocol for Fenhexamid Spray Application in Research Plots
Materials:
-
Calibrated CO2 pressurized backpack sprayer
-
Personal Protective Equipment (PPE) as specified on the fungicide label
-
Fenhexamid product
-
Water
-
Plot map and stakes
Procedure:
-
Prepare the Spray Solution:
-
Based on the sprayer's calibrated output (GPA) and the desired application rate of fenhexamid, calculate the amount of product needed for the total area to be sprayed.
-
Fill the sprayer tank halfway with water.
-
Add the measured amount of fenhexamid to the tank.
-
Fill the tank with the remaining water to the final volume.
-
Agitate the solution thoroughly.
-
-
Application:
-
Ensure that environmental conditions are suitable for spraying (e.g., low wind speed).
-
Approach the first plot and begin spraying just before the plot boundary to ensure the entire plot receives the treatment.
-
Maintain a constant walking speed and a consistent nozzle height and orientation throughout the application to ensure uniform coverage.
-
Cease spraying just after the plot boundary.
-
If the experimental design includes different application rates, thoroughly rinse the sprayer with clean water between treatments to prevent cross-contamination.
-
-
Post-Application:
-
Clean the sprayer thoroughly according to the manufacturer's instructions and the fungicide label.
-
Record the date, time, weather conditions, application rate, and any other relevant observations for each plot.
-
Protocol for Disease Severity Assessment
Materials:
-
Disease assessment scale or diagram
-
Data collection sheets or electronic device
Procedure:
-
Timing of Assessment: Disease assessments should be conducted at predetermined intervals after fungicide application, as well as at key growth stages (e.g., harvest).
-
Sampling: Within each plot, randomly select a predetermined number of plants or fruit clusters to assess.
-
Rating Disease Severity:
-
For gray mold, a common method is to use a rating scale based on the percentage of the fruit or bunch surface area affected by the disease.[13][14]
-
Example of a 0-5 scale for strawberry fruit: [13]
-
0 = No infection
-
1 = <20% rotted area
-
2 = 20.1% - 40% rotted area
-
3 = 40.1% - 60% rotted area
-
4 = 60.1% - 80% rotted area
-
5 = >80.1% rotted area
-
-
Standard area diagrams can also be used to improve the accuracy of visual assessments.[14]
-
-
Data Recording: Record the disease severity rating for each sampled unit. This data can then be used to calculate the average disease severity for each plot and treatment.
Visualizations
Experimental Workflow for a Fenhexamid Efficacy Trial
Caption: Workflow for a fenhexamid efficacy trial in research plots.
References
- 1. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. extension.psu.edu [extension.psu.edu]
- 11. The 1/128 Calibration Method for Backpack Sprayers - Alabama Cooperative Extension System [aces.edu]
- 12. Calibrating a Plot Sprayer – Sprayers 101 [sprayers101.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Solid-Phase Extraction (SPE) Cleanup for Fenhexamid Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of fenhexamid from various matrices prior to analytical determination. The methodologies outlined are essential for accurate and reliable quantification of this fungicide in research, quality control, and safety assessment settings.
Introduction
Fenhexamid is a widely used fungicide for the control of Botrytis cinerea on a variety of fruits and vegetables. Its determination in different sample types, including food, environmental, and biological matrices, is crucial for monitoring residues and ensuring consumer safety. Sample preparation, particularly the cleanup step, is critical to remove interfering substances that can affect the accuracy and sensitivity of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and concentration of fenhexamid from complex sample extracts.
This application note details various SPE protocols for fenhexamid analysis, including the selection of appropriate sorbents, solvents, and elution procedures. Quantitative data from different studies are summarized to facilitate method selection and optimization.
Data Presentation: Quantitative Performance of SPE Cleanup for Fenhexamid Analysis
The following tables summarize the quantitative data from various studies on the SPE cleanup of fenhexamid in different matrices. These tables provide a comparative overview of the recovery rates, limits of detection (LOD), and limits of quantification (LOQ) achieved with different SPE methods.
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD / LOQ | Reference |
| Animal & Fishery Products | Octadecylsilanized silica gel & Graphitized carbon black | LC-MS/MS | Not Specified | LOQ: 0.01 mg/kg | [1] |
| Fruit Samples | Not Specified | Not Specified | 82.7 - 117.7 | 0.25 - 9.0 ng/g | [2] |
| Soil | Dispersive SPE (d-SPE) with PSA and MgSO₄ | Not Specified | Not Specified | Not Specified | [3] |
| Greenhouse Air | C18 or Supelpak-2 | HPLC-UV | Good stability | Below 0.50 µg/m³ after 12h | [4] |
| Water | No SPE (direct injection) | HPLC/UV | Not Applicable | 0.01 mg/L | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving SPE cleanup of fenhexamid are provided below.
Protocol 1: SPE Cleanup of Fenhexamid from Animal and Fishery Products using Dual Cartridges
This protocol is adapted from a method for the analysis of fenhexamid in muscle, liver, kidney, milk, egg, fish, and shellfish.[1]
1. Sample Extraction: a. To 10.0 g of homogenized sample, add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly. b. Add 100 mL of acetone, homogenize, and filter with suction. c. Re-extract the residue with 50 mL of acetone and combine the filtrates. d. Adjust the final volume to 200 mL with acetone. e. Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.
2. SPE Cartridge Conditioning: a. Condition an octadecylsilanized silica gel cartridge (1,000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water, and discard the effluent.[1] b. Condition a graphitized carbon black cartridge (500 mg) by passing 5 mL of acetonitrile followed by 5 mL of water, and discard the effluent.[1]
3. Sample Loading and Washing: a. Load the prepared extract onto the conditioned octadecylsilanized silica gel cartridge. b. Wash the cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v) and discard the effluent.[1] c. Connect the graphitized carbon black cartridge to the bottom of the octadecylsilanized silica gel cartridge. d. Pass 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v) through the connected cartridges and discard the effluent.[1]
4. Elution: a. Remove the octadecylsilanized silica gel cartridge. b. Elute fenhexamid from the graphitized carbon black cartridge with 30 mL of 1 vol% formic acid in acetonitrile.[1]
5. Final Sample Preparation: a. Concentrate the eluate at below 40°C to dryness. b. Reconstitute the residue in exactly 2 mL of acetonitrile/water (1:1, v/v). c. The solution is now ready for LC-MS/MS analysis.
Protocol 2: Dispersive SPE (d-SPE) Cleanup of Fenhexamid from Soil (Modified QuEChERS)
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of fenhexamid from soil samples.[3]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. c. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. d. Immediately vortex for 1 minute to prevent salt clumping. e. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄.[3] b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes. d. The resulting supernatant is ready for analysis.
Protocol 3: SPE Cleanup of Fenhexamid from Milk using Oasis PRiME HLB Cartridges
This protocol utilizes a simplified pass-through SPE cleanup method for the analysis of veterinary drug residues, including fenhexamid, in milk.
1. Sample Extraction and Protein Precipitation: a. To 1 mL of milk, add 4 mL of 0.2% formic acid in acetonitrile. b. Mix well and centrifuge for 5 minutes at 10,000 rpm to precipitate proteins. c. Use the supernatant for SPE cleanup.
2. SPE Cleanup (Pass-Through): a. Condition a 3 cc Oasis PRiME HLB Cartridge by passing through 3 mL of 0.2% formic acid in acetonitrile (this step is to facilitate gravity loading). b. Pass the supernatant from the extraction step through the conditioned cartridge and collect the eluate.
3. Final Sample Preparation: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of 5% methanol in water. c. Filter the extract and transfer to a vial for UPLC-MS/MS analysis.
Visualizations
Experimental Workflow Diagrams
Caption: SPE Workflow for Fenhexamid in Animal Products.
Caption: Dispersive SPE Workflow for Fenhexamid in Soil.
Caption: Pass-Through SPE Workflow for Fenhexamid in Milk.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of solid sorbents for the determination of fenhexamid, metalaxyl-M, pyrimethanil, malathion and myclobutanil residues in air samples: application to monitoring malathion and fenhexamid dissipation in greenhouse air using C-18 or Supelpak-2 for sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in fenhexamid HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of fenhexamid. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic issues.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. Below is a step-by-step guide to troubleshoot and resolve peak tailing in your fenhexamid analysis.
Question: My fenhexamid peak is tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing for fenhexamid in reversed-phase HPLC can stem from several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase and analytical setup. Follow this guide to diagnose and address the problem.
Step 1: Evaluate Mobile Phase pH
The chemical properties of fenhexamid are a crucial starting point. Fenhexamid has a pKa of 7.3, meaning it can exist in both ionized and non-ionized forms depending on the mobile phase pH.[1] If the mobile phase pH is close to the analyte's pKa, peak tailing can occur.[2]
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of fenhexamid. A lower pH (e.g., pH ≤ 3) will ensure that fenhexamid is fully protonated and minimizes interactions with residual silanol groups on the silica-based stationary phase.[3][4]
Step 2: Assess Secondary Interactions with the Column
Secondary interactions between basic analytes like fenhexamid and acidic silanol groups on the surface of the silica packing material are a primary cause of peak tailing.[3][5]
-
Recommendations:
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[3][6] This significantly reduces the potential for secondary interactions.
-
Consider Alternative Stationary Phases: For challenging separations, explore non-silica based columns or hybrid stationary phases that offer better pH stability and reduced silanol activity.[4]
-
Mobile Phase Modifiers: Historically, a tail-suppressing additive like triethylamine (TEA) was used to block active silanol sites. However, modern, high-purity silica columns (Type B) often eliminate the need for such additives.[4]
-
Step 3: Check for Column Contamination and Degradation
Over time, columns can become contaminated with strongly retained sample matrix components or undergo degradation of the stationary phase, leading to poor peak shape.[5][7]
-
Recommendations:
-
Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove contaminants.[7]
-
Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed matrix components, extending its lifetime.[8] If a guard column is in use, try replacing it.[9]
-
Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.[7]
-
Step 4: Investigate Extra-Column Effects
Peak tailing can also be caused by issues outside of the column, collectively known as extra-column effects or dead volume. This is particularly noticeable for early eluting peaks.[2][6]
-
Recommendations:
-
Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[2]
-
Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.[10]
-
Step 5: Evaluate Sample-Related Issues
The sample itself can be a source of peak tailing.
-
Recommendations:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][9] Try diluting the sample to see if the peak shape improves.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][10] Ideally, dissolve the sample in the mobile phase.
-
Sample Cleanup: Complex sample matrices can introduce interfering compounds. Employing a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase pH when analyzing fenhexamid?
Given that the pKa of fenhexamid is 7.3[1], a good starting point for the mobile phase pH is around 3.0. This ensures the analyte is in a single protonated state and minimizes interactions with silanol groups on the column.[3][4]
Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?
Yes, the choice between acetonitrile and methanol can influence peak shape. While both are common organic modifiers in reversed-phase HPLC, their properties differ. It is worth experimenting with both to see which provides better peak symmetry for your specific method.[2]
Q3: How do I know if my column is the cause of the peak tailing?
A simple way to check if the column is the issue is to replace it with a new column of the same type. If the peak shape improves significantly, the original column was likely contaminated or degraded.[3] Also, if you have a guard column, remove it and inject a sample. If the peak shape is good, the guard column needs to be replaced.[11]
Q4: Can a partial blockage in the system cause peak tailing?
Yes, a partial blockage of the column inlet frit is a common cause of peak tailing that affects all peaks in the chromatogram.[11] This can sometimes be resolved by back-flushing the column. Filtering samples before injection can help prevent this issue.[9]
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Fenhexamid Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18, end-capped (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm) | [12] |
| Mobile Phase | A: Water with 0.1% Formic Acid (pH ~2.7) B: Acetonitrile | [12] |
| Gradient | Isocratic or Gradient depending on sample complexity | |
| Flow Rate | 1.0 mL/min | [12] |
| Injection Volume | 5 µL | [12] |
| Column Temperature | 40°C | [13] |
| Detection Wavelength | 210 nm - 240 nm | [12][13] |
Protocol: Sample Preparation using Solid Phase Extraction (SPE)
For complex matrices, an SPE cleanup can be beneficial to reduce interferences and improve peak shape.
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Conditioning: Condition an octadecylsilanized silica gel (C18) SPE cartridge (e.g., 1000 mg) with 5 mL of acetonitrile followed by 5 mL of water.
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Loading: Load the sample extract onto the SPE cartridge.
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Washing: Wash the cartridge with 10 mL of a water/acetonitrile mixture (e.g., 7:3 v/v) containing 1% formic acid to remove polar interferences.
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Elution: Elute the fenhexamid from the cartridge with a suitable solvent, such as acetonitrile with 1% formic acid.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection.
(This is a general protocol; specific volumes and solvent compositions may need to be optimized for your sample type.)
Visual Troubleshooting Guide
Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cipac.org [cipac.org]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Optimizing Fenhexamid for Spore Germination Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for effectively using fenhexamid in fungal spore germination assays.
Frequently Asked Questions (FAQs)
Q1: What is fenhexamid and what is its primary mechanism of action?
A1: Fenhexamid is a locally systemic, protectant hydroxyanilide fungicide used to control various fungal diseases, notably those caused by Botrytis cinerea (gray mold) and Monilinia species.[1] Its primary mechanism of action is the inhibition of the 3-ketoreductase enzyme (encoded by the Erg27 gene) involved in the C4-demethylation step of the sterol biosynthesis pathway.[1][2] This disruption of ergosterol production inhibits spore germination and mycelial growth.[1]
Q2: Does fenhexamid inhibit spore germination directly or germ tube elongation?
A2: There is some variation in the literature on this point. While many sources state that fenhexamid inhibits spore germination, others specify that it primarily inhibits the germ tube and subsequent mycelial growth.[1][3] For practical purposes in an assay, both effects lead to a lack of viable fungal growth. It is crucial to define the assessment criteria clearly: a spore is considered non-germinated if no germ tube emerges or if the germ tube length is below a predefined threshold (e.g., not longer than the spore's diameter).
Q3: What is a typical concentration range for fenhexamid in a spore germination assay?
A3: The optimal concentration range depends on the fungal species, isolate sensitivity, and the goal of the assay (e.g., screening vs. EC₅₀ determination). For Botrytis cinerea, EC₅₀ (Effective Concentration to inhibit 50% of germination) values for sensitive isolates are typically low, often below 1 µg/mL.[4] Discriminatory doses of 1 mg/L and 50 mg/L have been used to distinguish between sensitive and resistant phenotypes. For initial range-finding experiments, a broad logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) is recommended.
Q4: What solvent should be used to prepare a fenhexamid stock solution?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of fungicides like fenhexamid for in vitro assays.[5] It is important to prepare a high-concentration stock solution so that the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced effects on spore germination.[5]
Detailed Experimental Protocols
Protocol 1: Preparation of Fenhexamid Stock and Working Solutions
-
Stock Solution (e.g., 10 mg/mL): Weigh 10 mg of fenhexamid powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution at -20°C for long-term stability.
-
Serial Dilutions: Before each experiment, create a series of working solutions from the stock. For example, dilute the 10 mg/mL stock in your chosen germination medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the solvent control.
Protocol 2: Direct Microscopic Spore Germination Assay (96-Well Plate)
-
Spore Suspension Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is abundant (typically 10-14 days).
-
Harvest spores by flooding the plate with a sterile surfactant solution (e.g., 0.05% Tween 20 in sterile water) and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.[6]
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the prepared fenhexamid working solutions per well. Include wells for a negative control (medium only) and a solvent control (medium with DMSO at the final assay concentration).
-
Add 50 µL of the adjusted spore suspension to each well. This brings the total volume to 100 µL and halves the fungicide concentration to the desired final test concentration.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 20-25°C) in the dark for a duration sufficient for germination in control wells (typically 6-24 hours).
-
-
Assessment:
-
Place a drop of a germination-arresting agent (e.g., lactophenol cotton blue) in each well.
-
Using an inverted microscope, examine at least 100 spores per well.
-
A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculate the percentage of germination inhibition relative to the solvent control.
-
Data Presentation: Expected Fenhexamid Concentrations
The following tables summarize typical concentration ranges and EC₅₀ values for fenhexamid against Botrytis cinerea.
Table 1: Fenhexamid Discriminatory and Test Concentrations
| Purpose | Fungus | Concentration Range | Reference |
| Distinguishing Sensitive vs. Resistant Phenotypes | Botrytis cinerea | 1 mg/L and 50 mg/L | |
| Inoculation Experiments (Greenhouse) | Botrytis cinerea | 210 µg/mL to 1198 µg/mL | [7] |
| Investigating Effects on Non-Target Fungi | Glomus intraradices | 0.2, 2, 20, 200 mg/L | [8] |
Table 2: Reported EC₅₀ Values for Fenhexamid against Botrytis cinerea
| Isolate Type | EC₅₀ Range (µg/mL or ppm) | Classification Criteria | Reference |
| Mixed Population | 0.02 to 4.21 ppm | N/A | [4] |
| Sensitive | < 1 ppm | EC₅₀ < 1 ppm | [4] |
| Low Resistance | 1 to 5 ppm | EC₅₀ 1 to 5 ppm | [4] |
| Baseline Sensitive (Mean) | 0.20 ± 0.10 µg/ml | N/A | [2] |
Visual Guides and Workflows
References
- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apvma.gov.au [apvma.gov.au]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
Fenhexamid Stability and Degradation in Laboratory Solvents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the fungicide fenhexamid in common laboratory solvents. The following question-and-answer format addresses specific issues you may encounter during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of fenhexamid as a solid and in solution?
A1: Solid fenhexamid is generally stable under standard ambient conditions.[1] One report indicates that it is stable at room temperature for up to 52 weeks, although the physical state (solid or in solution) was not specified.[2] When preparing solutions, it is crucial to consider the solvent and storage conditions to ensure stability.
Q2: Which solvents are recommended for preparing fenhexamid stock solutions?
A2: Acetonitrile is the most commonly used and recommended solvent for preparing fenhexamid stock and standard solutions for analytical purposes, such as HPLC and LC-MS/MS analysis.[3][4] Methanol and acetone are also suitable solvents, with fenhexamid exhibiting high solubility in acetone.[1][4]
Q3: What are the optimal storage conditions for fenhexamid solutions?
A3: To ensure the stability of fenhexamid solutions, it is recommended to:
-
Store solutions in a refrigerator at 2-8°C.[5]
-
Use amber or opaque vials to protect the solution from light, as fenhexamid is susceptible to photodegradation.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
Q4: Is fenhexamid susceptible to degradation in laboratory solvents?
A4: While specific quantitative data on the degradation rate of fenhexamid in common organic solvents is limited, its known susceptibility to photodegradation in aqueous solutions suggests that exposure to light can lead to degradation in any solvent.[2] Additionally, the stability of other pesticides in solvents like acetonitrile can be affected by the presence of impurities or water in the solvent.
Q5: What are the known degradation products of fenhexamid?
A5: Studies on the photodegradation of fenhexamid in aqueous solutions have identified dechlorinated and hydroxylated forms of the parent compound as major degradation products.[3] Under photocatalytic conditions (e.g., with TiO2), hydroxyl and keto-derivatives have been observed. The specific degradation products that may form in organic solvents under typical laboratory storage conditions have not been extensively documented.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of fenhexamid solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in working solution upon dilution with aqueous buffer. | Fenhexamid has low aqueous solubility. Diluting a concentrated stock in an organic solvent into an aqueous medium can cause it to precipitate if its solubility limit is exceeded. | - Increase the proportion of organic solvent in the final solution if compatible with your experimental setup.- Prepare the stock solution at a lower concentration.- Use a co-solvent system to improve solubility. |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | - Degradation of the stock or working solution: This can be due to improper storage (e.g., exposure to light or elevated temperatures).- Solvent evaporation: If the container is not properly sealed, the concentration of the solution will increase over time. | - Verify solution stability: Prepare a fresh standard and compare its response to the stored solution. If a significant difference is observed, the stored solution may have degraded.- Ensure proper storage: Always store solutions in tightly sealed, amber vials at the recommended temperature (2-8°C).- Check for solvent evaporation: Weigh the solution container upon preparation and before use to monitor for any mass loss. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products: Over time, especially with exposure to light, fenhexamid may degrade into other compounds. | - Confirm peak identity: Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks and compare them to potential degradation products.- Minimize degradation: Prepare fresh solutions more frequently and strictly adhere to proper storage conditions.- Perform a forced degradation study: This can help to intentionally generate and identify potential degradation products (see Experimental Protocols section). |
| Poor peak shape (e.g., tailing or fronting) in HPLC analysis. | - Interaction of fenhexamid with the stationary phase: The phenolic hydroxyl group can interact with active sites on the silica backbone of the column.- Column overload: Injecting a too-concentrated sample.- Inappropriate mobile phase pH. | - Use an acidic modifier: Add a small amount of formic acid or acetic acid to the mobile phase to suppress the ionization of the phenolic group and improve peak shape.- Reduce injection volume or dilute the sample. - Optimize mobile phase pH: Ensure the pH is appropriate for the column and analyte. |
Summary of Fenhexamid Stability and Solubility
The following tables summarize the available data on the stability and solubility of fenhexamid.
Table 1: Fenhexamid Stability in Different Media
| Medium | Conditions | Stability/Half-life | Reference |
| Solid | Room Temperature | Stable for 52 weeks | [2] |
| Aqueous Solution (Hydrolysis) | pH 5, 7, 9 at 25°C | Stable for 30 days | [2] |
| Aqueous Solution (Photolysis) | Simulated Sunlight | Rapid degradation | [2] |
| Acetonitrile Solution | 2-8°C, protected from light | Recommended for storage of analytical standards. Quantitative long-term stability data not specified in the search results. | [5] |
| Homogenized Agricultural Samples | -18°C | Residues stable for up to 12 months | [6] |
Table 2: Fenhexamid Solubility in Laboratory Solvents
| Solvent | Solubility (g/L at 20°C) |
| Acetone | 160 |
| Dichloromethane | >250 |
| Ethyl Acetate | >250 |
| n-Heptane | <1 |
| Methanol | 50 - 100 |
| Toluene | 20 - 50 |
| Data compiled from various sources and may vary slightly. |
Experimental Protocols
Protocol for a Stability Study of Fenhexamid in Acetonitrile
This protocol outlines a procedure to determine the stability of a fenhexamid stock solution in acetonitrile under typical laboratory conditions.
1. Materials and Reagents:
-
Fenhexamid analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
Volumetric flasks (Class A)
-
Amber glass autosampler vials with PTFE-lined caps
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
2. Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of fenhexamid standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in acetonitrile and bring the flask to volume.
-
Mix thoroughly to ensure homogeneity. This is your "fresh" stock solution.
3. Experimental Setup:
-
Immediately prepare a working standard (e.g., 10 µg/mL) from the fresh stock solution for initial analysis (Time 0).
-
Aliquot the remaining stock solution into several amber glass vials, ensuring they are filled to minimize headspace and tightly sealed.
-
Divide the vials into two storage groups:
-
Group A: Refrigerator (2-8°C)
-
Group B: Room temperature (e.g., 20-25°C), protected from light.
-
-
Establish a testing schedule (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
4. Analytical Procedure (using HPLC-UV):
-
At each time point, retrieve one vial from each storage group.
-
Allow the refrigerated vial to equilibrate to room temperature before opening.
-
Prepare a working standard (e.g., 10 µg/mL) from the stored stock solution.
-
Analyze the working standard in triplicate using a validated, stability-indicating HPLC method.
-
On each analysis day, also prepare and analyze a fresh stock and working standard to serve as a control.
5. Data Analysis:
-
Calculate the average peak area of the triplicate injections for each stored sample.
-
Compare the average peak area of the stored sample to the average peak area of the freshly prepared standard.
-
Calculate the percent recovery of fenhexamid in the stored samples:
-
% Recovery = (Peak Area of Stored Sample / Peak Area of Fresh Sample) * 100
-
-
A common acceptance criterion for stability is a recovery within ±10% of the initial concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: Recommended workflow for the preparation and storage of fenhexamid stock solutions.
Caption: A logical workflow for troubleshooting inconsistent analytical results for fenhexamid.
References
identifying and minimizing matrix effects in fenhexamid LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing matrix effects during the LC-MS/MS analysis of fenhexamid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect fenhexamid analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is fenhexamid. These components can include salts, lipids, proteins, sugars, and other endogenous materials.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of fenhexamid in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[2] This can result in inaccurate and unreliable quantification of fenhexamid residues.[3]
Q2: How can I determine if my fenhexamid analysis is experiencing matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a fenhexamid standard in a pure solvent to the response of a standard of the same concentration spiked into a blank matrix extract (a sample known to not contain fenhexamid). A significant difference in signal intensity indicates the presence of matrix effects. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement.[4]
Q3: What are the primary strategies to minimize matrix effects for fenhexamid?
A3: There are three main approaches to address matrix effects in fenhexamid analysis:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate fenhexamid from co-eluting matrix components.
-
Compensation: Using techniques like matrix-matched calibration or internal standards to correct for the matrix effects.[6]
Q4: What is a stable isotope-labeled internal standard and is one available for fenhexamid?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, fenhexamid) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). A SIL internal standard, such as Fenhexamid-D3 , is an ideal tool to compensate for matrix effects because it has nearly identical chemical and physical properties to fenhexamid and will be affected by the matrix in the same way. Since the mass spectrometer can differentiate between fenhexamid and Fenhexamid-D3, the ratio of their signals can be used for accurate quantification.
Troubleshooting Guide
Below are common issues encountered during fenhexamid LC-MS/MS analysis and steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no fenhexamid signal in matrix samples, but a strong signal in solvent standards. | Signal Suppression: Co-eluting matrix components are interfering with the ionization of fenhexamid. | 1. Improve Sample Cleanup: Implement or optimize a sample cleanup procedure. For many fruit and vegetable matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.[1][7] Consider using dispersive solid-phase extraction (d-SPE) with different sorbents like PSA (primary secondary amine) to remove sugars and organic acids, C18 to remove nonpolar interferences and fats, and/or GCB (graphitized carbon black) to remove pigments.[8][9] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] 3. Optimize Chromatography: Modify the LC gradient to better separate fenhexamid from matrix interferences. 4. Use a Compensation Method: Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the matrix effects seen in the samples.[10] Alternatively, use a stable isotope-labeled internal standard like Fenhexamid-D3. |
| Inconsistent and non-reproducible fenhexamid quantification across different samples of the same matrix. | Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement. | 1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard like Fenhexamid-D3 is highly recommended to compensate for sample-to-sample variations in matrix effects. 3. Matrix-Matched Calibration: If a SIL internal standard is not available, prepare matrix-matched calibration curves for each batch of samples.[10] |
| Higher than expected fenhexamid concentrations in matrix samples. | Signal Enhancement: Co-eluting matrix components are enhancing the ionization of fenhexamid. | 1. Follow the same steps as for signal suppression. Improved cleanup, sample dilution, and optimized chromatography can also mitigate signal enhancement. 2. Matrix-Matched Calibration is Crucial: If signal enhancement is observed, using solvent-based calibration curves will lead to an overestimation of the fenhexamid concentration. Matrix-matched calibration is essential for accurate quantification.[6] |
| Poor recovery of fenhexamid after sample cleanup. | Analyte Loss During Cleanup: The chosen cleanup sorbent may be retaining fenhexamid. | 1. Evaluate Cleanup Sorbents: Test different d-SPE sorbents. For example, GCB can sometimes lead to the loss of planar pesticides.[11][12] Perform recovery experiments with fenhexamid spiked into a clean solvent that is then taken through the cleanup process to assess for analyte loss. 2. Optimize Elution Solvents: If using solid-phase extraction (SPE) cartridges, ensure the elution solvent is strong enough to fully recover fenhexamid from the sorbent. |
Quantitative Data on Fenhexamid Matrix Effects
The extent of matrix effects is highly dependent on the sample matrix, the concentration of fenhexamid, and the specific analytical method used. Below is a summary of reported matrix effects for fenhexamid in different matrices. A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.
| Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Grape | QuEChERS | Signal Suppression (implied) | [13] |
| Red Wine | QuEChERS | Signal Suppression (implied) | |
| Pepper | Not specified | 73% | [14] |
| Wheat Flour | Not specified | 91% | [14] |
| Green Tea | QuEChERS | 76-82% Recovery | [15] |
| Black Tea | QuEChERS | 76-88% Recovery | [15] |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for Fenhexamid in Fruits and Vegetables (based on EN 15662)
This protocol provides a general framework for the extraction and cleanup of fenhexamid from high-water content matrices like strawberries and grapes.
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If a stable isotope-labeled internal standard is used, add the appropriate volume of the Fenhexamid-D3 working solution.
-
Add the EN 15662 extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[16]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The choice of sorbent depends on the matrix:
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Matrix Effect Evaluation
-
Prepare a Fenhexamid Stock Solution: Prepare a concentrated stock solution of fenhexamid in a suitable solvent (e.g., acetonitrile).
-
Prepare Working Standards:
-
Solvent Standard: Dilute the stock solution with the initial mobile phase composition to a known concentration (e.g., 100 ng/mL).
-
Matrix-Matched Standard: Spike a blank matrix extract (prepared using the same method as the samples) with the fenhexamid stock solution to achieve the same final concentration as the solvent standard.
-
-
LC-MS/MS Analysis: Analyze both the solvent standard and the matrix-matched standard under the same conditions.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) * 100
-
Visualizations
Caption: A typical QuEChERS workflow for fenhexamid analysis.
Caption: Logic diagram for identifying and addressing matrix effects.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. fda.gov [fda.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. QuEChERS: About the method [quechers.eu]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. QuEChERS Made Even Easier [restek.com]
- 12. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
- 14. bgb-analytik.com [bgb-analytik.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Strategies to Enhance Fenhexamid Efficacy Against Resistant Botrytis Strains
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fenhexamid and resistant strains of Botrytis cinerea.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in EC50 values for the same isolate. | Inconsistent spore/mycelia inoculum, uneven fungicide distribution in media, variable incubation conditions, or instability of the fungicide stock solution. | 1. Standardize Inoculum: Ensure a consistent concentration of spores or use mycelial plugs of a uniform size (e.g., 5 mm) from the actively growing edge of a culture. 2. Proper Media Preparation: Add fungicide stock solution to molten agar cooled to 50°C and mix thoroughly before pouring plates to ensure even distribution. 3. Controlled Incubation: Maintain a constant temperature (e.g., 20-25°C) and light condition (e.g., darkness) for all replicates and experiments.[1][2] 4. Fresh Stock Solutions: Prepare fresh fungicide stock solutions regularly and store them appropriately (e.g., in the dark at 4°C).[3] |
| "Sensitive" wild-type strain shows unexpected tolerance to fenhexamid. | Contamination of the culture, misidentification of the isolate, or spontaneous mutation. | 1. Verify Culture Purity: Re-isolate the strain from a single spore to ensure a pure culture.[4] 2. Confirm Isolate Identity: Use molecular markers (e.g., sequencing of housekeeping genes like G3PDH, HSP60, and RPB2) to confirm the species is B. cinerea.[1] 3. Sequence the erg27 Gene: Check for the presence of known resistance-conferring mutations even in presumed sensitive strains.[1][5] |
| PCR amplification of the erg27 gene fails. | Poor DNA quality, incorrect primer sequences, or suboptimal PCR conditions. | 1. Assess DNA Quality: Ensure high-quality genomic DNA is extracted. Use established protocols like the CTAB method.[6] 2. Verify Primers: Double-check the primer sequences for amplifying the erg27 gene.[7][8] 3. Optimize PCR Conditions: Adjust annealing temperature, extension time, and the number of cycles. A standard protocol might involve an initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing (e.g., 60-63°C), and extension (e.g., 68-72°C).[7] |
| Lack of disease control in in vivo experiments despite in vitro sensitivity. | Presence of a low frequency of resistant individuals in the inoculum, fungicide application issues (e.g., poor coverage), or environmental conditions favoring rapid disease development. Even a 10% resistant population can significantly reduce efficacy.[9][10] | 1. Quantify Resistance Frequency: Use a discriminatory dose assay or qPCR to determine the percentage of resistant individuals in the starting inoculum. 2. Optimize Application: Ensure thorough spray coverage on plant tissues in in vivo assays. 3. Control Environment: Maintain consistent environmental conditions (temperature, humidity) in greenhouse or detached leaf/fruit assays to ensure disease pressure is not overwhelmingly high.[11] |
Frequently Asked Questions (FAQs)
Resistance Mechanisms and Detection
Q1: What are the primary mechanisms of fenhexamid resistance in Botrytis cinerea?
A1: The most well-documented mechanism is the modification of the target site, the 3-ketoreductase enzyme, which is encoded by the erg27 gene.[1][5] Specific point mutations in this gene, such as T63I, F412S, F412C, and F412I, are strongly associated with high levels of resistance.[1][5] Other potential, though less characterized, mechanisms include enhanced efflux of the fungicide via ATP-binding cassette (ABC) transporters and metabolic detoxification, possibly involving cytochrome P450 enzymes.[12][13]
Q2: How can I determine if my Botrytis cinerea isolate is resistant to fenhexamid?
A2: Resistance can be determined through phenotypic and genotypic methods.
-
Phenotypic Assays: The most common method is to calculate the 50% effective concentration (EC50) value through a mycelial growth inhibition assay on fungicide-amended media. Isolates with an EC50 value greater than 1.0 µg/mL are often classified as having some level of resistance.[1][5] A simpler method is a discriminatory dose assay, where isolates are grown on media with a single fungicide concentration (e.g., 1.0 µg/mL) to quickly distinguish between sensitive and resistant phenotypes.[3][4]
-
Genotypic Assays: Molecular methods involve sequencing the erg27 gene to identify known resistance-conferring mutations.[1] For rapid screening of many samples, techniques like allele-specific PCR or quantitative PCR (qPCR) TaqMan assays can be used to detect specific mutations like those at the F412 codon.[4][14][15]
Q3: Do fenhexamid-resistant strains have a fitness cost?
A3: Yes, some studies indicate that mutations conferring high resistance to fenhexamid, particularly the F412S mutation, can result in a fitness penalty.[5] This may manifest as slower mycelial growth, reduced production of spores and sclerotia, and decreased aggressiveness compared to wild-type sensitive strains.[5] This fitness cost could potentially limit the persistence and spread of these resistant strains in the environment in the absence of fenhexamid selection pressure.
Improving Efficacy and Experimental Design
Q4: What strategies can be used in a research setting to overcome or mitigate fenhexamid resistance?
A4: Several strategies can be employed:
-
Fungicide Mixtures: Combining fenhexamid with a multi-site protectant fungicide, such as captan, has been shown to improve disease control and manage resistance.[10][11] Synergistic effects have also been observed when fenhexamid is combined with demethylation inhibitors (DMIs) like tebuconazole.[16]
-
Dose Management: Research suggests that using the lowest effective dose of fenhexamid, especially when mixed with another fungicide, can be an effective resistance management strategy.[9][10]
-
Alternative Compounds: Investigating the efficacy of natural compounds (e.g., resveratrol) or biological control agents can provide alternative or complementary control methods.[17]
-
RNA-based approaches: Novel strategies, such as using double-stranded RNA (dsRNA) to silence key genes in the ergosterol biosynthesis pathway, have shown promise in controlling B. cinerea and can act synergistically with ergosterol-inhibiting fungicides.[17][18]
Q5: Is there a standard medium for testing fenhexamid sensitivity?
A5: While various media like Potato Dextrose Agar (PDA) are used, some studies specify Sisler medium for fenhexamid sensitivity testing to ensure consistency.[1] For other fungicides, different media may be required to avoid interference from sugars or amino acids. For example, yeast extract agar is often used for SDHI fungicides like boscalid.[3][19]
Data Presentation: Fenhexamid Sensitivity
The following tables summarize typical EC50 values for fenhexamid against Botrytis cinerea, illustrating the distinction between sensitive and resistant phenotypes.
Table 1: EC50 Values for Fenhexamid Against B. cinerea Isolates from Rose Crops
| Isolate Classification | Number of Isolates | EC50 Range (µg/mL) | Resistance Factor (RF) Range* | Associated Genotype (erg27) |
| Sensitive | 5 | 0.02 - 0.26 | 0.09 - 1.18 | Wild-type |
| Low Resistance | 7 | 1.05 - 4.21 | 4.77 - 19.14 | F412S Mutation |
*Resistance Factor (RF) is calculated by dividing the isolate's EC50 by the EC50 of a known sensitive reference strain. (Data adapted from a study on B. cinerea from roses)[1][5]
Table 2: General Classification of Fenhexamid Resistance Levels
| Resistance Level | EC50 Value (µg/mL) |
| Sensitive | < 1.0 |
| Low Resistance | 1.0 - 5.0 |
| Weak Resistance | 5.0 - 10.0 |
| Moderate Resistance | 10.0 - 50.0 |
| High Resistance | > 50.0 |
(Classification criteria adapted from Avenot et al., 2020)[1][5]
Experimental Protocols
Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination
This protocol details the determination of the fenhexamid concentration that inhibits mycelial growth by 50% (EC50).
-
Prepare Fungicide Stock: Dissolve analytical-grade fenhexamid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Prepare Fungicide-Amended Media:
-
Prepare Sisler medium (0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, 1.25% agar).[1]
-
Autoclave the medium and cool it to 50-55°C in a water bath.
-
Add the fenhexamid stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.1% DMSO).
-
Mix thoroughly and pour the media into 90 mm Petri dishes. Allow them to solidify.
-
-
Inoculation:
-
Culture the B. cinerea isolate on non-amended agar for 3-5 days.
-
Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.[20]
-
-
Incubation: Incubate the plates in the dark at 22-25°C for 3-5 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.[1][2]
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = 100 * (1 - [(diameter of treated colony - plug diameter) / (diameter of control colony - plug diameter)])
-
Determine the EC50 value by performing a probit analysis or regressing the percent inhibition against the log10 of the fungicide concentration.[1]
-
Protocol 2: Molecular Detection of erg27 (F412S) Mutation
This protocol describes the amplification and sequencing of the erg27 gene to detect resistance-conferring mutations.
-
Fungal Culture and DNA Extraction:
-
Grow the B. cinerea isolate in a liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest the mycelium by filtration, freeze-dry it, and grind it to a fine powder.
-
Extract genomic DNA using a standard CTAB (cetyltrimethylammonium bromide) method or a commercial fungal DNA extraction kit.[6][21][22] Assess DNA quality and concentration using a spectrophotometer.
-
-
PCR Amplification of the erg27 Gene:
-
Set up a PCR reaction in a final volume of 25-50 µL. Each reaction should contain:
-
Template DNA (50-100 ng)
-
Forward Primer (e.g., erg27Beg) at 10 µM
-
Reverse Primer (e.g., erg27End) at 10 µM
-
dNTP mix
-
Taq Polymerase and corresponding buffer
-
-
Use the following thermal cycling parameters (example):
-
Initial Denaturation: 95°C for 3 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 5 minutes[7]
-
-
-
Verification of Amplification: Run a portion of the PCR product on a 1% agarose gel to confirm that a band of the expected size (approx. 1-1.2 kb) has been amplified.
-
Sequencing and Analysis:
-
Purify the remaining PCR product using a commercial kit.
-
Send the purified product for Sanger sequencing using the same forward and reverse primers used for amplification.
-
Align the resulting sequences with a known wild-type erg27 gene sequence (reference) to identify any nucleotide changes.
-
Translate the nucleotide sequence to an amino acid sequence to confirm if any mutations result in an amino acid substitution (e.g., a TTC to TCC change resulting in the F412S substitution).
-
Visualizations
References
- 1. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Frontiers | Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Postinfection Application of Fenhexamid at Lower Doses in Conjunction with Captan Slowed Fungicide Resistance Selection in Botrytis cinerea on Detached Grape Berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Double‐stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest grey mould - PMC [pmc.ncbi.nlm.nih.gov]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 20. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Drill-assisted genomic DNA extraction from Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fenhexamid Degradation During Sample Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing fenhexamid degradation during sample storage and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fenhexamid recovery is low after storing samples in the freezer. What are the likely causes and how can I troubleshoot this?
A1: While fenhexamid is generally stable under frozen conditions, low recovery can still occur. Here are potential causes and troubleshooting steps:
-
Inadequate Freezing Temperature: Ensure your freezer maintains a consistent temperature of -20°C or lower. Temperature fluctuations can lead to degradation over time.
-
Improper Sample Homogenization: Inconsistent distribution of fenhexamid within the sample matrix can lead to variable and seemingly low recoveries. Ensure thorough homogenization of the entire sample before taking analytical portions.
-
Sample Matrix Effects: Complex matrices can interfere with extraction and analysis, leading to apparent low recovery. See the troubleshooting guide for matrix effects (Q3).
-
Extended Storage Duration: Although stable for extended periods, very long-term storage may lead to some degradation. Refer to the stability data tables to ensure your storage duration is within the acceptable range for your sample type.[1]
-
pH of the Sample Matrix: While stable in a neutral pH range, highly acidic or alkaline matrices could potentially influence stability over long-term storage, even when frozen.
Troubleshooting Workflow for Low Recovery After Frozen Storage
Caption: Troubleshooting logic for low fenhexamid recovery after frozen storage.
Q2: How stable is fenhexamid in samples stored at refrigerated (4°C) or ambient temperatures?
A2: Storing samples containing fenhexamid at refrigerated or ambient temperatures is not recommended for anything other than very short-term periods. Degradation is significantly more rapid at these temperatures compared to frozen storage. While specific quantitative data for various crop matrices at these temperatures is limited in publicly available literature, the general principle is that higher temperatures accelerate chemical and microbial degradation.[2][3] For optimal sample integrity, freezing at ≤ -20°C is the standard and validated practice.
Q3: I'm using a QuEChERS method and experiencing low fenhexamid recovery or high variability. How can I address this?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, but matrix effects can be a challenge.
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., pigments, fats, sugars) can suppress or enhance the fenhexamid signal in LC-MS/MS analysis, leading to inaccurate quantification.[3][4][5][6]
-
Troubleshooting:
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for signal suppression or enhancement.
-
Dilution: Diluting the final extract can mitigate matrix effects, although this may compromise the limit of quantification.
-
Optimize d-SPE Cleanup: For highly pigmented samples (e.g., spinach, berries), consider using a d-SPE cleanup tube containing graphitized carbon black (GCB) to remove pigments. For fatty matrices, C18 sorbent can be beneficial. Be aware that GCB can sometimes adsorb planar pesticides, so validation is crucial.
-
-
-
Inadequate Hydration of Dry Samples: For dry matrices like raisins or nuts, insufficient hydration before extraction with acetonitrile can lead to poor recovery.
-
Troubleshooting: Add a specified amount of water to the homogenized dry sample and allow it to hydrate for a period (e.g., 30 minutes) before proceeding with the acetonitrile extraction.[7]
-
-
pH Sensitivity during Extraction: Although fenhexamid is stable across a range of pH, the extraction efficiency of some pesticides can be pH-dependent. The use of buffering salts in QuEChERS kits (e.g., AOAC or EN methods) helps to maintain a consistent pH during extraction.
Q4: My samples were accidentally exposed to light. How might this affect my fenhexamid results?
A4: Fenhexamid is susceptible to rapid photodegradation.[1][7][8] Exposure of samples or extracts to direct sunlight or even strong laboratory lighting can lead to significant degradation of the analyte, resulting in artificially low residue values. The rate of photodegradation is also influenced by pH, with faster degradation occurring at higher pH values.
-
Mitigation Strategies:
-
Always store samples in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Minimize exposure to light during all sample preparation steps.
-
Work in a shaded area or use amber-colored labware.
-
Data on Fenhexamid Stability
The following tables summarize quantitative data on the stability of fenhexamid under various storage conditions.
Table 1: Stability of Fenhexamid in Various Plant Matrices Under Frozen Storage
| Crop Matrix | Storage Temperature (°C) | Fortification Level (mg/kg) | Storage Duration (Months) | Remaining Residue (%) | Reference |
| Grapes | ≤ -18 | 0.5 | 12 | >80 | [9] |
| Grape Juice | ≤ -18 | 0.5 | 12 | >80 | [9] |
| Raisins | ≤ -18 | 0.5 | 12 | >80 | [9] |
| Peaches | ≤ -20 | 0.05 - 0.5 | 12-14 | Not specified, but stated as stable | [1] |
| Plums | ≤ -20 | 0.05 - 0.5 | 12-14 | Not specified, but stated as stable | [1] |
| Cherries | ≤ -20 | 0.05 - 0.5 | 12-14 | Not specified, but stated as stable | [1] |
| Strawberries | ≤ -20 | 0.02 - 0.5 | ~17 | Not specified, but stated as stable | [1] |
| Tomatoes | ≤ -18 | 0.5 | 12 | >80 | [9] |
| Almond Meat | ≤ -20 | 0.02 - 0.2 | 8.5 | Not specified, but stated as stable | [1] |
| Almond Hulls | ≤ -20 | 0.05 - 0.5 | 5.5 | Not specified, but stated as stable | [1] |
Table 2: Hydrolytic Stability of Fenhexamid in Aqueous Solutions at 25°C
| pH | Storage Duration (Days) | Degradation | Reference |
| 5 | 30 | Stable | [8] |
| 7 | 30 | Stable | [8] |
| 9 | 30 | Stable | [8] |
Table 3: Photodegradation of Fenhexamid in Aqueous Solutions
| pH | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂, hours) | Reference |
| 5.0 | 2.11 x 10⁻² | 32.8 | [8] |
| 6.6 | 4.47 x 10⁻² | 15.5 | [8] |
| 7.3 | 6.11 x 10⁻¹ | 1.1 | [8] |
| 9.0 | 1.69 | 0.4 | [8] |
Experimental Protocols
Protocol 1: Freezer Storage Stability Study of Fenhexamid in a Crop Matrix
This protocol provides a general framework for conducting a freezer storage stability study, based on guidelines from the EPA and OECD.[9][10][11][12]
1. Objective: To determine the stability of fenhexamid residues in a specific crop matrix when stored under frozen conditions (-20°C ± 5°C) over a defined period.
2. Materials:
-
Untreated crop matrix (e.g., strawberries, grapes)
-
Fenhexamid analytical standard of known purity
-
Homogenizer (e.g., blender with dry ice capability)
-
Polyethylene or glass containers suitable for freezer storage
-
Analytical equipment for fenhexamid quantification (e.g., LC-MS/MS)
-
Solvents and reagents for extraction and analysis
3. Procedure:
-
Sample Preparation:
-
Obtain a sufficient quantity of the untreated crop matrix.
-
Homogenize the samples, preferably from a frozen state using dry ice to prevent degradation during processing.
-
Allow the dry ice to dissipate completely before proceeding.
-
-
Fortification:
-
Weigh replicate portions of the homogenized matrix into storage containers.
-
Prepare a stock solution of fenhexamid in a suitable solvent (e.g., acetonitrile).
-
Fortify the replicate samples with the fenhexamid stock solution to a known concentration (e.g., 0.5 mg/kg).
-
Prepare a set of unfortified samples to serve as controls.
-
-
Time Zero (Day 0) Analysis:
-
Immediately after fortification, analyze a minimum of five replicate fortified samples to establish the initial concentration of fenhexamid.
-
Analyze the control samples to ensure they are free from fenhexamid contamination.
-
-
Storage:
-
Place the remaining fortified and control samples in a calibrated freezer set to -20°C ± 5°C.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12, and 18 months), remove a set of fortified samples from the freezer for analysis.
-
At each time point, also prepare and analyze freshly fortified samples (procedural recoveries) to account for any variability in the analytical method.
-
Analyze the stored samples and procedural recoveries using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of fenhexamid remaining at each time point relative to the initial concentration at Day 0, corrected for procedural recoveries.
-
Plot the percentage of remaining fenhexamid against storage time to assess the degradation trend.
-
Workflow for Freezer Storage Stability Study
Caption: General workflow for a freezer storage stability study of fenhexamid.
Protocol 2: QuEChERS Method for Fenhexamid Residue Analysis in Fruits
This protocol is a generalized version of the EN 15662 QuEChERS method suitable for high-moisture fruit samples.[7][12][13]
1. Objective: To extract fenhexamid residues from fruit samples for subsequent analysis by LC-MS/MS or GC-MS.
2. Materials:
-
Homogenized fruit sample
-
Acetonitrile (HPLC grade)
-
EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate)
-
50 mL centrifuge tubes
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄ and 25 mg PSA)
-
Centrifuge
-
Vortex mixer
3. Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the EN 15662 QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. It can be analyzed directly or diluted with a suitable solvent before injection into the analytical instrument.
-
This technical support center provides a foundation for managing fenhexamid degradation during sample storage and analysis. For specific applications, it is crucial to validate all methods and procedures according to internal quality standards and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. oecd.org [oecd.org]
- 11. epa.gov [epa.gov]
- 12. oecd.org [oecd.org]
- 13. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Fenhexamid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability of fenhexamid solutions under laboratory lighting conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable are fenhexamid solutions under typical laboratory conditions?
A1: Fenhexamid in aqueous solutions is susceptible to photodegradation, meaning it can break down when exposed to light.[1] While it is stable against hydrolysis at pH 5, 7, and 9 for up to 30 days, exposure to light, particularly UV and simulated solar radiation, can cause significant degradation.[1] Although specific degradation rates under standard laboratory fluorescent or LED lighting are not extensively documented, it is best practice to assume that prolonged exposure can affect solution stability and to take preventative measures.
Q2: What are the primary factors that influence the degradation of fenhexamid in solution?
A2: The primary factors influencing fenhexamid degradation in solution are:
-
Light Exposure: Fenhexamid is known to degrade upon exposure to light.[1] The rate and extent of degradation are dependent on the intensity and wavelength of the light source.
-
pH of the Solution: The photodegradation rate of fenhexamid is significantly influenced by the pH of the aqueous solution. Degradation is considerably faster in neutral to alkaline conditions compared to acidic conditions.[2][3]
-
Presence of Other Substances: Substances like humic and fulvic acids can slow down the degradation rate by shielding fenhexamid molecules from light.[2][3] Conversely, the presence of a phosphate medium has been shown to enhance the rate of photolysis.[2][3]
Q3: How can I prevent the photodegradation of my fenhexamid solutions?
A3: To minimize photodegradation, the following handling and storage practices are recommended:
-
Use appropriate containers: Store stock and working solutions in amber glass vials or bottles to block UV and visible light.[4] If using clear glass, wrap the container securely in aluminum foil.
-
Minimize light exposure during handling: When preparing dilutions or performing experiments, try to work in an area with subdued lighting. Return solutions to their designated dark storage as soon as possible.[4]
-
Proper Storage Conditions: Store solutions in a refrigerator or freezer as recommended for the specific solvent and concentration. For long-term storage, freezing at -20°C or below is advisable.[4] Always store away from direct light sources.[4]
Q4: What are the degradation products of fenhexamid, and can they interfere with my experiments?
A4: The photodegradation of fenhexamid can result in several transformation products. The primary intermediates identified include hydroxyl and/or keto-derivatives.[5] Other products can be formed through the cleavage of the amide and NH-dichlorophenol bonds, as well as through intramolecular cyclization to form benzo[d]oxazole intermediates.[5] These degradation products will have different chemical properties and chromatographic retention times than the parent fenhexamid molecule and can therefore interfere with analytical measurements, leading to inaccurate quantification or the appearance of unexpected peaks.
Troubleshooting Guides
Issue 1: Unexpectedly low concentration of fenhexamid in my prepared standard or sample.
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Review your solution preparation and handling procedures. Were the solutions exposed to light for an extended period? 2. Prepare a fresh solution using light-protective measures (amber vials, low light environment). 3. Re-analyze the freshly prepared solution and compare the results with the previous measurement. |
| Incorrect Storage | 1. Verify the storage conditions of your stock and working solutions (temperature, protection from light). 2. If stored improperly, discard the solution and prepare a fresh one. |
| pH Effects | 1. Measure the pH of your solution. Fenhexamid degrades faster at neutral and alkaline pH.[2][3] 2. If possible for your application, consider buffering the solution to a more acidic pH to improve stability. |
Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Compare the chromatogram of a freshly prepared standard (with minimal light exposure) to an older or light-exposed sample. The new peaks in the older sample are likely degradation products. 2. If using mass spectrometry, examine the mass-to-charge ratio of the unknown peaks to see if they correspond to known fenhexamid photoproducts.[5] |
| Contamination | 1. Run a solvent blank to rule out contamination from the solvent or analytical system. 2. Review sample preparation procedures for any potential sources of contamination. |
Data Presentation
Table 1: Influence of pH on the Photodegradation Rate of Fenhexamid in Aqueous Solution
This table summarizes the photodegradation rate constants of fenhexamid at different pH values, demonstrating the increased rate of degradation in more alkaline conditions.
| pH | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 2.11 x 10⁻² |
| 6.6 | 4.47 x 10⁻² |
| 7.3 | 6.11 x 10⁻¹ |
| 9.0 | 1.69 |
| (Data sourced from a study on the photodegradation kinetics of fenhexamid in aqueous systems)[2] |
Experimental Protocols
Protocol: General Photostability Testing of Fenhexamid Solution
This protocol provides a general framework for assessing the photostability of a fenhexamid solution under specific laboratory lighting conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of fenhexamid in a suitable solvent (e.g., acetonitrile/water).
-
From the stock solution, prepare replicate test solutions at the desired experimental concentration.
-
-
Sample Setup:
-
Transfer an equal volume of the test solution into two sets of transparent vials (e.g., clear glass or quartz).
-
Test Group: Place one set of vials under the laboratory light source to be tested (e.g., directly on the lab bench under fluorescent lighting).
-
Control Group (Dark Control): Tightly wrap the second set of vials in aluminum foil to completely shield them from light. Place them in the same location as the test group to ensure identical temperature conditions.
-
-
Exposure:
-
Expose both groups to the laboratory lighting for a defined period. It is recommended to take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, take an aliquot from one test vial and one control vial.
-
Analyze the concentration of fenhexamid in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Evaluation:
-
Compare the concentration of fenhexamid in the test group to the control group at each time point.
-
A significant decrease in concentration in the test group compared to the dark control indicates photodegradation.
-
Calculate the percentage of degradation over time.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the photostability of fenhexamid solutions.
Caption: Simplified photodegradation pathways of fenhexamid.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Handling Your Analytical Reference Standards [restek.com]
- 5. Degradation of the anilide fungicide inpyrfluxam in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fenhexamid Extraction from Complex Plant Tissues
Welcome to the technical support center for the analysis of fenhexamid in complex plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and efficient fenhexamid extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of fenhexamid from various plant tissues.
Q1: I am experiencing low recovery of fenhexamid from strawberry samples using the QuEChERS method. What are the likely causes and how can I improve it?
A1: Low recovery of fenhexamid in high-sugar and high-water content matrices like strawberries is a common issue. Here are the potential causes and troubleshooting steps:
-
Inefficient Extraction: The initial extraction may not be sufficient to release fenhexamid from the matrix.
-
Solution: Ensure vigorous shaking during the acetonitrile extraction step. A mechanical shaker can provide more consistent results than manual shaking. Also, verify the correct ratio of sample to solvent is being used.
-
-
Suboptimal Salting-Out: The partitioning of fenhexamid into the acetonitrile layer may be incomplete.
-
Solution: Ensure the QuEChERS salts are added immediately after the acetonitrile extraction and that the tube is shaken vigorously right away to prevent the formation of large salt agglomerates which can trap the analyte.
-
-
Analyte Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step may be removing fenhexamid along with matrix interferences.
-
Solution: For strawberries, a combination of primary secondary amine (PSA) and C18 sorbents is often used. If you suspect analyte loss, consider reducing the amount of PSA or trying a d-SPE tube without C18.
-
Q2: My fenhexamid recovery is inconsistent when analyzing leafy green vegetables like spinach. What could be causing this variability?
A2: Inconsistent recoveries in leafy greens are often linked to the high pigment content (chlorophyll) and enzymatic activity in these matrices.
-
Variable Matrix Effects: Chlorophyll and other co-extracted compounds can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to variable results.[1][2]
-
Solution: Incorporate graphitized carbon black (GCB) in your d-SPE cleanup to remove pigments. However, be cautious as GCB can also adsorb planar pesticides like fenhexamid. Use the minimum amount of GCB necessary for sufficient cleanup. Adding a small amount of a non-polar solvent like toluene to the d-SPE tube can help to mitigate the loss of planar pesticides when using GCB.
-
-
Inadequate Homogenization: Leafy greens can be difficult to homogenize completely, leading to non-representative subsamples.
-
Solution: Cryogenic homogenization (grinding the sample with dry ice) can improve the homogeneity of the sample.
-
-
Enzymatic Degradation: Active enzymes in fresh produce can potentially degrade fenhexamid.
-
Solution: Analyze samples as quickly as possible after homogenization. If storage is necessary, freeze the homogenate at -20°C or lower to minimize enzymatic activity.
-
Q3: I am working with oily seeds (e.g., sunflower seeds) and my extracts are very dirty, causing contamination of my analytical instrument. How can I improve the cleanup?
A3: High-fat matrices like oily seeds pose a significant challenge due to the co-extraction of lipids, which can cause severe matrix effects and instrument contamination.
-
Ineffective Lipid Removal: Standard QuEChERS cleanup sorbents may not be sufficient to remove the high concentration of lipids.
-
Solution: A d-SPE cleanup with a combination of PSA and C18 is recommended for fatty matrices. For very high-fat samples, a newer sorbent called Z-Sep, which is a zirconia-based sorbent, can be more effective at removing lipids.[3] A freeze-out step, where the acetonitrile extract is placed in a freezer for a few hours to precipitate the lipids before centrifugation, can also be very effective.
-
-
Low Analyte Partitioning: The lipophilic nature of fenhexamid may cause it to be retained in the fatty phase, leading to low recoveries.
-
Solution: Increasing the volume of acetonitrile during the initial extraction can improve the partitioning of fenhexamid into the solvent phase.
-
Q4: I am observing significant signal suppression for fenhexamid in my LC-MS/MS analysis across different fruit matrices. What strategies can I employ to mitigate this?
A4: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis. Here are some effective strategies:
-
Dilution of the Final Extract: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of fenhexamid.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Use of an Internal Standard: A stable isotope-labeled internal standard of fenhexamid, if available, can effectively compensate for matrix effects as it will be affected in the same way as the native analyte.
-
Optimize Chromatographic Separation: Modifying the LC gradient to better separate fenhexamid from interfering matrix components can also reduce signal suppression.
Quantitative Data Summary
The following tables summarize typical performance data for fenhexamid extraction from various complex plant matrices using QuEChERS and SPE methods followed by LC-MS/MS analysis.
Table 1: Fenhexamid Recovery and Precision Data using QuEChERS
| Plant Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Strawberry | 0.01 | 95.2 | 5.1 | [5] |
| Strawberry | 0.5 | 98.5 | 4.3 | [5] |
| Grape | 0.01 | 92.4 | 6.8 | [6] |
| Grape | 0.1 | 96.7 | 4.5 | [6] |
| Tomato | 0.1 | 93 | 10 | [7] |
| Peach | 0.1 | 96 | 7 | [7] |
| Cabbage | 0.01 | 85.3 | 7.9 | [5] |
| Celery | 0.5 | 89.1 | 6.2 | [5] |
| Rapeseed | 0.1 | 91.2 | 8.5 | [8] |
| Sunflower Seed | 0.1 | 88.7 | 9.1 | [9] |
Table 2: Fenhexamid Method Detection and Quantification Limits
| Plant Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Strawberry | 0.003 | 0.01 | [5] |
| Grape | 0.003 | 0.01 | [6] |
| Cabbage | 0.003 | 0.01 | [5] |
| Rapeseed | 0.002 | 0.006 | [8] |
| Sunflower Seed | 0.005 | 0.015 | [9] |
Experimental Protocols
Protocol 1: QuEChERS Method for Fenhexamid in Strawberries
This protocol is adapted from the widely used AOAC QuEChERS method.
1. Sample Homogenization:
-
Weigh 10-15 g of fresh or frozen strawberries into a blender.
-
Homogenize until a uniform puree is obtained.
2. Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fenhexamid in Leafy Greens
This protocol provides a more rigorous cleanup for complex matrices like spinach.
1. Sample Homogenization and Initial Extraction:
-
Homogenize the leafy green sample as described in Protocol 1.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of acetonitrile and shake or blend for 2-3 minutes.
-
Centrifuge the mixture and collect the supernatant.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
3. Sample Loading:
-
Dilute the supernatant from step 1 with deionized water (e.g., 1:1 v/v).
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
5. Elution:
-
Elute the retained fenhexamid from the cartridge with 5 mL of acetonitrile.
-
Collect the eluate.
6. Final Extract Preparation:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualized Workflows
Caption: QuEChERS workflow for fenhexamid extraction.
Caption: Troubleshooting decision tree for low fenhexamid recovery.
References
- 1. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study | MDPI [mdpi.com]
- 4. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of sixteen amide fungicides in vegetables and fruits by dispersive solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Determination of pesticides in sunflower seeds by high-performance liquid chromatography coupled with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Electrochemical Detection of Fenhexamid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the electrochemical detection of the fungicide fenhexamid.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of fenhexamid and offers strategies to mitigate interference.
| Issue | Potential Cause | Suggested Solution |
| Poor Selectivity / Overlapping Peaks | Presence of other electroactive compounds with similar redox potentials (e.g., other pesticides, ascorbic acid, uric acid, dopamine). | 1. Electrode Modification: Modify the working electrode with materials that enhance selectivity towards fenhexamid. Molecularly Imprinted Polymers (MIPs) are particularly effective as they create specific recognition sites for the target analyte. 2. Optimization of Electrochemical Parameters: Adjust the potential waveform (e.g., use Differential Pulse Voltammetry or Square Wave Voltammetry), scan rate, and pH of the supporting electrolyte to better resolve the fenhexamid peak from interfering signals. 3. Sample Pre-treatment: Implement Solid-Phase Extraction (SPE) to clean up the sample and remove interfering species before analysis. |
| Signal Suppression or Enhancement (Matrix Effects) | Complex sample matrices (e.g., fruit juices, soil extracts) can alter the solution's conductivity or cause fouling of the electrode surface, affecting the signal. | 1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 2. Standard Addition Method: This method can help to compensate for matrix effects by calibrating within the sample matrix itself. 3. Electrode Surface Renewal: For solid electrodes, polishing the surface between measurements can remove adsorbed interferents. For disposable electrodes, like pencil graphite electrodes, use a new electrode for each sample. |
| Low Sensitivity / Weak Signal | Low concentration of fenhexamid, poor electron transfer kinetics at the electrode surface, or presence of inhibitors. | 1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and enhance the electrochemical signal. 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of fenhexamid. 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate fenhexamid on the electrode surface before measurement, thereby increasing the signal. |
| Irreproducible Results | Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH). | 1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning. 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements. Use a buffer solution to control the pH. 3. Internal Standard: Use an internal standard to account for variations in the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in the electrochemical detection of fenhexamid?
A1: Common interferents include other pesticides that may be present in the sample, such as atrazine, carbendazim, monolinuron, and trifluralin. Electroactive molecules naturally present in food and environmental samples, like ascorbic acid (Vitamin C), uric acid, and dopamine, can also cause overlapping signals. Additionally, various anions and cations (e.g., Na+, K+, Ca2+, Cu2+, Mn2+, Mg2+, Zn2+, Co2+, SO42−, Cl−, and NO3−) can be present in real samples and potentially affect the electrochemical response.
Q2: How can I choose the right electrode for fenhexamid detection to minimize interference?
A2: The choice of electrode can significantly impact selectivity. While standard electrodes like glassy carbon (GCE) and carbon paste electrodes (CPE) can be used, modified electrodes often provide better performance in complex samples.[1] Anodically pretreated boron-doped diamond electrodes (APT-BDDE) and disposable pencil graphite electrodes (PGE) have shown good sensitivity and selectivity for fenhexamid. For highly complex matrices, consider fabricating a molecularly imprinted polymer (MIP)-based sensor, which offers recognition sites tailored specifically for fenhexamid.
Q3: What is the role of pH in reducing interference?
A3: The pH of the supporting electrolyte is a critical parameter. The electrochemical behavior of fenhexamid and potential interferents is often pH-dependent. By optimizing the pH, it's possible to shift the redox potential of interfering compounds away from that of fenhexamid, allowing for better resolution of their signals. For example, studies have shown that a Britton-Robinson buffer at pH 4 is suitable for the anodic oxidation of fenhexamid.[1]
Q4: Can sample preparation alone be sufficient to remove interferences?
A4: For relatively simple matrices, basic sample preparation steps like filtration might be adequate. However, for complex samples such as fruit juices or soil extracts, a more rigorous cleanup is often necessary. Solid-Phase Extraction (SPE) is a powerful technique for selectively isolating fenhexamid and removing a wide range of interfering compounds.[2] The choice of the SPE sorbent and elution solvents is crucial for effective cleanup.
Data Presentation
Table 1: Interference Study of Various Compounds on the Electrochemical Detection of Fenhexamid
The following table summarizes the effect of potential interfering species on the differential pulse voltammetric (DPV) signal of fenhexamid using a pencil graphite electrode. The tolerance limit is defined as the concentration ratio of the interferent to fenhexamid that causes a maximum of ±10% change in the peak current of fenhexamid.
| Interfering Species | Analyte-to-Interferent Ratio (1:X) | Effect on Fenhexamid Signal | Reference |
| Pesticides | |||
| Atrazine | 5 | No significant interference | |
| Carbendazim | 5 | No significant interference | |
| Monolinuron | 1 | No significant interference | |
| Trifluralin | 10 | No significant interference | |
| Electroactive Molecules | |||
| Ascorbic Acid | 500 | No significant interference | |
| Uric Acid | 100 | No significant interference | |
| Dopamine | 10 | Reduction peak overlaps with fenhexamid's reduction peak | |
| Inorganic Ions | |||
| Na+, K+, Ca2+, Cu2+, Mn2+, Mg2+, Zn2+, Co2+, SO42−, Cl−, NO3− | 500 | No significant interference |
Experimental Protocols
Protocol 1: Sample Preparation of Fruit Juice using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction and cleanup of fenhexamid from fruit juice samples prior to electrochemical analysis. This method is adapted from procedures for pesticide residue analysis in fruit juices.
Materials:
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp and suspended solids.
-
Dilute the supernatant 1:1 (v/v) with deionized water.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 10 mL of the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained fenhexamid from the cartridge with 5 mL of acetonitrile or methanol into a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the supporting electrolyte to be used for the electrochemical measurement.
-
Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Modified Electrode for Fenhexamid Sensing
This protocol provides a general methodology for creating a fenhexamid-selective sensor by electropolymerizing a MIP film on a glassy carbon electrode (GCE).
Materials:
-
Glassy Carbon Electrode (GCE)
-
Fenhexamid (template)
-
A suitable functional monomer (e.g., o-phenylenediamine, pyrrole, or methacrylic acid)
-
A supporting electrolyte (e.g., acetate buffer, phosphate buffer)
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Solvent for template removal (e.g., a mixture of methanol and acetic acid)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry to a mirror finish.
-
Sonciate the polished electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a solution containing the functional monomer and the fenhexamid template in the supporting electrolyte. The molar ratio of template to monomer should be optimized (e.g., 1:4).
-
Immerse the prepared GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.
-
Perform electropolymerization by cycling the potential for a set number of cycles (e.g., 10-20 cycles) in a specific potential window (e.g., -0.2 to +0.8 V). This will deposit a MIP film on the GCE surface.
-
-
Template Removal:
-
After polymerization, rinse the MIP-modified electrode with deionized water.
-
Immerse the electrode in the template removal solvent and stir for a defined period (e.g., 10-15 minutes) to extract the fenhexamid molecules, leaving behind specific recognition cavities.
-
Rinse the electrode thoroughly with deionized water.
-
-
Rebinding and Measurement:
-
The MIP-based sensor is now ready for use. Incubate the sensor in the sample solution containing fenhexamid to allow for rebinding.
-
Perform the electrochemical measurement (e.g., DPV or SWV) in a suitable electrolyte. The change in the electrochemical signal will be proportional to the concentration of fenhexamid.
-
Visualizations
Caption: Experimental workflow for electrochemical detection of fenhexamid with an interference removal step.
Caption: Principle of a Molecularly Imprinted Polymer (MIP) sensor for fenhexamid detection.
References
Technical Support Center: Optimizing Fenhexamid Detection in Soil Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for fenhexamid in soil samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical approach for detecting fenhexamid in soil?
A1: The most prevalent and effective method for analyzing fenhexamid in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2] This combination offers high sensitivity and selectivity for detecting low levels of pesticide residues in complex matrices like soil.[1][2]
Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for fenhexamid in soil?
A2: The LOD and LOQ for fenhexamid can vary depending on the specific method, instrumentation, and soil matrix. However, recent studies using QuEChERS coupled with MS/MS techniques have achieved LODs in the range of 0.0015 to 0.0090 ng/g and LOQs around 0.01 µg/g.[1][3] One study reported a calculated LOD of 0.003 µg/g and a calibrated LOQ of 0.01 µg/g for a multi-residue method including fenhexamid.[1][2]
Q3: How does soil composition affect fenhexamid analysis?
A3: Soil is a complex matrix, and its composition can significantly impact the analysis of fenhexamid.[4][5][6] Soil organic matter and clay content can lead to strong interactions with fenhexamid, making extraction more challenging.[7] Additionally, the presence of co-extractive compounds can cause matrix effects, leading to signal suppression or enhancement in the analytical instrument, which can affect the accuracy and sensitivity of the measurement.[1][2] The pH of the soil can also influence the stability and extraction efficiency of fenhexamid.[8][9]
Q4: What is the "matrix effect" and how can it be mitigated?
A4: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of other components in the sample extract.[1][2] In soil analysis, this is a common issue that can lead to inaccurate quantification. To mitigate the matrix effect, the use of matrix-matched calibration standards is highly recommended.[1][2] This involves preparing calibration standards in a blank soil extract that is free of the analyte of interest. This approach helps to compensate for the signal alterations caused by the matrix components.
Troubleshooting Guides
Issue 1: Low or No Recovery of Fenhexamid
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the soil sample is well-homogenized before extraction. Optimize the extraction solvent; while acetonitrile is common, some methods suggest acidification with formic or acetic acid to improve recovery.[1][10] Increase the shaking or vortexing time during the extraction step to ensure thorough mixing.[4][5] |
| Analyte Degradation | Fenhexamid may be susceptible to degradation depending on soil pH.[8][9] Ensure proper sample storage (frozen at -20°C) and minimize the time between sample collection and analysis.[8] |
| Strong Analyte-Matrix Interaction | For soils with high organic matter or clay content, consider modifying the extraction procedure. Methods like sonication with a water-acetonitrile mixture followed by partitioning into dichloromethane have been used.[11] |
| Improper pH of Extraction Solvent | The pH of the extraction solvent can influence the stability and recovery of fenhexamid. Experiment with buffering the extraction solvent to an optimal pH. |
Issue 2: High Matrix Effect Leading to Poor Sensitivity and Inaccurate Results
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS method is crucial. Ensure the correct sorbents are used. A combination of PSA (primary secondary amine) and C18 is often effective for removing interferences from soil extracts.[4] |
| Co-eluting Matrix Components | Optimize the chromatographic conditions (e.g., gradient elution, column type) to separate fenhexamid from interfering compounds.[3] |
| Inappropriate Calibration Strategy | Avoid using solvent-based calibration curves. Always use matrix-matched calibration standards to compensate for signal suppression or enhancement.[1][2] |
| High Concentration of Co-extractives | Dilute the final extract before injection. While this may raise the instrumental detection limit, it can significantly reduce matrix effects and improve overall method performance.[10] |
Issue 3: Inconsistent and Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Non-homogeneous Soil Samples | Ensure thorough homogenization of the entire soil sample before taking a subsample for extraction. Soil samples should be dried, ground, and sieved to ensure uniformity.[12][13] |
| Variability in Sample Preparation | Strictly adhere to the validated standard operating procedure (SOP) for sample preparation. Ensure consistent timing, volumes, and mixing procedures for all samples. |
| Instrumental Instability | Perform regular maintenance and calibration of the LC-MS/MS or GC-MS/MS system. Monitor system suitability by injecting a standard at the beginning and end of each analytical batch. |
| Contamination | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment between samples to prevent cross-contamination. |
Data Presentation
Table 1: Comparison of Fenhexamid Detection Methods in Soil
| Method | Extraction Technique | Analytical Instrument | LOD | LOQ | Recovery (%) | Reference |
| Multi-residue Method | QuEChERS | LC-MS/MS & GC-MS/MS | 0.003 µg/g | 0.01 µg/g | 72.6 - 119 | [1][2] |
| New Generation Pesticide Analysis | SLE-DLLME | LC-MS/MS | 0.0015-0.0090 ng/g | - | 87 - 114 | [3] |
| Voltammetric Determination | Methanol Extraction | Differential Pulse Voltammetry | 0.32 nmol/L | 1.07 nmol/L | ~100 | [14] |
| Multi-residue Analysis | Sonication with Water-Acetonitrile | GC-NPD & GC-MS | 0.1 - 10.4 µg/kg | - | 68.5 - 112.1 | [11] |
Note: LOD and LOQ values can be reported in different units (e.g., µg/g, ng/g, µg/kg) across studies, and direct comparison should be made with caution.
Experimental Protocols
Key Experiment: QuEChERS Extraction and dSPE Cleanup for Fenhexamid in Soil
This protocol is a generalized procedure based on common QuEChERS methods.[4][5][15]
1. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.[12][13]
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
For dry soils, add a specific volume of water to achieve a consistent moisture content and allow it to hydrate.[4][5]
2. Extraction:
-
Add 10 mL of acetonitrile (ACN) to the centrifuge tube. Some methods may recommend ACN with 1% acetic acid.[10]
-
Add an appropriate internal standard.
-
Shake vigorously for 1-5 minutes using a mechanical shaker or vortex mixer.[4][5]
-
Add the QuEChERS extraction salts (e.g., a pouch containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for another 1-2 minutes.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents, typically anhydrous magnesium sulfate, PSA (primary secondary amine), and C18.
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[4]
4. Final Extract Preparation and Analysis:
-
Take the supernatant from the dSPE tube.
-
The extract may be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase for LC-MS/MS).
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using LC-MS/MS or GC-MS/MS.
Visualizations
Caption: Workflow for Fenhexamid Analysis in Soil using QuEChERS.
Caption: Troubleshooting Logic for Fenhexamid Analysis in Soil.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dispersive liquid-liquid microextraction for the determination of new generation pesticides in soils by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. weber.hu [weber.hu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 13. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 14. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
fenhexamid solution stability for long-term experiments
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of fenhexamid solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stable stock solution of fenhexamid?
A1: To prepare a fenhexamid stock solution, it is recommended to dissolve the compound in a suitable organic solvent such as methanol or acetonitrile.[1][2] For example, a stock solution of about 1000 mg/L can be prepared in acetonitrile.[2] Ensure the fenhexamid is completely dissolved before making further dilutions for your experimental working solutions.
Q2: What are the optimal storage conditions for long-term stability of fenhexamid solutions?
A2: Fenhexamid solid is stable at room temperature for at least 52 weeks.[3] For solutions, it is crucial to minimize exposure to light. Store stock solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil. Storage at a cool, dark location is recommended. For aqueous solutions used in experiments, stability is highly dependent on pH and light exposure.
Q3: How stable is fenhexamid in aqueous solutions?
A3: Fenhexamid is very stable to hydrolysis in sterile aqueous solutions across a range of environmentally relevant pH values.[4][5] Studies show it is stable for 30 days at 25°C at pH 5, 7, and 9, with no significant degradation observed.[3][5][6] However, it is susceptible to degradation by light (photolysis).[3][4][5][7]
Q4: What factors can cause fenhexamid to degrade in my experiments?
A4: The primary factor causing degradation in aqueous solutions is photolysis (degradation by light).[4][5][7] The rate of this degradation is significantly influenced by the pH of the solution, with faster degradation occurring at higher pH levels.[7][8] The presence of substances like humic and fulvic acids can slow the rate of photolysis by shielding fenhexamid from light, while a phosphate medium can enhance the degradation rate.[7][8] Biotic degradation can also occur if microbial activity is present.[9]
Q5: How can I verify the concentration and integrity of my fenhexamid solution over time?
A5: The concentration of fenhexamid in solution can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Gas Chromatography (GC).[2][10][11][12] Regularly analyzing your stock or working solutions against a freshly prepared standard will allow you to monitor for any degradation.
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect my fenhexamid solution is degrading.
Solution:
-
Check Storage Conditions: Ensure your solution is protected from light and stored at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.
-
Verify Solvent Purity: Impurities in solvents can sometimes accelerate degradation. Use high-purity, HPLC-grade solvents for stock solutions.
-
Analyze Concentration: Use an appropriate analytical method (like HPLC) to quantify the fenhexamid concentration in your solution. Compare this to the expected concentration and to a freshly prepared standard.
-
Consider Photodegradation: If your experimental setup involves exposure to light (especially UV), photolysis is a likely cause. The half-life can be as short as one hour under continuous irradiation.[5] Consider running experiments under amber or red light if possible.
Issue: I observe a precipitate in my fenhexamid stock solution after storage.
Solution:
-
Check Solubility Limits: Fenhexamid has moderate aqueous solubility.[6] If you have prepared a highly concentrated stock solution, especially in a solvent mixture that includes water, precipitation may occur upon cooling.
-
Re-dissolve: Gently warm the solution and vortex or sonicate to see if the precipitate re-dissolves. If it does, consider preparing a slightly less concentrated stock solution for better long-term stability.
-
Filtration: If the precipitate does not re-dissolve, it may be a degradation product or impurity. Do not use the solution. It is best to discard it and prepare a fresh stock solution.
Data on Fenhexamid Stability
Table 1: Hydrolytic Stability of Fenhexamid in Aqueous Solution
This table summarizes the stability of fenhexamid in aqueous solutions at different pH levels when protected from light.
| pH | Temperature | Duration | Stability Result | Reference |
| 5 | 25°C | 30 days | Stable, no hydrolysis observed | [3][5] |
| 7 | 25°C | 30 days | Stable, no hydrolysis observed | [3][5] |
| 9 | 25°C | 30 days | Stable, no hydrolysis observed | [3][5] |
Table 2: Photodegradation Kinetics of Fenhexamid in Aqueous Solution
This table shows the rate constants for the photodegradation of fenhexamid at various pH levels, demonstrating that degradation accelerates as the pH becomes more alkaline.
| pH | Rate Constant (k) h⁻¹ | Kinetic Order | Reference |
| 5.0 | 2.11 x 10⁻² | First-order | [7][8] |
| 6.6 | 4.47 x 10⁻² | First-order | [7][8] |
| 7.3 | 6.11 x 10⁻¹ | First-order | [7][8] |
| 9.0 | 1.69 | First-order | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Fenhexamid Stock Solution
Objective: To prepare a 1 mg/mL (1000 ppm) stock solution of fenhexamid in acetonitrile.
Materials:
-
Fenhexamid (purity ≥ 98.0%)[1]
-
HPLC-grade acetonitrile[2]
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Accurately weigh 10 mg of fenhexamid using an analytical balance.
-
Quantitatively transfer the weighed fenhexamid into a 10 mL volumetric flask.
-
Add approximately 7-8 mL of acetonitrile to the flask.
-
Vortex or sonicate the flask until the fenhexamid is completely dissolved.
-
Once dissolved, add acetonitrile to the flask up to the 10 mL graduation mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final stock solution to a labeled amber glass vial for storage.
-
Store the solution in a cool, dark place.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
Objective: To determine the concentration of fenhexamid in an aqueous sample to assess stability.
Methodology: This protocol is based on established HPLC methods for fenhexamid analysis.[2]
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: Lichrospher 100 RP-18 or equivalent C18 column
-
Mobile Phase: Acetonitrile/Water (50:50, v/v) with a buffer such as 1 g/L sodium dihydrogen phosphate[2]
-
Flow Rate: 1.0 mL/min (typical, may need optimization)
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 210 nm[2]
-
Column Temperature: 40°C
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute an aliquot of your stored fenhexamid solution with the mobile phase to bring its expected concentration within the range of the calibration curve.
-
Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
-
Quantification: Determine the peak area for fenhexamid in your sample chromatogram. Use the linear regression equation from the calibration curve to calculate the exact concentration of fenhexamid in your sample.
-
Assessment: Compare the measured concentration to the initial concentration to determine the extent of degradation.
Visualizations
Caption: Workflow for the preparation and storage of fenhexamid stock solutions.
Caption: Simplified stability and degradation pathways for fenhexamid in water.
References
- 1. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. fao.org [fao.org]
- 6. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 7. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
reducing ion suppression in fenhexamid mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during fenhexamid mass spectrometry analysis.
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when analyzing fenhexamid.
Issue 1: Low fenhexamid signal intensity and poor reproducibility in complex matrices (e.g., berries, grapes).
This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of fenhexamid in the mass spectrometer's ion source, leading to a reduced signal.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in fruits and vegetables.[3] For complex matrices, consider using a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB).[2][4]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than dSPE and can be optimized to selectively isolate fenhexamid.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing certain interferences compared to modern techniques like QuEChERS.[5][3]
-
-
Refine Chromatographic Separation: Improving the separation of fenhexamid from matrix interferences can significantly reduce ion suppression.[6]
-
Adjust the Gradient: Modifying the mobile phase gradient can alter the elution profile and resolve fenhexamid from the region of co-eluting matrix components.
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can change selectivity and improve separation.
-
Employ Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can enhance the separation of fenhexamid from matrix components.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS, such as Fenhexamid-d4, co-elutes with fenhexamid and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for ion suppression.[5]
-
Dilution of the Final Extract: A simple approach is to dilute the final sample extract. This reduces the concentration of interfering matrix components, although it also dilutes the analyte, which may impact the limit of quantification.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression in fenhexamid analysis of fruits and vegetables?
A1: Common sources of ion suppression in fruit and vegetable matrices include sugars, organic acids, pigments (like anthocyanins in berries), and phospholipids.[1] These molecules can co-elute with fenhexamid and compete for ionization in the MS source.
Q2: How can I determine if my fenhexamid analysis is affected by ion suppression?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a fenhexamid standard solution into the LC eluent after the analytical column but before the MS source. When a blank matrix extract is injected, any dips in the constant fenhexamid signal indicate retention times where co-eluting matrix components are causing ion suppression.[2][6] Another method is the post-extraction spike, where you compare the response of fenhexamid in a clean solvent to its response when spiked into a blank matrix extract. A lower response in the matrix is indicative of ion suppression.[1][2][6]
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for reducing ion suppression for fenhexamid?
A3: ESI is generally more susceptible to ion suppression from non-volatile matrix components compared to APCI.[6] If you are experiencing significant and persistent ion suppression with ESI, testing APCI could be a worthwhile strategy, provided fenhexamid ionizes efficiently with this technique.
Q4: Where can I obtain a stable isotope-labeled internal standard for fenhexamid?
A4: Fenhexamid-d4 is a commercially available deuterated internal standard for fenhexamid. It is advisable to check with vendors of analytical standards for its availability.
Q5: What are the expected recovery rates for fenhexamid using the QuEChERS method?
A5: For many fruit and vegetable matrices, the QuEChERS method can achieve average recovery rates for fenhexamid in the range of 90-110%, with a relative standard deviation (RSD) of less than 15%.[5] However, recoveries can be matrix-dependent. For example, in one study, validation recoveries for fenhexamid were 91-96% for caneberries, 80-91% for blueberries, and 74-95% for pomegranates.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fenhexamid Analysis
| Sample Preparation Technique | Typical Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Ion Suppression Mitigation | Reference |
| QuEChERS with dSPE | 80 - 110 | < 15 | Good | |
| Solid-Phase Extraction (SPE) | 70 - 120 | < 20 | Very Good | [8] |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | < 20 | Moderate | [5][3] |
Note: The actual performance of each technique is highly dependent on the specific matrix and the optimization of the method.
Table 2: Fenhexamid Recovery in Various Fruit Matrices using LC-MS/MS
| Fruit Matrix | Fortification Level (ppm) | Average Recovery (%) | RSD (%) | Reference |
| Caneberry | 0.1, 1.0, 10.0 | 91 - 96 | < 10 | [7] |
| Blueberry | 0.1, 1.0, 10.0 | 80 - 91 | < 10 | [7] |
| Pomegranate | 0.1, 1.0, 10.0 | 74 - 95 | < 15 | [7] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fenhexamid in Berries
This protocol is a generalized procedure and should be optimized and validated for your specific application.
-
Homogenization: Weigh 10 g of a homogenized berry sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of Fenhexamid-d4 internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and PSA (and C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Final Preparation:
-
Take an aliquot of the cleaned extract.
-
Filter through a 0.22 µm syringe filter.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for fenhexamid ion suppression.
Caption: QuEChERS sample preparation workflow for fenhexamid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of fenhexamid in caneberry, blueberry, and pomegranate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fenhexamid Analysis in High-Pigment Fruits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of the fungicide fenhexamid in challenging high-pigment fruit matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing fenhexamid in high-pigment fruits?
The primary challenges in analyzing fenhexamid in high-pigment fruits like berries, cherries, and pomegranates are significant matrix effects.[1][2][3] These effects are caused by co-extracted compounds, particularly pigments like anthocyanins, which can interfere with the analytical signal, leading to either suppression or enhancement.[2][3] This interference can result in inaccurate quantification, low recovery rates, and poor reproducibility.
Q2: Which analytical technique is most suitable for fenhexamid analysis in these matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method recommended for the determination of fenhexamid in complex fruit matrices.[1][4] This technique allows for accurate detection and quantification even at low concentration levels.
Q3: What is the QuEChERS method, and is it suitable for high-pigment fruits?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis.[4][5][6] It is a streamlined method involving a two-step process of extraction and cleanup.[5] The QuEChERS method is well-suited for high-pigment fruits; however, modifications to the cleanup step are often necessary to remove interfering pigments and other matrix components effectively.[4]
Q4: How can I minimize matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Optimized Cleanup: Utilize appropriate dispersive solid-phase extraction (d-SPE) sorbents to remove interfering compounds.[7][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[9]
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[10][11] A dilution factor of 15 has been shown to be effective in many cases.[10][11]
-
Internal Standards: The use of a stable isotope-labeled internal standard for fenhexamid can help to correct for variability in both the extraction process and instrumental analysis.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of fenhexamid in high-pigment fruits.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Analyte Recovery | Inadequate Extraction: The solvent may not be efficiently partitioning fenhexamid from the sample matrix. | - Ensure Proper Homogenization: Thoroughly homogenize the fruit sample to ensure a representative sample. - Check Solvent-to-Sample Ratio: Ensure an adequate volume of acetonitrile is used for the extraction. - Sufficient Hydration: For dried fruits, ensure the sample is adequately hydrated (at least 80%) before extraction.[12] |
| Analyte Adsorption to Cleanup Sorbents: Fenhexamid may be lost during the d-SPE cleanup step. | - Optimize Sorbent Selection: Graphitized carbon black (GCB) is effective for pigment removal but can adsorb planar pesticides. Consider reducing the amount of GCB or using an alternative sorbent like Z-Sep®.[7][8][13] - Evaluate a "No Cleanup" Approach: If the initial extract is relatively clean, omitting the d-SPE step might improve recovery.[3] | |
| Suboptimal Phase Separation: Incomplete separation of the organic and aqueous layers. | - Immediate and Vigorous Shaking: Shake the tube vigorously immediately after adding the extraction salts to prevent clumping.[3] - Verify Salt Concentrations: Ensure the correct amounts of magnesium sulfate and sodium chloride are used as per the validated protocol.[14] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient Cleanup: Co-extracted matrix components, such as pigments and sugars, are interfering with the ionization of fenhexamid in the mass spectrometer. | - Refine d-SPE Cleanup: A combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, and GCB for pigments is often used. For highly pigmented matrices, a combination of PSA and Z-Sep® may offer a better cleanup with less analyte loss.[7][8][13][15] - Use Matrix-Matched Standards: This is a crucial step to compensate for unavoidable matrix effects.[9][14] - Dilute the Extract: Diluting the final extract can significantly reduce the impact of co-eluting matrix components.[10][11] |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload on the Analytical Column: High concentrations of co-extracted materials can affect the chromatography. | - Improve Cleanup: A cleaner extract will result in better chromatography. - Dilute the Sample: This will reduce the amount of matrix components injected onto the column. |
| Instrumental Issues: Problems with the LC column, mobile phase, or ion source. | - Column Maintenance: Ensure the column is not clogged and is performing optimally. - Mobile Phase Preparation: Check the pH and composition of the mobile phase. Acetic acid in the mobile phase can sometimes cause peak shape issues.[12] | |
| Inconsistent Results (Poor Reproducibility) | Inconsistent Sample Preparation: Variations in homogenization, extraction, or cleanup steps. | - Standardize Procedures: Ensure all samples are processed identically. Use of automated systems can improve reproducibility.[16] - Use of Internal Standard: An internal standard helps to correct for variations between samples. |
Experimental Protocols
Modified QuEChERS Protocol for High-Pigment Fruits (e.g., Strawberries, Cherries)
This protocol is a general guideline and may require optimization for specific fruit matrices.
1. Sample Homogenization:
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[6]
-
If an internal standard is being used, add it at this stage.
-
Shake the tube vigorously for 1 minute to ensure thorough mixing.[2]
-
Add a mixture of salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2]
-
Immediately shake the tube vigorously for 1 minute to prevent the salts from clumping and to ensure proper phase separation.[3]
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[14]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.[14]
-
The d-SPE tube should contain a mixture of sorbents. For high-pigment fruits, a common combination is:
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[14]
4. Final Preparation for LC-MS/MS Analysis:
-
Take the final supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[14]
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Typical Recovery Data for Fenhexamid in High-Pigment Fruits
| Fruit Matrix | Extraction Method | Cleanup Sorbents | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Caneberry | Acetone Extraction | Column Cleanup | 0.1 - 1.0 | 91 - 96 | < 10 | [1] |
| Blueberry | Acetone Extraction | Column Cleanup | 0.1 - 1.0 | 80 - 91 | < 10 | [1] |
| Pomegranate | Acetone Extraction | Column Cleanup | 0.1 - 1.0 | 74 - 95 | < 10 | [1] |
| Strawberry | QuEChERS | PSA, GCB | 0.05 - 0.5 | 70 - 120 | < 15 | [4] |
| Sweet Cherry | Modified QuEChERS | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Recovery and RSD values can vary depending on the specific laboratory conditions, equipment, and the exact protocol followed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. benchchem.com [benchchem.com]
- 4. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. QuEChERS: Home [quechers.eu]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hawach.com [hawach.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Automated QuEChERS tips for analysis of pesticide residues in fruits and vegetables by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fenhexamid and Boscalid for the Management of Botrytis cinerea
An Objective Guide for Researchers and Crop Protection Professionals
Gray mold, caused by the necrotrophic fungus Botrytis cinerea, stands as a significant threat to a wide array of agricultural crops, leading to substantial pre- and post-harvest losses. Management of this disease heavily relies on the application of chemical fungicides. Among the arsenal available, fenhexamid and boscalid are two prominent single-site active ingredients frequently employed. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and resistance profiles to inform research and guide effective disease control strategies.
Mechanism of Action: Two Distinct Biochemical Targets
Fenhexamid and boscalid disrupt fungal growth through entirely different biochemical pathways, a critical factor in fungicide rotation and resistance management.
Fenhexamid , a hydroxyanilide fungicide (FRAC Group 17), specifically targets the ergosterol biosynthesis pathway, an essential process for maintaining the integrity of fungal cell membranes. It inhibits the 3-ketoreductase enzyme, encoded by the erg27 gene.[1][2] This action blocks the C4-demethylation step, leading to the accumulation of toxic 3-keto sterol precursors and ultimately arresting fungal development.[3][4]
Boscalid , on the other hand, is a carboxamide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) group (FRAC Group 7). Its mode of action is the disruption of fungal respiration. Boscalid binds to and inhibits Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage halts cellular energy production (ATP synthesis), leading to the cessation of vital fungal processes like spore germination and mycelial growth.[3][5]
References
- 1. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 2. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Fenhexamid Residues in Berries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of fenhexamid residues in various berry matrices. Fenhexamid is a widely used fungicide for controlling gray mold (Botrytis cinerea) in fruits, making robust and reliable analytical methods crucial for food safety and regulatory compliance. This document details experimental data, protocols, and performance characteristics of prominent analytical techniques to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method for fenhexamid residue analysis is a critical decision influenced by factors such as sensitivity, accuracy, precision, and sample throughput. The following tables summarize the performance of various validated methods, offering a clear comparison of their key validation parameters.
Table 1: Performance Comparison of LC-MS/MS Methods for Fenhexamid in Berries
| Method | Berry Matrix | Sample Preparation | Recovery (%) | LOQ (mg/kg) | LOD (mg/kg) | Linearity (R²) |
| LC-MS/MS [1] | Caneberry, Blueberry, Pomegranate | Acetone Extraction, Column Cleanup, Liquid-Liquid Partitioning | 74 - 96 | 0.020 | 0.009 | Not Specified |
| UHPLC-MS/MS (QuEChERS) [2] | Strawberry | QuEChERS | 70 - 125 | 0.0003 - 0.0197 | 0.0001 - 0.0059 | > 0.99 |
Table 2: Performance of GC-based Methods for Fenhexamid in Berries
| Method | Berry Matrix | Sample Preparation | Recovery (%) | LOQ (mg/kg) | LOD (mg/kg) | Linearity (R²) |
| GC-ECD [2] | Strawberry, Grape | Acetone Extraction, Column Cleanup | 88.1 - 93.7 | Not Specified | 0.01 | > 0.999 |
| GC/MS/MS (QuEChERS) [3] | Blackberry, Blueberry, Raspberry | QuEChERS with EMR–GPF cleanup | 60 - 120 | Not Specified | Not Specified | Not Specified |
Table 3: Performance of Alternative Methods for Fenhexamid in Berries
| Method | Berry Matrix | Sample Preparation | Linear Range (µmol/L) | LOD (µmol/L) |
| Square-Wave Voltammetry [4] | Blueberries, Wine Grapes | Not Specified | 3.96 - 49.50 | 1.32 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the key analytical techniques discussed.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Coupled with LC-MS/MS for Strawberries[2]
This method has gained popularity due to its simplicity, high throughput, and minimal solvent usage.
1. Sample Preparation:
- Weigh 10 g of a homogenized strawberry sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at a specified RCF (e.g., 1863 x g) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 5 mL aliquot of the supernatant to a 15 mL tube containing d-SPE sorbents (e.g., 0.60 g anhydrous MgSO4, 0.25 g PSA, and 0.03 g GCB).
- Vortex for 1 minute.
- Centrifuge at the specified RCF for 3 minutes.
4. Final Extract Preparation and Analysis:
- Collect 1 mL of the resulting supernatant.
- Filter through a 0.22 µm PTFE syringe filter.
- The extract is now ready for injection into the LC-MS/MS system.
Acetone Extraction Followed by LC-MS/MS for Various Berries[1]
This conventional method involves a multi-step extraction and cleanup process.
1. Sample Preparation:
- Homogenize the berry samples.
2. Extraction:
- Extract a known weight of the homogenized sample with acetone.
3. Cleanup:
- Perform column cleanup and liquid-liquid partitioning to remove interfering matrix components.
4. Analysis:
- Analyze the final extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow and Logic Diagrams
Visualizing the experimental workflow can enhance understanding and aid in the implementation of the analytical methods.
Caption: QuEChERS workflow for fenhexamid analysis in berries.
This guide provides a comparative overview of validated analytical methods for fenhexamid residues in berries. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the sample throughput needs. The QuEChERS method coupled with LC-MS/MS offers a rapid and efficient approach suitable for high-throughput screening, while traditional solvent extraction methods can also provide reliable results. Newer electrochemical methods show promise for rapid screening purposes.
References
A Comparative Analysis of Fenhexamid and Other Leading Botryticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fenhexamid with other widely used botryticides for the control of gray mold, caused by the necrotrophic fungus Botrytis cinerea. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in plant pathology and fungicide development.
Introduction to Botryticides
Gray mold, incited by Botrytis cinerea, is a devastating disease affecting a vast range of crops worldwide, leading to significant economic losses. The management of this pathogen heavily relies on the application of chemical fungicides, known as botryticides. These fungicides are classified into different chemical groups based on their mode of action, targeting specific metabolic pathways within the fungus. This guide focuses on a comparative analysis of fenhexamid, a hydroxyanilide fungicide, against other key classes of botryticides, including succinate dehydrogenase inhibitors (SDHIs), quinone outside inhibitors (QoIs), and anilinopyrimidines.
Data Presentation: In Vitro Efficacy of Selected Botryticides against Botrytis cinerea
The following table summarizes the 50% effective concentration (EC50) values for fenhexamid and other selected botryticides, indicating their in vitro efficacy against Botrytis cinerea. Lower EC50 values denote higher antifungal activity. It is important to note that these values can vary between different isolates of B. cinerea due to the development of fungicide resistance.
| Fungicide Class | Active Ingredient | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference(s) |
| Hydroxyanilide | Fenhexamid | 0.1 - 0.9 | 0.02 - >50 | [1][2][3] |
| SDHI | Boscalid | 0.1 - 2.14 | 0.01 - 69.91 | [1][4][5] |
| QoI | Pyraclostrobin | ~0.033 | Not specified | [5] |
| Anilinopyrimidine | Cyprodinil | Not specified | 0.03 - >1 | [2] |
| Anilinopyrimidine | Pyrimethanil | ~50 | 0.03 - 75 | [1][2] |
| Dicarboximide | Iprodione | Not specified | 0.1 - 1.42 | [1][2] |
| Phenylpyrrole | Fludioxonil | < 0.1 | Not specified | [1] |
Note: The wide range in EC50 values for fenhexamid and other fungicides reflects the presence of both sensitive and resistant isolates in the tested populations.[1][2][3] The development of resistance is a significant factor in the field performance of these fungicides.
Experimental Protocols: Determining Fungicide Efficacy
The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol for determining the EC50 values of fungicides against Botrytis cinerea.
Mycelial Growth Inhibition Assay
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of Botrytis cinerea by 50% (EC50).
Materials:
-
Pure culture of Botrytis cinerea
-
Potato Dextrose Agar (PDA) medium
-
Selected fungicides (technical grade)
-
Sterile distilled water
-
Solvents for fungicides (if necessary, e.g., acetone or ethanol)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide at a high concentration (e.g., 1000 µg/mL) in sterile distilled water or an appropriate solvent.
-
Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the solvent (if used) but without the fungicide. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each fungicide-amended and control PDA plate, with the mycelial side facing down.
-
Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
EC50 Determination: The EC50 value is calculated by probit analysis, regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Signaling Pathways and Mechanisms of Action
The efficacy of a fungicide is intrinsically linked to its ability to disrupt a critical biochemical or signaling pathway within the target pathogen. The following diagrams illustrate the known mechanisms of action for fenhexamid and other compared botryticides.
Experimental Workflow for Fungicide Efficacy Testing
Caption: Workflow for in vitro fungicide efficacy testing.
Fenhexamid: Inhibition of Ergosterol Biosynthesis
Fenhexamid specifically targets the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[6][7] It inhibits the enzyme 3-keto reductase, encoded by the ERG27 gene.[7][8] This blockage leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting cell membrane function and inhibiting fungal growth.[6]
Caption: Fenhexamid's inhibition of 3-keto reductase in the ergosterol pathway.
Boscalid (SDHI): Disruption of Mitochondrial Respiration
Boscalid belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[9] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[10][11] By binding to the SdhB subunit of this complex, boscalid blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production, which is essential for fungal survival.[4][9][10]
Caption: Boscalid's disruption of the mitochondrial electron transport chain at Complex II.
Pyraclostrobin (QoI): Inhibition of Mitochondrial Respiration
Pyraclostrobin is a quinone outside inhibitor (QoI) fungicide.[4] It acts on Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[12][13] By binding to the Qo site of cytochrome b, pyraclostrobin blocks the transfer of electrons to cytochrome c1, which halts ATP synthesis and leads to fungal cell death.[4][14]
Caption: Pyraclostrobin's inhibition of the mitochondrial electron transport chain at Complex III.
Cyprodinil (Anilinopyrimidine): Putative Mechanism of Action
The precise mode of action of anilinopyrimidine fungicides like cyprodinil is not as clearly defined as for other classes. Early studies suggested an inhibition of methionine biosynthesis.[15][16] More recent research indicates that their fungicidal activity is linked to mitochondrial function.[16] Resistance to anilinopyrimidines has been associated with mutations in a mitochondrial ABC transporter, Bcmdl1, which may be involved in ATP synthesis.[17] Cyprodinil is also known to inhibit the secretion of fungal enzymes required for plant tissue penetration.[18][19]
Caption: Putative mechanisms of action for the anilinopyrimidine fungicide cyprodinil.
Conclusion
Fenhexamid remains an effective botryticide with a specific mode of action targeting ergosterol biosynthesis. However, like all site-specific fungicides, its efficacy can be compromised by the development of resistance in Botrytis cinerea populations. This comparative analysis highlights the diversity of mechanisms employed by different classes of botryticides. An understanding of these different modes of action is crucial for designing effective and sustainable disease management strategies, including fungicide rotation programs to mitigate the risk of resistance development. Researchers and drug development professionals are encouraged to consider these comparative data and mechanisms of action when evaluating novel antifungal compounds and developing integrated pest management programs.
References
- 1. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 12. researchgate.net [researchgate.net]
- 13. Fungicidal Effect of Pyraclostrobin against Botrytis cinerea in Relation to Its Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. awiner.com [awiner.com]
- 15. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 16. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid [frontiersin.org]
Unraveling Fungicide Cross-Resistance: A Comparative Analysis of Fenhexamid
For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a comprehensive comparison of fenhexamid's cross-resistance profiles with other fungicides, supported by experimental data and detailed methodologies.
Fenhexamid, a hydroxyanilide fungicide, is a potent inhibitor of the 3-keto reductase enzyme (encoded by the erg27 gene), which is crucial for the C4-demethylation step in sterol biosynthesis in fungi.[1][2][3][4][5][6][7] Its specific mode of action makes it a valuable tool against pathogens like Botrytis cinerea, the causal agent of gray mold. However, the emergence of resistance and the potential for cross-resistance to other fungicides pose significant challenges. This guide delves into the mechanisms of fenhexamid resistance and its implications for cross-resistance, providing a data-driven overview for strategic fungicide use.
Comparative Analysis of Fungicide Sensitivity
The development of resistance to fenhexamid in fungal populations, particularly in Botrytis cinerea, has been extensively studied. This resistance is often associated with specific phenotypes that exhibit varying levels of sensitivity to other fungicides. The following table summarizes the cross-resistance patterns observed in different fenhexamid-resistant phenotypes of B. cinerea.
| Fungicide Class | Fungicide | Fenhexamid-Resistant Phenotype | Cross-Resistance Pattern | Resistance Factor (RF) / EC50 Ratio | Reference |
| Dicarboximides | Iprodione | Fenhexamid-resistant mutants | Negative | EC50 ratio: 0.2–0.6 | [8] |
| Phenylpyrroles | Fludioxonil | Fenhexamid-resistant mutants | Negative | EC50 ratio: 0.2–0.6 | [8] |
| Anilinopyrimidines | Cyprodinil | Ani R2, Ani R3 | Positive | Not specified | [1] |
| Sterol Biosynthesis Inhibitors (DMIs) | Fenarimol | Fenhexamid-resistant mutants | None | Not affected | [8] |
| Sterol Biosynthesis Inhibitors (Amines) | Fenpropimorph, Tridemorph | Fenhexamid-resistant mutants | None | Not affected | [8] |
| Benzimidazoles | Benomyl | Fenhexamid-resistant mutants | None | Not affected | [8] |
| Phenylpyridinamines | Fluazinam | Fenhexamid-resistant mutants | None | Not affected | [8] |
| Guanidines | Iminoctadine | Fenhexamid-resistant mutants | None | Not affected | [8] |
| Dicarboximides | Iprodione | Ani R2, Ani R3 | Positive | Not specified | [1] |
| Phenylpyrroles | Fludioxonil | Ani R2, Ani R3 | Positive | Not specified | [1] |
| Sterol Biosynthesis Inhibitors | Various | Ani R2, Ani R3 | Positive | Not specified | [1] |
EC50: The concentration of a fungicide that causes a 50% reduction in fungal growth. Resistance Factor (RF): The ratio of the EC50 value of a resistant strain to the EC50 value of a sensitive (wild-type) strain.
Mechanisms of Fenhexamid Resistance and Cross-Resistance
Several distinct mechanisms contribute to fenhexamid resistance, which in turn dictate the cross-resistance profiles.
-
Target Site Modification: Point mutations in the erg27 gene, which encodes the target enzyme 3-keto reductase, are a primary cause of high-level fenhexamid resistance (HydR3 phenotype).[2][3][4][9] Common mutations include F412S, F412I, F412V, and T63I.[3][4][9][10] This mechanism is highly specific to fenhexamid and generally does not confer cross-resistance to fungicides with different modes of action.[8]
-
Metabolic Detoxification: Increased activity of cytochrome P450 monooxygenases can lead to the detoxification of fenhexamid, resulting in resistance (HydR1 and HydR2 phenotypes).[1] This mechanism can sometimes lead to altered sensitivity to other fungicides that are also substrates for these enzymes. For instance, some fenhexamid-resistant strains show increased sensitivity to sterol 14α-demethylase inhibitors (DMIs).[1]
-
Overexpression of Efflux Pumps: The overproduction of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance (MDR).[1][2] These transporters actively pump a wide range of unrelated fungicides out of the fungal cell, conferring simultaneous resistance to fenhexamid, dicarboximides, phenylpyrroles, and sterol biosynthesis inhibitors in some phenotypes (e.g., Ani R2, Ani R3).[1]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess fungicide sensitivity and cross-resistance.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).
Protocol:
-
Media Preparation: Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a range of concentrations of the test fungicide. A solvent control (without fungicide) is also prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the fungal isolate onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a specific size (e.g., near the edge of the plate).
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Conidial Germination Assay
This assay assesses the effect of a fungicide on the germination of fungal spores.
Protocol:
-
Spore Suspension Preparation: Harvest conidia from a sporulating culture and suspend them in a sterile solution (e.g., water with a wetting agent). Adjust the spore concentration to a desired level (e.g., 10^5 conidia/mL).
-
Fungicide Treatment: Mix the spore suspension with various concentrations of the test fungicide in a liquid medium or on a solid surface (e.g., water agar).
-
Incubation: Incubate the treated spores under conditions conducive to germination (e.g., high humidity, optimal temperature) for a specific period (e.g., 12-24 hours).
-
Microscopic Examination: Observe a predetermined number of spores (e.g., 100) under a microscope to determine the percentage of germinated spores for each treatment. A spore is considered germinated if the germ tube is at least as long as the spore's width.
-
Data Analysis: Calculate the percentage of germination inhibition relative to the control and determine the EC50 value as described for the mycelial growth assay.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental approaches, the following diagrams provide a visual representation.
Caption: Mechanism of action of fenhexamid and resistance via target site modification.
Caption: Experimental workflow for investigating fungicide cross-resistance.
References
- 1. Mechanisms of resistance to fungicides in field strains of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. imtrade.com.au [imtrade.com.au]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. fitosanitariosostenible.com [fitosanitariosostenible.com]
A Comparative Guide to the LC-MS/MS Confirmation of Fenhexamid Residues in Grape Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the confirmation of fenhexamid residues in grape extracts, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of LC-MS/MS is compared with alternative techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their specific needs.
Fenhexamid is a widely used fungicide to control Botrytis cinerea (gray mold) in grapes and other fruits.[1] Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety, necessitating sensitive and reliable analytical methods for its detection and quantification.[2][3]
Comparison of Analytical Methods for Fenhexamid Detection
The confirmation of fenhexamid residues in complex matrices like grapes requires highly selective and sensitive analytical techniques. While LC-MS/MS is often the method of choice, other chromatographic and electrochemical methods also offer viable alternatives.[1][4]
| Parameter | LC-MS/MS | GC-MS/MS | GC-μECD | Square-Wave Voltammetry |
| Principle | Chromatographic separation followed by mass-based detection of parent and daughter ions. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation with a highly sensitive detector for electrophilic compounds. | Electrochemical measurement of the current response from the oxidation of fenhexamid. |
| Limit of Quantification (LOQ) | 0.01 mg/kg[3] | 0.005 mg/kg[5] | 0.1 mg/kg[6] | Not typically reported in mg/kg |
| Limit of Detection (LOD) | 3.00 ng/g (0.003 mg/kg)[3] | N/A | N/A | 1.32 µmol/L[7] |
| Recovery (%) | 75-104%[4] | 79-121% | 94.2-99.4%[6] | N/A |
| Linearity (R²) | ≥ 0.98[1] | > 0.99[3] | N/A | 0.9964[7][8] |
| Throughput | High | High | Moderate | High (for screening) |
| Selectivity | Very High | High | Moderate | Moderate |
| Matrix Effect | Can be significant, often requiring matrix-matched standards.[1] | Present, may require analyte protectants. | Can be affected by co-extractive compounds. | Susceptible to interference from electroactive species in the matrix. |
| Cost | High | High | Moderate | Low |
Experimental Workflow for Fenhexamid Residue Analysis
The general workflow for the analysis of fenhexamid residues in grapes involves sample preparation, chromatographic separation, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its simplicity and efficiency.[9][10]
Detailed Experimental Protocols
Sample Preparation: QuEChERS Method (AOAC 2007.01)
The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][10]
-
Homogenization: Weigh 15 g of a homogenized grape sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the tube.
-
Add internal standards if necessary.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).
-
Shake the tube vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.[2]
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial for analysis.
-
For GC analysis, an additional solvent exchange step to toluene may be performed.[2]
-
For LC-MS/MS analysis, the extract can often be diluted with the mobile phase before injection.
-
LC-MS/MS Analysis
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the confirmatory analysis of pesticide residues.[1]
-
Liquid Chromatography (LC) Conditions:
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]
-
ESI Voltage: 5000 V.[1]
-
Source Temperature: 325 °C.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Fenhexamid: Optimized precursor and product ions should be used for quantification and confirmation (e.g., monitoring two different transitions).
-
Alternative Method: GC-MS Analysis
Gas chromatography is suitable for thermally stable and volatile compounds.
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 250 °C.[13]
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Method Performance Comparison
The choice of analytical method depends on various factors including the required sensitivity, sample throughput, and available instrumentation.
References
- 1. s4science.at [s4science.at]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Rapid monitoring of fungicide fenhexamid residues in selected berries and wine grapes by square-wave voltammetry at carbon-based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. merckmillipore.com [merckmillipore.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenhexamid and Cyprodinil for the Management of Gray Mold (Botrytis cinerea)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side comparison of two widely used fungicides, fenhexamid and cyprodinil, for the control of gray mold, a devastating disease caused by the necrotrophic fungus Botrytis cinerea. This publication synthesizes experimental data on their efficacy, mode of action, and resistance profiles to inform research and development in plant pathology and fungicide science.
Overview and Chemical Properties
Fenhexamid, a hydroxyanilide fungicide, and cyprodinil, an anilinopyrimidine fungicide, are both crucial components in integrated pest management (IPM) strategies for controlling gray mold in a variety of crops, including grapes, strawberries, and ornamentals. Their distinct modes of action make them valuable tools for resistance management when used in rotation or combination with other fungicides.
| Feature | Fenhexamid | Cyprodinil |
| Fungicide Class | Hydroxyanilide | Anilinopyrimidine |
| FRAC Group | 17 | 9 |
| Mode of Action | Sterol Biosynthesis Inhibitor (SBI) | Methionine Biosynthesis Inhibitor |
| Target Enzyme | 3-ketoreductase (Erg27)[1][2] | Believed to be cystathionine β-lyase or another enzyme in the methionine pathway[3][4][5] |
| Primary Use | Control of Botrytis cinerea and related pathogens like Sclerotinia and Monilinia spp. | Broad-spectrum activity against various Ascomycetes and Deuteromycetes, including Botrytis cinerea |
Mode of Action and Signaling Pathways
The distinct mechanisms by which fenhexamid and cyprodinil inhibit fungal growth are critical to understanding their efficacy and the potential for resistance development.
Fenhexamid: Inhibition of Ergosterol Biosynthesis
Fenhexamid specifically targets the 3-ketoreductase enzyme (encoded by the erg27 gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death.
Cyprodinil: Disruption of Methionine Biosynthesis
Cyprodinil is believed to interfere with the biosynthesis of the essential amino acid methionine.[4] While the precise target is still under investigation, evidence suggests that it may inhibit enzymes such as cystathionine β-lyase.[3] This disruption of protein synthesis and other metabolic processes dependent on methionine leads to the inhibition of fungal growth.
Comparative Efficacy and Resistance
The emergence of fungicide resistance in B. cinerea populations is a significant challenge for disease management. Both fenhexamid and cyprodinil have faced issues with resistance, which is often associated with specific mutations in their target genes.
| Parameter | Fenhexamid | Cyprodinil |
| Resistance Mechanism | Point mutations in the erg27 gene (e.g., F412S, F412I, F412V, T63I) leading to reduced fungicide binding.[1][2] | The exact mechanism is less defined but is thought to involve alterations in the methionine biosynthesis pathway or increased fungicide efflux. |
| Resistance Frequency | Varies geographically and by crop. Studies have reported resistance frequencies ranging from low to over 40% in some regions. | Resistance has been reported in various regions, with frequencies also showing significant variation. |
| Cross-Resistance | No cross-resistance with other fungicide classes has been reported. | Cross-resistance with other anilinopyrimidines (e.g., pyrimethanil) is common. |
Table 1: Summary of Resistance Profiles
Experimental Protocols
Standardized laboratory assays are essential for evaluating fungicide efficacy and monitoring resistance. Below are outlines of common experimental protocols.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth)
This assay determines the concentration of a fungicide that inhibits the mycelial growth of the fungus by 50% (EC50).
Detailed Protocol:
-
Fungicide Solutions: Prepare stock solutions of fenhexamid and cyprodinil in an appropriate solvent (e.g., acetone or DMSO).
-
Amended Media: Serially dilute the stock solutions and add them to molten potato dextrose agar (PDA) to achieve a range of final concentrations. Pour the amended PDA into Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control (no fungicide) plate.
-
Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelium on the control plate has reached the edge.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. Use probit analysis or a similar statistical method to determine the EC50 value.
Detached Fruit Assay
This in vivo assay evaluates the protective and/or curative activity of fungicides on host tissue.
Detailed Protocol:
-
Fruit Preparation: Select healthy, ripe fruit (e.g., strawberries, grapes). Surface sterilize them with a dilute bleach solution and rinse with sterile water. Create a small wound on the surface of each fruit with a sterile needle.
-
Fungicide Application: Prepare aqueous solutions of the fungicides at field-relevant concentrations. Apply the fungicide to the fruit either before (protective) or after (curative) inoculation with the pathogen. This can be done by dipping or spraying.
-
Inoculation: Prepare a spore suspension of B. cinerea (e.g., 1 x 10^5 spores/mL). Place a small droplet of the spore suspension onto each wound.
-
Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed container with moist paper towels) and incubate at 20-25°C for 3-7 days.
-
Assessment: Measure the diameter of the resulting lesions or assess disease severity using a rating scale.
-
Analysis: Compare the disease development on fungicide-treated fruit to that on untreated control fruit to determine the efficacy of the treatments.
Conclusion
Both fenhexamid and cyprodinil are effective fungicides for the management of gray mold, but their different modes of action and resistance profiles necessitate their careful and strategic use. Fenhexamid provides targeted control of Botrytis and related fungi through the inhibition of ergosterol biosynthesis, while cyprodinil offers broader-spectrum activity by disrupting methionine biosynthesis. The development of resistance to both compounds highlights the importance of ongoing monitoring and the implementation of robust resistance management strategies, including the rotation of fungicides with different modes of action. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and novel fungicides in the ongoing effort to control this economically important plant pathogen.
References
- 1. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid [frontiersin.org]
- 5. BcatrB mediates pyrimethanil resistance in Botrytis cinerea revealed by transcriptomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Commercial ELISA Kits for Fenhexamid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the detection of the fungicide fenhexamid against established analytical methods. The performance of a representative direct competitive ELISA is evaluated alongside High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Voltammetric methods. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.
Introduction to Fenhexamid and its Detection
Fenhexamid is a widely used fungicide effective against Botrytis cinerea (gray mold) in various fruits and vegetables. Its persistence in crops necessitates sensitive and reliable detection methods to ensure food safety and compliance with regulatory limits. While chromatographic techniques like HPLC and GC-MS are considered gold standards for pesticide residue analysis, immunoassays such as ELISA offer a rapid, high-throughput, and cost-effective screening alternative. The validation of any analytical method is crucial to ensure the reliability and accuracy of the results.
Comparative Performance of Fenhexamid Detection Methods
The performance of a representative commercial fenhexamid ELISA kit is compared with alternative analytical techniques. The data presented below is a synthesis from various validation studies.
Table 1: Performance Comparison of Fenhexamid Detection Methods
| Parameter | Representative ELISA Kit | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Differential Pulse Voltammetry (DPV) |
| Limit of Detection (LOD) | 0.13 µg/L[1] | 0.02 - 0.05 mg/kg | ~0.01 mg/kg | 0.32 nmol/L |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.05 mg/kg | ~0.01 mg/kg | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 63 - 120% | 89% (average) | ~100%[2] |
| Precision (RSD %) | Not explicitly stated | < 20% | 3 - 29% | < 5% |
| Analysis Time per Sample | ~2-4 hours | ~20-30 minutes | ~30-40 minutes | ~5-10 minutes |
| Instrumentation Cost | Low | High | Very High | Medium |
| Throughput | High | Low to Medium | Low to Medium | Medium |
| Sample Preparation | Minimal to Moderate | Extensive | Extensive | Moderate |
Experimental Protocols
Fenhexamid Detection by Direct Competitive ELISA
This protocol outlines the general steps for determining fenhexamid concentration using a direct competitive ELISA format.
I. Principle
The direct competitive ELISA for fenhexamid is based on the competition between free fenhexamid in the sample and a fenhexamid-enzyme conjugate for a limited number of anti-fenhexamid antibody binding sites coated on a microtiter plate. The amount of enzyme-linked fenhexamid bound to the antibody is inversely proportional to the concentration of fenhexamid in the sample.
II. Materials
-
Anti-fenhexamid antibody-coated 96-well microtiter plate
-
Fenhexamid standard solutions
-
Fenhexamid-horseradish peroxidase (HRP) conjugate
-
Sample extraction solution (e.g., methanol/water)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
III. Assay Procedure
-
Sample Preparation: Extract fenhexamid from the sample matrix using an appropriate solvent. Dilute the extract to fall within the assay's linear range.
-
Competition Reaction: Add a known volume of the standard or diluted sample extract and the fenhexamid-HRP conjugate to each well of the antibody-coated plate. Incubate to allow competition for antibody binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme bound to the plate will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Stop the enzyme reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding fenhexamid concentrations of the standards. Determine the fenhexamid concentration in the samples by interpolating their absorbance values on the standard curve.
Fenhexamid Detection by HPLC
I. Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. For fenhexamid, a reversed-phase HPLC method is commonly used, where fenhexamid is separated and then detected by a UV or electrochemical detector.
II. Materials
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Fenhexamid standard solutions
-
Sample extraction solvents (e.g., acetone, acetonitrile)
-
Solid-phase extraction (SPE) cartridges for cleanup
III. Procedure
-
Sample Preparation: Extract fenhexamid from the sample matrix with a suitable solvent. The extract is then subjected to a cleanup step, often using SPE, to remove interfering substances.
-
Chromatographic Separation: Inject the cleaned-up sample extract into the HPLC system. The mobile phase carries the sample through the C18 column, where fenhexamid is separated from other components.
-
Detection: As fenhexamid elutes from the column, it is detected by the UV or electrochemical detector, which generates a signal proportional to its concentration.
-
Quantification: Compare the peak area or height of fenhexamid in the sample chromatogram to a calibration curve generated from standard solutions to determine its concentration.
Fenhexamid Detection by GC-MS
I. Principle
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatilized samples are separated in a capillary column and then fragmented and detected by the mass spectrometer, providing both qualitative and quantitative information.
II. Materials
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Carrier gas (e.g., Helium)
-
Fenhexamid standard solutions
-
Sample extraction and cleanup materials (e.g., QuEChERS kits)
III. Procedure
-
Sample Preparation: A common method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
GC Separation: Inject the final extract into the GC. The sample is vaporized and carried by the inert gas through the capillary column, where fenhexamid is separated based on its boiling point and interaction with the stationary phase.
-
MS Detection: As fenhexamid elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for fenhexamid, allowing for its specific detection and quantification.
-
Data Analysis: The concentration of fenhexamid is determined by comparing the abundance of characteristic ions in the sample to those in a calibration curve.
Validation of Analytical Methods
The validation of any analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters and their relationships are illustrated below.
Conclusion
The choice of an analytical method for fenhexamid detection depends on the specific requirements of the study. Commercial ELISA kits offer a rapid, high-throughput, and cost-effective solution for screening a large number of samples, making them ideal for initial assessments and monitoring programs. However, for confirmatory analysis and regulatory purposes, the higher precision, accuracy, and specificity of chromatographic methods such as HPLC and GC-MS are indispensable. Voltammetric methods present a promising alternative with high sensitivity and relatively low cost. A thorough validation of the chosen method is paramount to ensure the generation of reliable and defensible data.
References
A Comparative Analysis of Fenhexamid and Other Fungicides: Resistance Profiles and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the resistance profiles of fenhexamid and other commonly used fungicides. The information presented is based on published experimental data to facilitate an objective evaluation of their performance and to understand the underlying mechanisms of resistance.
Introduction to Fungicide Resistance
Fungicide resistance is a significant challenge in agriculture and disease management, leading to reduced efficacy of chemical control agents. Resistance can arise through various mechanisms, including target site modification, increased efflux of the fungicide, or metabolic degradation of the active compound. Understanding the specific resistance profiles of different fungicides is crucial for developing effective and sustainable disease control strategies. This guide focuses on fenhexamid, a hydroxyanilide fungicide, and compares its resistance characteristics with other key fungicide classes.
Fungicide Profiles and Mechanisms of Action
A summary of the fungicides discussed in this guide, their chemical class, Fungicide Resistance Action Committee (FRAC) code, and primary mode of action is presented in Table 1.
Table 1: Overview of Compared Fungicides
| Fungicide | Chemical Class | FRAC Code | Mode of Action | Primary Target Organism Example |
| Fenhexamid | Hydroxyanilide | 17 | Sterol Biosynthesis Inhibitor (SBI) - C-4 demethylation, 3-ketoreductase | Botrytis cinerea (Gray Mold) |
| Boscalid | Carboxamide | 7 | Succinate Dehydrogenase Inhibitor (SDHI) | Botrytis cinerea, Powdery Mildew |
| Pyraclostrobin | Quinone outside Inhibitor (QoI) | 11 | Respiration Inhibitor - Quinone outside binding site | Botrytis cinerea, Downy Mildew |
| Iprodione | Dicarboximide | 2 | Mitosis and Cell Division - Osmotic signal transduction | Botrytis cinerea, Sclerotinia spp. |
| Fludioxonil | Phenylpyrrole | 12 | Signal Transduction - Osmotic signal transduction | Botrytis cinerea, Fusarium spp. |
Comparative Resistance Profiles
The development of resistance varies significantly among different fungicides. This section provides a comparative overview of the resistance profiles of fenhexamid and other selected fungicides, with a focus on Botrytis cinerea, a model organism for studying fungicide resistance.
Fenhexamid Resistance
Fenhexamid specifically inhibits the 3-ketoreductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthesis pathway.[1][2] Resistance to fenhexamid in Botrytis cinerea is primarily caused by point mutations in the erg27 gene.[3] Several mutations have been identified, with the most common being F412S/I/V/C and T63I.[3] These mutations lead to high levels of resistance.
Comparison of Resistance Frequencies
The frequency of resistance to different fungicides can vary depending on the pathogen population, geographical location, and fungicide usage patterns. Table 2 summarizes the resistance frequencies of fenhexamid and other fungicides against Botrytis cinerea isolates from various studies.
Table 2: Comparison of Fungicide Resistance Frequencies in Botrytis cinerea
| Fungicide | Crop | Location | Number of Isolates | Resistance Frequency (%) | Citation |
| Fenhexamid | Grapes | Michigan, USA (2014) | 115 | 3.4 | [4] |
| Grapes | Michigan, USA (2018) | 125 | 38.4 | [4] | |
| Ornamentals | Michigan, USA (2018-2021) | 386 | 38 | [5] | |
| Blueberry | Michigan, USA (2019) | 131 | 1 | [6] | |
| Blueberry | Michigan, USA (2020) | 40 | 0 | [7] | |
| Boscalid | Grapes | Michigan, USA (2014) | 115 | 91.3 | [4] |
| Grapes | Michigan, USA (2018) | 125 | 95.2 | [4] | |
| Ornamentals | Michigan, USA (2018-2021) | 386 | 67 | [5] | |
| Pyraclostrobin | Grapes | Michigan, USA (2014) | 115 | 93 | [4] |
| Grapes | Michigan, USA (2018) | 125 | 99.2 | [4] | |
| Ornamentals | Michigan, USA (2018-2021) | 386 | 80 | [5] | |
| Iprodione | Grapes | Michigan, USA (2014) | 115 | 26.9 | [4] |
| Grapes | Michigan, USA (2018) | 125 | 54.4 | [4] | |
| Ornamentals | Michigan, USA (2018-2021) | 386 | 65 | [5] | |
| Fludioxonil | Grapes | Michigan, USA (2014/2018) | 240 | <1 | [4] |
| Ornamentals | Michigan, USA (2018-2021) | 386 | 21 | [5] | |
| Blueberry | Michigan, USA (2019) | 131 | 1 | [6] | |
| Blueberry | Michigan, USA (2020) | 40 | 0 | [7] |
Quantitative Resistance Levels (EC₅₀ Values)
The half-maximal effective concentration (EC₅₀) is a quantitative measure of fungicide sensitivity. Higher EC₅₀ values indicate lower sensitivity and potentially resistance. Table 3 provides a comparison of EC₅₀ values for fenhexamid and other fungicides against sensitive and resistant isolates of Botrytis cinerea.
Table 3: Comparative EC₅₀ Values for Fungicides against Botrytis cinerea
| Fungicide | Isolate Status | EC₅₀ Range (µg/mL) | Citation |
| Fenhexamid | Sensitive | < 1 | [1] |
| Low Resistance | 1 - 5 | [1] | |
| Moderate Resistance | 10 - 50 | [1] | |
| High Resistance | > 50 | [1] | |
| Carboxin (SDHI) | Sensitive | < 0.94 | [1] |
| Moderate to High Resistance | > 1.9 | [1] | |
| Prochloraz (DMI) | Sensitive (mean) | 0.26 | [1] |
| Field Isolates (mean) | 0.36 | [1] | |
| Fludioxonil | Sensitive | < 0.1 | [8] |
| Moderately Resistant | 0.1 - 1.0 | [8] | |
| Highly Resistant | > 1.0 | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Fungicide Sensitivity Testing (EC₅₀ Determination)
This protocol is a generalized procedure based on several cited studies.[1][4][6]
Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.
Materials:
-
Fungal isolates of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicides
-
Solvent for fungicide stock solution (e.g., acetone or DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Fungicide Stock and Working Solutions: Prepare a stock solution of the fungicide in a suitable solvent. From the stock solution, prepare a series of working solutions to achieve the desired final concentrations in the agar medium.
-
Amended Media Preparation: Autoclave the growth medium and cool it to approximately 50-55°C. Add the appropriate volume of each fungicide working solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone at the same concentration used in the treated plates. Pour the amended and control media into sterile petri dishes.
-
Inoculation: From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for a defined period, or until the mycelial growth on the control plate has reached a significant diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by fitting a dose-response curve to the data using appropriate statistical software.
Molecular Detection of Fenhexamid Resistance (TaqMan Assay)
This protocol is a summary of the method described for detecting mutations in the erg27 gene.[4][9]
Objective: To detect and differentiate single nucleotide polymorphisms (SNPs) in the erg27 gene associated with fenhexamid resistance.
Materials:
-
DNA extracted from fungal isolates
-
TaqMan Genotyping Master Mix
-
Primers and probes specific for the wild-type and mutant alleles of the erg27 gene (e.g., for the F412S mutation)
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from the fungal isolates.
-
Primer and Probe Design: Design primers to amplify the region of the erg27 gene containing the target SNP. Design allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM for the resistant allele and VIC for the wild-type allele).
-
Real-time PCR Reaction Setup: Prepare the PCR reaction mixture containing the TaqMan Genotyping Master Mix, primers, probes, and the extracted fungal DNA.
-
Real-time PCR Program: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol for TaqMan assays. This typically includes an initial denaturation step, followed by a number of cycles of denaturation and annealing/extension.
-
Data Analysis: The real-time PCR instrument will detect the fluorescence signals from the probes. The resulting data is analyzed using the instrument's software to determine the genotype of each isolate (homozygous wild-type, homozygous resistant, or heterozygous).
Visualizations
The following diagrams illustrate key pathways and workflows related to fenhexamid's mode of action and resistance testing.
Caption: Fenhexamid's mode of action and resistance mechanism.
Caption: Experimental workflow for fungicide resistance analysis.
References
- 1. Frontiers | Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan [frontiersin.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Guide to Quantitative Analytical Methods for Fenhexamid
This guide provides a detailed comparison of various analytical methods for the quantitative determination of fenhexamid, a fungicide used to protect crops from fungal diseases. Ensuring accurate residue testing is crucial for regulatory compliance and consumer safety. This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering insights into the performance of different analytical techniques based on available validation data.
Experimental Protocols
This section details the experimental protocol for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely used technique for the quantification of fenhexamid.
Method: HPLC with UV Detection for Fenhexamid in Water
This method is suitable for the determination of fenhexamid in water samples.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Lichrospher Select B, 125 mm length x 4 mm I.D., 5 µm particle size.
-
Mobile Phase: A mixture of water (containing 1 g/L Sodium Dihydrogen Phosphate) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 250 µL (can be adapted based on concentration).
-
UV Detection Wavelength: 210 nm.
-
Retention Time: Approximately 2.0 minutes.
-
-
Sample Preparation:
-
Water samples can be directly injected into the HPLC system. If the fenhexamid concentration is high, samples should be diluted with water as appropriate.
-
-
Standard Preparation:
-
A stock solution of approximately 1000 mg/L is prepared by dissolving a certified reference standard of fenhexamid in acetonitrile.
-
Working standard solutions are prepared by diluting the stock solution with Milli-Q water to achieve the desired concentrations for calibration.
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used for the determination of fenhexamid.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Practical Working Range | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC with Electrochemical Detection (Method 00362) | Grape | Not specified | Not specified | 0.05 mg/kg[1] | 88-92%[2] | 2.3%[2] |
| Milk | Not specified | Not specified | 0.01 mg/kg[1] | Not specified | Not specified | |
| Strawberries, Cattle tissues | Not specified | Not specified | 0.05 mg/kg[1] | "Adequate"[1] | Not specified | |
| HPLC with UV Detection | Water | 0.01 - 10 mg/L (r² = 0.99378)[3] | Not specified | 0.01 mg/L[3] | Not specified | Not specified |
| Differential Pulse Voltammetry (DPV) - Anodic Peak | Water, Soil | 0.001 - 0.01 µmol/L & 0.01 - 5.0 µmol/L[4][5] | 0.34 nmol/L[4][5] | Not specified | ~100%[5] | Inter-day: 2.2-3.4%, Intra-day: 4.2-4.5%[5] |
| Differential Pulse Voltammetry (DPV) - Cathodic Peak | Water, Soil | 0.001 - 0.1 µmol/L & 0.1 - 5.0 µmol/L[4][5] | 0.32 nmol/L[4][5] | Not specified | ~100%[5] | Inter-day: 1.5-3.7%, Intra-day: 2.4-4.5%[5] |
| QuEChERS with LC-MS/MS | Grapes, Wine | 5 - 100 µg/L (R² > 0.998)[6] | Not specified | Not specified | >73.2% (Grape), >76.7% (Wine)[6] | <18%[6] |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Cucumber, Strawberry, Grape | 0.05 - 2.00 ng (R² > 0.999)[7] | 0.01 mg/L[7] | Not specified | 88.1 - 94.8%[7] | Not specified |
Mandatory Visualization
The following diagrams illustrate the workflow for the inter-laboratory validation of a quantitative method and the general steps involved in a QuEChERS-based analytical method.
Caption: Workflow for Inter-Laboratory Method Validation.
Caption: General Workflow for QuEChERS Sample Preparation.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. fao.org [fao.org]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Fungicide Efficacy: Fenhexamid vs. Fludioxonil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicides fenhexamid and fludioxonil, focusing on their performance, mechanisms of action, and target pathogens. The information is supported by experimental data to aid in research and development decisions.
Overview and Mechanism of Action
Fenhexamid and fludioxonil are both widely used fungicides, but they belong to different chemical classes and exhibit distinct mechanisms of action.
Fenhexamid is a hydroxyanilide fungicide that acts as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets and inhibits the 3-keto reductase enzyme, a crucial component in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired cell integrity, inhibiting fungal growth and ultimately causing cell death.[2] Fenhexamid is known for its protective and curative properties and is locally systemic, meaning it is absorbed into the plant's waxy outer layer.[2][3]
Fludioxonil , a phenylpyrrole fungicide, has a more complex and not yet fully elucidated mechanism of action.[4][5] It is a synthetic analog of the natural antibiotic pyrrolnitrin.[6] Fludioxonil is known to interfere with the high osmolarity glycerol (HOG) signaling pathway in fungi, leading to the hyperactivation of this pathway.[4] This disruption of osmoregulation is a key aspect of its fungicidal activity.[5] Additionally, fludioxonil inhibits the transport-associated phosphorylation of glucose, which reduces the growth rate of fungal mycelia.[6] It also disrupts signal transduction, hinders glycerol synthesis, affects reactive oxygen species (ROS) homeostasis, and inhibits spore germination.[7] Recent research suggests that fludioxonil may induce the production of stress molecules, which in turn activate the lethal HHK cascade.[8][9]
Comparative Efficacy and Target Pathogens
Both fungicides are effective against a range of fungal pathogens, with some overlap and some specificity.
Fenhexamid is particularly effective against Botrytis cinerea (gray mold) and Monilinia spp. (brown rot).[2][3][10] It is commonly used on crops such as grapes, berries, stone fruits, and ornamentals.[3]
Fludioxonil has a broad spectrum of activity, controlling fungi from the Ascomycetes and Basidiomycetes classes.[7] It is effective against pathogens such as Fusarium, Rhizocton, Alternaria, and Botrytis cinerea.[6] Fludioxonil is frequently used as a seed treatment and for post-harvest applications on fruits and vegetables.[9][11]
The following table summarizes the effective concentration (EC50) values for fenhexamid and fludioxonil against various fungal pathogens, providing a quantitative comparison of their efficacy.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Fenhexamid | Botrytis cinerea | <0.01 - 3 | [12] |
| Botrytis cinerea | 0.02 - 4.21 | [13] | |
| Botrytis cinerea (sensitive) | < 0.1 | [14] | |
| Botrytis fabae (sensitive) | 18 | [15] | |
| Botrytis fabae (resistant) | > 250 | [15] | |
| Fludioxonil | Botrytis cinerea | 0.06 - 0.38 | [16] |
| Botrytis cinerea (LR isolates) | 0.16 - 0.26 | [5] | |
| Botrytis cinerea (MR isolates) | 0.32 - 0.38 | [5] | |
| Aspergillus flavus | 0.06 - 0.11 | [17] | |
| Penicillium digitatum (MR isolates) | 0.1 - 1 | [18] | |
| Fusarium pseudograminearum | 0.0613 ± 0.0347 | [19] | |
| Botrytis fabae (sensitive) | 29.5 | [15] | |
| Botrytis fabae (resistant) | 188.5 | [15] | |
| Cyprodinil + Fludioxonil | Botrytis cinerea | ≤ 0.01 - ≤ 0.1 | [12] |
LR: Low-Resistant, MR: Moderately Resistant
Experimental Protocols
The efficacy of fungicides is commonly determined through in vitro experiments that measure the inhibition of fungal growth. A standard method is the poisoned food technique .
Protocol for Poisoned Food Technique:
-
Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.
-
Fungicide Incorporation: The test fungicide (fenhexamid or fludioxonil) is added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.
-
Inoculation: A small disc of mycelium from a pure, actively growing culture of the target fungus is placed at the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 25°C in the dark).
-
Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The EC50 value, which is the concentration of the fungicide that inhibits 50% of the fungal growth, is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a Probit analysis.[13]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathways affected by each fungicide and a typical experimental workflow for their comparison.
Caption: Experimental workflow for fungicide efficacy testing.
Caption: Simplified signaling pathways affected by fungicides.
Conclusion
Fenhexamid and fludioxonil are both effective fungicides with distinct advantages. Fenhexamid's specific mode of action against ergosterol biosynthesis makes it a valuable tool, particularly for controlling Botrytis cinerea. Fludioxonil's broad-spectrum activity and multifaceted mechanism, which includes the disruption of the HOG pathway, provide a different and powerful approach to fungal disease management. The choice between these fungicides will depend on the target pathogen, the crop, and resistance management strategies. The development of resistance to both fungicides has been observed, underscoring the importance of understanding their mechanisms and using them in rotation or combination with other fungicides to ensure long-term efficacy.[15][20]
References
- 1. imtrade.com.au [imtrade.com.au]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. Fludioxonil - Wikipedia [en.wikipedia.org]
- 7. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]
- 8. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]
- 9. Uncertainty surrounding the mechanism and safety of the post-harvest fungicide Fludioxonil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]
- 11. Fludioxonil: Versatile Fungal Control Agent and Unique Mode of Action_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Genotypic and phenotypic characterization of resistance to fenhexamid, carboxin, and, prochloraz, in Botrytis cinerea isolates collected from cut roses in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. peerj.com [peerj.com]
- 20. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Screening Methods for Fenhexamid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-throughput screening (HTS) methods for the validation and discovery of fenhexamid analogs, potent antifungal agents targeting Botrytis cinerea. The following sections detail experimental protocols, present comparative data, and visualize key pathways and workflows to aid researchers in selecting and implementing the most suitable screening strategy.
Introduction to Fenhexamid and its Mechanism of Action
Fenhexamid is a locally systemic fungicide belonging to the hydroxyanilide class.[1] Its primary mode of action is the inhibition of the 3-keto-sterol reductase enzyme (encoded by the ERG27 gene) involved in the C4-demethylation step of ergosterol biosynthesis in fungi.[2][3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth.[3] This targeted mechanism makes the 3-keto-sterol reductase an attractive target for the development of novel fenhexamid analogs.
High-Throughput Screening Strategies
The discovery and validation of new fenhexamid analogs necessitate robust and efficient HTS methodologies. Two primary strategies are employed: whole-cell-based screening and target-based screening. This guide compares a validated whole-cell approach using Botrytis cinerea with a representative target-based assay for 3-keto-sterol reductase inhibitors.
Whole-Cell-Based High-Throughput Screening
Whole-cell-based assays assess the overall effect of a compound on the growth and viability of the target organism, in this case, Botrytis cinerea. These assays are advantageous as they simultaneously evaluate compound uptake, metabolic stability, and target engagement within a cellular context. A validated HTS platform for antifungal agent discovery against several phytopathogens, including B. cinerea, provides a strong basis for comparison.[4][5] This platform utilizes both agar-based and liquid-based (broth microdilution) methods.
This method involves the diffusion of test compounds from a source (e.g., a paper disc or a well in the agar) into a solid medium inoculated with the fungus. The antifungal activity is determined by measuring the diameter of the inhibition zone around the compound source.
In this liquid-based format, fungal spores are incubated in a multi-well plate with serial dilutions of the test compounds. Fungal growth can be quantified using various readouts, such as optical density (absorbance) or fluorescence after the addition of a viability dye like resazurin.[4][5]
Target-Based High-Throughput Screening
Experimental Protocols
Protocol 1: Whole-Cell Broth Microdilution HTS for Botrytis cinerea
This protocol is adapted from a validated platform for antifungal drug discovery.[4][5]
1. Fungal Spore Suspension Preparation:
-
Culture Botrytis cinerea on potato dextrose agar (PDA) plates for 10-14 days at 22°C.
-
Harvest conidia by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension, wash with sterile water, and resuspend in RPMI-1640 medium.
-
Adjust the spore concentration to 2 x 105 spores/mL using a hemocytometer.
2. Assay Plate Preparation:
-
Dispense 50 µL of the fungal spore suspension into each well of a 384-well, clear-bottom plate.
-
Add 0.5 µL of test compounds (dissolved in DMSO) and control compounds (fenhexamid as positive control, DMSO as negative control) to the wells. The final DMSO concentration should not exceed 1%.
3. Incubation:
-
Incubate the plates at 22°C for 48-72 hours in a humidified chamber.
4. Readout:
-
Absorbance: Measure the optical density at 600 nm using a microplate reader.
-
Fluorescence (Resazurin Assay): Add 10 µL of resazurin solution (0.025% w/v) to each well and incubate for another 4-6 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Protocol 2: Representative Target-Based HTS for 3-Keto-Sterol Reductase Inhibitors
This protocol is a representative example based on common enzyme inhibition assays.
1. Recombinant Enzyme and Substrate Preparation:
-
Express and purify recombinant 3-keto-sterol reductase from a suitable expression system (e.g., E. coli).
-
Prepare a solution of the substrate (e.g., a synthetic 3-keto-sterol) and the cofactor NADPH in assay buffer (e.g., 50 mM potassium phosphate, pH 7.0).
2. Assay Plate Preparation:
-
Dispense 5 µL of test compounds and control compounds into a 384-well, UV-transparent plate.
-
Add 20 µL of the purified 3-keto-sterol reductase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
3. Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate/NADPH solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.
4. Readout:
-
The reaction progress is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control reactions.
Data Presentation and Comparison
The performance of HTS assays is critically evaluated using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The S/B ratio should be sufficiently high to distinguish between active and inactive compounds.
Table 1: Comparison of HTS Methodologies for Fenhexamid Analogs
| Parameter | Whole-Cell (Broth Microdilution) | Target-Based (Enzymatic Assay) |
| Principle | Measures inhibition of fungal growth | Measures direct inhibition of 3-keto-sterol reductase |
| Biological Relevance | High (evaluates cell permeability, metabolism) | Moderate (lacks cellular context) |
| Throughput | High (384-well or 1536-well format) | Very High (biochemical, easily automated) |
| Sensitivity to Off-Target Effects | High | Low |
| Cost | Relatively Low | Potentially Higher (enzyme production) |
| Hit Confirmation | Requires secondary assays to confirm mode of action | Directly identifies enzyme inhibitors |
| Typical Readout | Absorbance, Fluorescence | Absorbance (NADPH depletion), Luminescence |
| Reported Z'-factor | > 0.7 for B. cinerea assays[4] | Typically > 0.6 for enzyme assays |
| Reported S/B Ratio | > 10 for B. cinerea assays[4] | Variable, dependent on enzyme kinetics |
Table 2: Performance Data for Fenhexamid in Botrytis cinerea Assays
| Assay Type | Parameter | Reported Value | Reference |
| Broth Microdilution | EC50 | 0.02 - 4.21 µg/mL (sensitive vs. resistant strains) | [2] |
| Agar Diffusion | EC50 | 0.19 µg/mL (mycelial growth inhibition) | [7] |
Mandatory Visualizations
Figure 1. Fenhexamid's mechanism of action in the ergosterol biosynthesis pathway.
References
- 1. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens | Publicación [silice.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Botrytis cinerea in Response to Fenhexamid and Iprodione
This guide provides a comparative overview of the transcriptomic responses of the grey mold fungus Botrytis cinerea when treated with the fungicides fenhexamid and iprodione. The analysis is based on findings from separate research studies, as a direct comparative transcriptomic investigation under identical conditions is not publicly available. This guide synthesizes the reported data to highlight the distinct and overlapping molecular mechanisms activated by these two fungicides, offering valuable insights for researchers in plant pathology, mycology, and fungicide development.
Experimental Protocols
The methodologies employed in the transcriptomic studies for fenhexamid and iprodione treatments, while both aiming to elucidate gene expression changes, differ in their specifics. These differences, including the fungal strains, fungicide concentrations, and exposure conditions, are crucial for interpreting the resulting data.
Fenhexamid Treatment Protocol (Adapted from a study on fenhexamid and cyprodinil)
-
Fungal Strain and Culture: The B. cinerea B05.10 strain was used. For transcriptomic analysis, the F27 generation, which had been subjected to 27 successive rounds of selection pressure with fenhexamid, was utilized alongside a control strain (T01)[1].
-
Fungicide Treatment: The F27 strain was treated with an EC₅₀ concentration of fenhexamid (T03)[1]. The study progressively increased fungicide concentration over generations, with the F27 strain showing a 3-fold increase in the EC₅₀ value compared to the initial F0 strain[2][3].
-
RNA Extraction and Sequencing: Total RNA was extracted from the mycelia. Library construction and sequencing were performed using the Illumina HiSeq™ 4000 platform[1].
-
Bioinformatic Analysis: Clean reads were mapped to the B. cinerea B05.10 reference genome. Differential gene expression analysis was conducted to identify genes with significant changes in expression levels in response to the fungicide treatment compared to the control[1].
Iprodione Treatment Protocol (Adapted from a study on an iprodione-resistant mutant)
-
Fungal Strain and Culture: A wild-type iprodione-sensitive strain (W0) and a UV-induced resistant mutant (M0) were isolated from tomato fields in China[4]. The EC₅₀ value of the mutant was over 900 times greater than that of the wild type[4].
-
Fungicide Treatment: For the transcriptomic analysis, both the wild-type and mutant strains were cultured in the presence of iprodione (W-ipro and M-ipro, respectively) and without it (W0 and M0)[4].
-
RNA Extraction and Sequencing: RNA was extracted from mycelia, and libraries were prepared for sequencing to analyze the gene expression profiles[4].
-
Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing the transcriptomes of the mutant and wild-type strains, both with and without iprodione treatment. A False Discovery Rate (FDR) of ≤ 0.05 and a log2 Fold Change of ≥ 1 were used as thresholds to determine significance[4].
Comparative Transcriptomic Analysis
The transcriptomic data reveals distinct sets of genes and pathways that are affected by fenhexamid and iprodione, reflecting their different modes of action and the resistance mechanisms developed by the fungus.
Sequencing and Gene Expression Summary
| Parameter | Fenhexamid Study | Iprodione Study |
| Sequencing Platform | Illumina HiSeq™ 4000[1] | Not specified, referred to as RNA-sequencing[4] |
| Clean Data Generated | ~13.79 Gb[1] | Data not specified |
| Q30 Score | > 95.72%[1] | Data not specified |
| Genome Mapping Rate | 80.62% - 82.96%[1] | Data not specified |
| Identified DEGs | Specific up-regulated genes reported[5] | 720 unigenes (in mutant vs. wild-type after treatment)[4] |
Key Differentially Expressed Genes (DEGs)
The genes up-regulated in response to each fungicide provide strong clues about the cellular response and resistance mechanisms.
| Fungicide | Key Up-regulated Genes / Gene Families | Implied Function / Mechanism |
| Fenhexamid | Mixed-Functional Oxidases (MFOs) (e.g., BC1G_16062, BC1G_16084)[5] | Detoxification of xenobiotics |
| Transmembrane Proteins (e.g., BC1G_12366, BC1G_13768)[5] | Efflux pumps, transporting fungicide out of the cell | |
| Zinc Finger Proteins (e.g., BC1G_13764, BC1G_10483)[5] | Transcriptional regulation, stress response | |
| Citrate Synthase (BC1G_09151)[5] | Energy metabolism | |
| Iprodione | Lysophospholipase, Cytochrome P450, GST[4] | Detoxification and metabolism |
| Carbohydrate Metabolism Genes[4] | Altered metabolic pathways | |
| Catalytic Activity Genes[4] | General stress response, enzymatic activity | |
| Multifunctional Genes (MFO)[4] | Detoxification of xenobiotics |
Functional Enrichment and Affected Pathways
Functional analysis of the DEGs reveals the broader biological processes impacted by each fungicide.
-
Fenhexamid: The study highlighted the up-regulation of genes involved in detoxification (MFOs) and transport (transmembrane proteins), suggesting a primary response aimed at metabolizing and expelling the fungicide. The involvement of Zinc finger proteins points to a regulated stress response at the transcriptional level[5].
-
Iprodione: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the iprodione-resistant mutant identified significant enrichment in pathways related to metabolism (carbohydrate, amino acid), catalytic activity , and detoxification, including cytochrome P450 and glutathione-S transferase (GST) activity. This indicates a broad metabolic rewiring and enhanced detoxification capacity as a key resistance mechanism[4].
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by fenhexamid and iprodione based on the transcriptomic data.
Caption: Generalized experimental workflow for transcriptomic analysis.
References
- 1. Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome and Resistance-Related Genes Analysis of Botrytis cinerea B05.10 Strain to Different Selective Pressures of Cyprodinil and Fenhexamid [frontiersin.org]
- 4. Cytological and Gene Profile Expression Analysis Reveals Modification in Metabolic Pathways and Catalytic Activities Induce Resistance in Botrytis cinerea Against Iprodione Isolated From Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Fenhexamid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of fenhexamid, a fungicide commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant, elbow-length gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles.[2]
-
Ventilation: Handle fenhexamid in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
II. Step-by-Step Disposal Procedure for Unused or Waste Fenhexamid
Disposal of fenhexamid must be treated as hazardous waste and comply with all local, state, and federal regulations.[3] Never dispose of undiluted chemical on-site.[1]
-
Waste Collection:
-
Professional Disposal:
-
The primary and recommended method of disposal is through a licensed chemical destruction facility.[2]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Prohibited Actions:
III. Procedure for Disposing of Empty Fenhexamid Containers
Properly cleaned containers can often be recycled, depending on local regulations.
-
Triple Rinsing:
-
Empty the container as much as possible into the application mixture or spray tank.
-
Fill the container one-quarter full with clean water.[5]
-
Securely replace the cap and shake the container for at least 30 seconds.[5]
-
Pour the rinsate into the spray tank or a container for later use or disposal.[1][5] Allow the container to drain for 30 seconds.
-
Repeat this rinsing procedure two more times.[5]
-
-
Container Disposal Options:
-
Recycling: If a local recycling program accepts triple-rinsed pesticide containers, replace the cap and return the clean container to a designated collection point.[1]
-
Waste Facility: If recycling is not an option, render the container unusable by breaking, crushing, or puncturing it.[1] Then, deliver it to an approved waste management facility.[1]
-
On-Site Burial (Least Preferred): If an approved waste management facility is unavailable, the empty packaging may be buried at least 500mm below the surface in a designated disposal pit.[1] This pit must be clearly marked and located away from waterways, desirable vegetation, and tree roots, in compliance with local regulations.[1]
-
-
Prohibited Actions:
Data Presentation: Fenhexamid Disposal Guidelines
The following table summarizes the key procedures and precautions for disposing of fenhexamid and its containers.
| Category | Procedure / Requirement | Rationale |
| Chemical Waste | Primary Method: Transfer to a licensed chemical destruction plant.[2] | Ensures complete and safe destruction of the hazardous material. |
| Alternative Method: Controlled incineration with flue gas scrubbing.[2] | A regulated method to prevent environmental release of harmful byproducts. | |
| On-Site Prohibition: Do not dispose of undiluted chemical on-site.[1] | Prevents soil and local water source contamination. | |
| Waterway Protection: Do not contaminate streams, rivers, or waterways.[1] Do not discharge into drains.[2][3] | Fenhexamid is toxic to aquatic life with long-lasting effects.[3] | |
| Empty Containers | Decontamination: Triple-rinse all empty containers immediately after use.[1][5] | Removes residual chemical to allow for safer handling and disposal/recycling. |
| Rinsate Management: Add all rinsings to the spray tank for application.[1] | Utilizes the remaining product and avoids generating additional hazardous waste. | |
| Disposal: If not recycling, render the container unusable (puncture, crush) and take it to an approved waste management facility.[1] | Prevents accidental reuse and ensures it is handled as waste. | |
| Prohibition: Do not burn or reuse empty containers for any purpose.[1] | Burning can release toxic fumes, and reuse poses a significant health risk. | |
| Accidental Spills | Containment: Prevent further leakage and avoid entry into drains.[4] | Minimizes the extent of environmental contamination. |
| Collection: Carefully sweep or pick up spilled material without creating dust.[4] | Reduces the risk of inhalation and spreading of the chemical. | |
| Disposal of Spill Debris: Place collected material and contaminated absorbents into a suitable, closed container for disposal as hazardous waste.[4] | Ensures that all contaminated materials are handled and disposed of correctly. |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal methods described are based on safety data sheets and environmental protection guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of fenhexamid waste in a laboratory setting.
Caption: Decision workflow for fenhexamid waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fenhexamid
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Fenhexamid, ensuring the protection of researchers and the integrity of experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Fenhexamid, a comprehensive approach to personal protection is critical to minimize exposure. The following personal protective equipment is recommended.[1][2][3][4]
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against dust and splashes.[5]
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[5] Nitrile rubber gloves with a minimum thickness of 0.40 mm are a suitable option. Always wash hands after removing gloves.[5][6]
-
Protective Clothing: Wear fire/flame resistant and impervious clothing.[5] A standard coverall or a Type 6 suit should be used. For low-toxicity applications, coveralls made of cotton or disposable Tyvek® are acceptable.[2]
Respiratory Protection:
-
In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[5] Ensure adequate ventilation, and if dust formation is unavoidable, use appropriate respiratory protection.[5][7]
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved) | Protection from dust and splashes |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, 0.40 mm) | Avoid skin contact |
| Body Protection | Impervious clothing, coveralls (e.g., Tyvek®) | Protection from spills and contamination |
| Respiratory | Full-face respirator (if exposure limits are exceeded) | Protection from inhalation of dust or aerosols |
Procedural Guidance for Safe Handling and Disposal
Adherence to proper procedures is crucial for minimizing risks associated with Fenhexamid.
Handling and Storage:
-
Always handle Fenhexamid in a well-ventilated area.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Keep away from food, drink, and animal feedingstuffs.[7]
Spill Management:
-
In case of a spill, avoid dust formation and breathing vapors.[5]
-
Remove all sources of ignition.[5]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[5]
-
Collect the spillage and place it in a suitable, closed container for disposal.[5][8]
Disposal Plan:
-
Dispose of Fenhexamid and its container as hazardous waste in accordance with local, regional, national, and international regulations.[7]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge into sewer systems or the environment.[5][7]
-
For empty containers, triple rinse (or equivalent) and offer for recycling or reconditioning if possible.[6] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by controlled incineration.[5][6]
Emergency Protocols
In the event of exposure, immediate action is critical.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[5]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Fenhexamid Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of Fenhexamid, from initial preparation to final disposal.
Caption: Procedural workflow for safe Fenhexamid handling.
References
- 1. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. imtrade.com.au [imtrade.com.au]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
